Product packaging for Naama(Cat. No.:CAS No. 34276-26-1)

Naama

Cat. No.: B3051517
CAS No.: 34276-26-1
M. Wt: 229.28 g/mol
InChI Key: WNTIQRJMUXEELX-ZETCQYMHSA-N
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Description

Naama, also known as this compound, is a useful research compound. Its molecular formula is C9H19N5O2 and its molecular weight is 229.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N5O2 B3051517 Naama CAS No. 34276-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)-N-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O2/c1-6(15)14-7(8(16)12-2)4-3-5-13-9(10)11/h7H,3-5H2,1-2H3,(H,12,16)(H,14,15)(H4,10,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTIQRJMUXEELX-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955833
Record name 5-Carbamimidamido-2-[(1-hydroxyethylidene)amino]-N-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34276-26-1
Record name N(alpha)-Acetylarginine methylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carbamimidamido-2-[(1-hydroxyethylidene)amino]-N-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Acetylalanine Methylamide (NAAMA): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylalanine methylamide (NAAMA) is a derivative of the amino acid L-alanine. It is characterized by an acetyl group attached to the nitrogen of the alanine backbone and a methylamide group at the C-terminus. While this compound has been utilized as a model compound in biophysical and theoretical studies of peptide structures, comprehensive data on its biological activities and therapeutic potential remains limited in publicly available scientific literature. This technical guide synthesizes the current knowledge on this compound, covering its chemical properties, general synthesis, and reported, albeit qualitative, biological activities. Due to a lack of detailed experimental data in the literature, this document highlights the existing information and identifies areas where further research is required.

Chemical and Physical Properties

N-acetylalanine methylamide is a small, modified dipeptide analog. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-acetamido-N-methylpropanamidePubChem
Molecular Formula C₆H₁₂N₂O₂PubChem[1]
Molecular Weight 144.17 g/mol PubChem[1]
CAS Number 19701-83-8PubChem[1]
Canonical SMILES CC(C(=O)NC)NC(=O)CSmolecule[2]
Isomeric SMILES C--INVALID-LINK--NC(=O)CSmolecule[2]
Synonyms AC-ALA-NHME, Acetyl-L-alanine methyl amide, N-Acetylalanyl-N-methylamide, N-Acetyl-ala-N-methylamide, AMAA, N-Acetylalanine N-methylamide, N-Acetyl-N'-methylalaninamide, N-Acetylalanyl-N'-methylamide, N-acetylalanine-N-methylamidePubChem[1]

Synthesis

General Experimental Workflow

The following diagram outlines a plausible synthetic route for this compound.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Amidation L-Alanine L-Alanine N_Acetyl_L_Alanine N-Acetyl-L-alanine L-Alanine->N_Acetyl_L_Alanine Acetylation Acetic_Anhydride Acetic Anhydride or Acetyl Chloride Acetic_Anhydride->N_Acetyl_L_Alanine Methylamine Methylamine This compound N-acetylalanine methylamide (this compound) Methylamine->this compound Coupling_Agent Coupling Agent (e.g., DCC, HBTU) Coupling_Agent->this compound N_Acetyl_L_Alanine_2->this compound Amide Coupling

References

The Neuropeptide N-Acetylaspartylglutamate (NAAG): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Structure, Properties, and Biological Significance of a Key Neuromodulator

N-Acetylaspartylglutamate (NAAG), a highly abundant dipeptide in the mammalian nervous system, has garnered significant attention for its role as a key neuromodulator, particularly within the glutamatergic system. This technical guide provides a comprehensive overview of NAAG's molecular structure, physicochemical properties, and biological functions, with a focus on its relevance to neuroscience research and drug development. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further investigation into this intriguing molecule.

Molecular Structure and Chemical Properties

NAAG is an acidic dipeptide composed of N-acetylaspartate and glutamate linked by a peptide bond. Its structure plays a crucial role in its biological activity, particularly its interaction with specific receptors in the brain.

Table 1: Physicochemical Properties of N-Acetylaspartylglutamate (NAAG)

PropertyValueReference
IUPAC Name N-acetyl-L-aspartyl-L-glutamic acid[1]
Synonyms NAAG, N-Acetyl-Asp-Glu, Spaglumic acid[1]
Molecular Formula C₁₁H₁₆N₂O₈[1]
Molecular Weight 304.25 g/mol [1]
Appearance White powder
pKa (Strongest Acidic) 3.13
pKa (Strongest Basic) -2.0
Solubility Soluble in DMSO and methanol (50 mg/mL)

Biological Function and Signaling Pathways

NAAG's primary role in the central nervous system is as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), a G-protein coupled receptor.[2][3][4] This interaction has significant implications for neuronal signaling and has been implicated in various neurological and psychiatric conditions.[3]

Modulation of Glutamatergic Neurotransmission

Activation of presynaptic mGluR3 by NAAG leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This cascade ultimately reduces the release of glutamate from presynaptic terminals, providing a negative feedback mechanism to prevent excessive glutamatergic stimulation and potential excitotoxicity.[3][4]

mGluR3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NAAG NAAG mGluR3 mGluR3 NAAG->mGluR3 binds Gi Gi mGluR3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel phosphorylates (inhibits) Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle triggers fusion Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release leads to Glutamate Glutamate Glutamate_receptor Glutamate Receptor Glutamate->Glutamate_receptor binds

Figure 1: Simplified mGluR3 signaling pathway initiated by NAAG.
Neuroprotection

By dampening excessive glutamate release, NAAG exhibits neuroprotective properties in models of excitotoxicity, traumatic brain injury, and stroke.[3] This has positioned NAAG and its metabolic pathways as promising targets for therapeutic intervention in these conditions.

Experimental Protocols

Synthesis and Purification of NAAG

NAAG is synthesized in vivo from N-acetylaspartate (NAA) and glutamate by the enzyme NAAG synthetase in an ATP-dependent manner.[5] For laboratory-scale production, recombinant NAAG synthetase can be expressed and purified.

Protocol Outline:

  • Expression of Recombinant NAAG Synthetase:

    • Clone the gene for NAAG synthetase into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into a competent E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture at an optimal temperature.

  • Purification of NAAG Synthetase:

    • Lyse the bacterial cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged NAAG synthetase using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Elute the purified enzyme with an imidazole gradient.

  • Enzymatic Synthesis of NAAG:

    • Prepare a reaction mixture containing purified NAAG synthetase, N-acetylaspartate, L-glutamate, ATP, and a suitable buffer (e.g., Tris-HCl with MgCl₂).

    • Incubate the reaction at 37°C for a specified time.

    • Monitor the reaction progress by HPLC.

  • Purification of NAAG:

    • Terminate the reaction by heat inactivation or acid precipitation of the enzyme.

    • Remove the precipitated protein by centrifugation.

    • Purify the NAAG from the supernatant using ion-exchange chromatography. A strong anion exchange column is typically used, with elution performed using a salt gradient (e.g., NaCl).

enzymatic_synthesis_workflow start Start expression Express Recombinant NAAG Synthetase start->expression purification_enzyme Purify Synthetase (IMAC) expression->purification_enzyme synthesis Enzymatic Synthesis (NAA + Glu + ATP) purification_enzyme->synthesis purification_naag Purify NAAG (Ion-Exchange Chromatography) synthesis->purification_naag analysis Analyze Purity (HPLC, MS) purification_naag->analysis end End analysis->end

References

N-Acetylalanine Methylamide Dihedral Angles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-alanine-N'-methylamide (Ac-Ala-NHMe) serves as a fundamental dipeptide model in structural biology and computational chemistry. Its small size and the presence of a single methyl side-chain allow for detailed investigation of the intrinsic conformational preferences of the polypeptide backbone. Understanding the accessible dihedral angles of this molecule is crucial for parameterizing force fields, validating computational methods, and providing a basis for understanding the folding of more complex peptides and proteins. This guide provides an in-depth overview of the dihedral angles of N-acetylalanine methylamide, summarizing key data and outlining the methodologies used for their determination.

Core Concepts: Dihedral Angles in Peptides

The conformation of the peptide backbone is primarily defined by three repeating dihedral angles for each amino acid residue:

  • Phi (φ): The angle of rotation around the N-Cα bond.

  • Psi (ψ): The angle of rotation around the Cα-C' bond.

  • Omega (ω): The angle of rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, ω is typically planar and restricted to values of approximately 180° (trans) or 0° (cis). The trans conformation is overwhelmingly favored in most cases.

For amino acids with a side chain, additional dihedral angles, denoted as Chi (χ) , describe the conformation of the side chain. For alanine, with its simple methyl side chain, there is one primary chi angle:

  • Chi1 (χ1): The angle of rotation around the Cα-Cβ bond.

The combination of φ and ψ angles for each residue in a polypeptide chain largely determines its secondary structure (e.g., α-helix, β-sheet). The sterically allowed combinations of φ and ψ are visualized on a Ramachandran plot.

Conformational Analysis of N-Acetylalanine Methylamide

The conformational landscape of N-acetylalanine methylamide has been extensively studied using both theoretical and experimental methods. Computational approaches, particularly ab initio and Density Functional Theory (DFT) calculations, have been instrumental in mapping the potential energy surface as a function of its dihedral angles.

Ramachandran Plot of N-Acetylalanine Methylamide

The Ramachandran plot for N-acetyl-L-alanine-N'-methylamide illustrates the sterically allowed and disallowed regions for the φ and ψ dihedral angles. The plot reveals several low-energy regions corresponding to known secondary structure elements.

Ramachandran_Plot Ramachandran Plot for N-Acetyl-L-alanine-N'-methylamide phi_axis_zero 0 phi_axis_pos 180 psi_axis_neg -180 psi_axis_pos 180 psi_axis_neg->psi_axis_pos ψ psi_axis_zero 0 phi_axis_neg phi_axis_neg phi_axis_neg->phi_axis_pos φ alpha_helix α-helix beta_sheet β-sheet left_handed_helix L-α-helix beta_region alpha_region left_alpha_region

Ramachandran Plot for N-Acetyl-L-alanine-N'-methylamide

Dihedral Angle Data for Key Conformations

The following table summarizes the approximate dihedral angles for the most stable conformations of N-acetyl-L-alanine-N'-methylamide as determined by computational studies. These values represent the minima on the potential energy surface.

Conformationφ (phi) (°)ψ (psi) (°)ω (omega) (°)χ1 (chi1) (°)
β-sheet (extended)-150 to -110110 to 150~180~60, ~180, ~-60
Polyproline II (PPII)~-75~145~180~60, ~180, ~-60
Right-handed α-helix-70 to -50-50 to -30~180~-60
Left-handed α-helix50 to 7030 to 50~180~60
C7eq~-80~70~180~-60
C7ax~80~-70~180~60

Note: The χ1 angle can adopt multiple staggered conformations (gauche+, anti, gauche-), and the preferred rotamer can be influenced by the backbone conformation.

Experimental and Computational Protocols

The determination of the dihedral angles of N-acetylalanine methylamide relies on a combination of experimental techniques and computational modeling.

Computational Methods

Ab initio and Density Functional Theory (DFT) calculations are the primary tools for theoretically determining the conformational preferences of N-acetylalanine methylamide.

Workflow for Computational Analysis:

computational_workflow start Initial Structure Generation grid_scan Potential Energy Surface Scan (e.g., 15° increments for φ and ψ) start->grid_scan optimization Geometry Optimization of Minima (e.g., B3LYP/6-31G) grid_scan->optimization frequency Frequency Calculation (Confirm true minima) optimization->frequency final_energy Single-Point Energy Calculation (e.g., MP2/6-31+G) frequency->final_energy end Final Dihedral Angles and Relative Energies final_energy->end

Computational workflow for dihedral angle determination.

Detailed Protocol for ab initio/DFT Calculations:

  • Initial Structure Generation: An initial model of N-acetyl-L-alanine-N'-methylamide is built using standard bond lengths and angles.

  • Potential Energy Surface (PES) Scan: A systematic grid search of the conformational space is performed by systematically varying the φ and ψ dihedral angles. A common approach is to perform a relaxed scan, where for each fixed pair of (φ, ψ) values, all other geometric parameters are optimized. A step size of 15° for both φ and ψ is often used to balance computational cost and resolution.

  • Identification of Local Minima: The low-energy regions identified from the PES scan are used as starting points for full geometry optimization.

  • Geometry Optimization: The geometries of the identified local minima are fully optimized without any constraints. This is commonly performed using DFT methods, such as B3LYP with a basis set like 6-31G*.

  • Frequency Calculations: To confirm that the optimized structures are true energy minima and not saddle points, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies.

  • Single-Point Energy Calculations: To obtain more accurate relative energies of the different conformers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, such as Møller-Plesset perturbation theory (MP2) with a basis set like 6-31+G*.

Experimental Methods

Experimental validation of the computationally predicted conformations is crucial. The primary techniques used are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution.

    • 3J-coupling Constants: The Karplus relationship can be used to relate the measured three-bond J-coupling constants (e.g., 3JHNHα) to the corresponding dihedral angles (φ).

    • Nuclear Overhauser Effect (NOE): The presence of NOE signals between specific protons provides information about their spatial proximity, which can be used to infer conformational preferences.

  • X-ray Crystallography: While providing highly accurate atomic coordinates and thus precise dihedral angles, X-ray crystallography is limited to the solid state. The observed conformation in the crystal may be influenced by packing forces and may not be the lowest energy conformation in the gas phase or in solution.

  • Microwave Spectroscopy: In the gas phase, high-resolution microwave spectroscopy can provide very precise rotational constants, which can be used to determine the molecular geometry and identify specific conformers.

Signaling Pathways and Logical Relationships

The interplay between different factors determining the final conformational ensemble of N-acetylalanine methylamide can be represented as a logical relationship diagram.

logical_relationship cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors steric_hindrance Steric Hindrance dihedral_angles Dihedral Angles (φ, ψ, χ) steric_hindrance->dihedral_angles intramolecular_hbond Intramolecular H-bonding intramolecular_hbond->dihedral_angles hyperconjugation Hyperconjugation hyperconjugation->dihedral_angles solvent_effects Solvent Effects solvent_effects->dihedral_angles crystal_packing Crystal Packing Forces crystal_packing->dihedral_angles conformational_ensemble Conformational Ensemble dihedral_angles->conformational_ensemble

Factors influencing the conformational ensemble.

Conclusion

N-acetylalanine methylamide remains a cornerstone for understanding the fundamental principles of protein structure. The data and methodologies presented in this guide highlight the synergistic relationship between computational and experimental approaches in elucidating its conformational landscape. A thorough understanding of the dihedral angles of this model dipeptide is essential for professionals in drug development and structural biology, as it provides the foundational knowledge for interpreting and predicting the structures of larger, more complex biomolecules.

Synthesis and characterization of NAAMA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of N-Acyl Amino Acids

A Note on the Term "NAAMA": The term "this compound" is not a universally recognized acronym for a specific chemical compound within the scientific literature reviewed. It is possible that it represents a novel or less-documented molecule. This guide will focus on the broader, well-established class of N-Acyl Amino Acids (NAAAs), providing a comprehensive overview of their synthesis and characterization, which would be applicable to a specific molecule within this class. N-acyl amino acids are a significant family of lipids involved in various biological signaling pathways.[1][2] This document will serve as a technical resource for researchers, scientists, and professionals in drug development interested in this class of compounds.

Synthesis of N-Acyl Amino Acids

The synthesis of N-acyl amino acids can be broadly categorized into chemical and enzymatic methods.[3][4]

Chemical Synthesis Methods

Chemical synthesis is the most common approach for producing N-acyl amino acids in both laboratory and industrial settings.[3][4] Several methods exist, each with its own advantages and disadvantages.

1.1.1. Schotten-Baumann Condensation: This is a widely used method for the acylation of amino acids.[4] It involves the reaction of an amino acid with an acyl chloride under basic conditions.

Experimental Protocol: Schotten-Baumann Synthesis of N-Lauroyl-L-Alanine

  • Dissolution of Amino Acid: Dissolve L-alanine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Acylation: Add lauroyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10°C.

  • Reaction Monitoring: Continue stirring for 2-3 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid to precipitate the N-acyl amino acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

1.1.2. Amidation of Fatty Acid Methyl Esters: This method involves the reaction of a fatty acid methyl ester with an amino acid in the presence of a base.

1.1.3. Direct Dehydration Condensation: This method involves the direct reaction of a fatty acid and an amino acid at high temperatures, often with a catalyst to remove the water formed.[4]

Table 1: Comparison of Chemical Synthesis Methods for N-Acyl Amino Acids

MethodAcylating AgentReaction ConditionsAdvantagesDisadvantages
Schotten-Baumann Condensation Acyl ChlorideBasic, Low TemperatureHigh yield, versatileUse of corrosive acyl chlorides
Fatty Acid Ester Amidation Fatty Acid Methyl EsterBasic, High TemperatureMilder than Schotten-BaumannLower yields for some amino acids
Direct Dehydration Condensation Fatty AcidHigh Temperature, CatalystAtom economicalHigh temperatures can lead to side reactions
Enzymatic Synthesis Methods

Enzymatic synthesis offers a greener alternative to chemical methods, with milder reaction conditions and higher specificity.[3][4] Lipases and acylases are commonly used enzymes for this purpose.

Experimental Protocol: Lipase-Catalyzed Synthesis of N-Oleoyl-L-Leucine

  • Reaction Mixture: Prepare a mixture of L-leucine (1 equivalent) and oleic acid (1.2 equivalents) in an organic solvent (e.g., tert-butanol).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with shaking.

  • Reaction Monitoring: Monitor the conversion by HPLC or TLC.

  • Enzyme Removal: Once the reaction reaches equilibrium, remove the immobilized enzyme by filtration.

  • Product Isolation: Evaporate the solvent and purify the product using column chromatography.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Starting Materials (Amino Acid, Acylating Agent) chem_reaction Chemical Reaction (e.g., Schotten-Baumann) chem_start->chem_reaction chem_purification Purification (Recrystallization, Chromatography) chem_reaction->chem_purification final_product Characterized N-Acyl Amino Acid chem_purification->final_product enz_start Starting Materials (Amino Acid, Fatty Acid) enz_reaction Enzymatic Reaction (Lipase, Acylase) enz_start->enz_reaction enz_purification Purification (Chromatography) enz_reaction->enz_purification enz_purification->final_product

Characterization of N-Acyl Amino Acids

Once synthesized and purified, the structure and purity of the N-acyl amino acid must be confirmed through various analytical techniques.

Spectroscopic Methods

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

  • ¹H NMR: Provides information on the number and types of protons. Key signals include the amide proton (δ 6-8 ppm), α-proton of the amino acid (δ 4-5 ppm), and protons of the acyl chain.

  • ¹³C NMR: Shows the carbon skeleton. Important signals are the carbonyl carbons of the amide and carboxylic acid (δ 170-180 ppm).

2.1.2. Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a common technique for these molecules.

Chromatographic Methods

2.2.1. High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound. A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water containing a small amount of trifluoroacetic acid.

2.2.2. Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing purity.

Table 2: Characterization Data for a Representative N-Acyl Amino Acid (N-Lauroyl-L-Alanine)

TechniqueParameterObserved Value
¹H NMR (CDCl₃) Chemical Shift (δ)Amide NH (~6.5 ppm, d), Alanine α-CH (~4.6 ppm, m), Lauroyl α-CH₂ (~2.2 ppm, t), Alanine β-CH₃ (~1.4 ppm, d), Lauroyl terminal CH₃ (~0.9 ppm, t)
¹³C NMR (CDCl₃) Chemical Shift (δ)Carboxyl C=O (~176 ppm), Amide C=O (~173 ppm), Alanine α-C (~49 ppm), Lauroyl α-C (~37 ppm)
Mass Spec (ESI-MS) [M-H]⁻m/z 270.2
HPLC Purity>95%

Biological Activity and Signaling Pathways

N-acyl amino acids are a class of lipid signaling molecules with diverse biological functions.[1][2] For instance, some N-acyl amino acids are involved in the endocannabinoid system.[1][2] The specific biological activity and signaling pathways are dependent on the nature of both the acyl chain and the amino acid.

G NAAA N-Acyl Amino Acid (NAAA) Receptor G-Protein Coupled Receptor (GPCR) NAAA->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Catalyzes Downstream_Kinase Downstream Kinase Cascade (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response (e.g., Gene Expression Changes) Downstream_Kinase->Cellular_Response Leads to

Experimental Protocol: In Vitro Assay for Receptor Binding

  • Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells transfected with a specific GPCR).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay: Incubate the cell membranes with a radiolabeled ligand for the receptor in the presence of varying concentrations of the synthesized N-acyl amino acid (as a competitor).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.

  • Data Analysis: Calculate the IC₅₀ value of the N-acyl amino acid, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

This technical guide provides a foundational understanding of the synthesis and characterization of N-acyl amino acids. The detailed protocols and data presentation are intended to be a valuable resource for researchers actively working in this field.

References

The Emergence of N-Aryl Amide-Modified Amphiphiles (NAAMA) as a Novel Scaffold in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "N-Aryl Amide-Modified Amphiphiles (NAAMA)" does not appear to be a widely established or standardized classification in the existing scientific literature. This technical guide, therefore, presents a conceptual framework for a hypothetical class of molecules based on the synthesis and self-assembly principles of its constituent components: N-aryl amides and amphiphiles. The experimental protocols, data, and pathways described herein are representative examples drawn from related fields of peptide chemistry, supramolecular chemistry, and drug delivery.

Introduction

In the quest for novel biomaterials and therapeutic delivery systems, the design of molecules that can mimic the structure and function of biological peptides is of paramount importance. N-Aryl Amide-Modified Amphiphiles (this compound) represent a theoretical class of peptide mimics that combine the structural rigidity and aromatic interactions of N-aryl amides with the self-assembling properties of amphiphiles. This unique combination offers the potential for creating highly ordered nanostructures capable of interacting with biological systems in a controlled manner. This guide explores the core concepts of this compound, from their molecular design and synthesis to their potential applications in drug delivery and biomedical research.

Molecular Design and Synthesis of this compound

The fundamental structure of a this compound molecule would consist of a hydrophilic head group and a hydrophobic tail, connected or modified by a linker containing an N-aryl amide bond. The N-aryl amide group provides a planar, rigid structure that can influence the packing and self-assembly of the amphiphiles through π-π stacking interactions, in addition to hydrogen bonding.

Synthesis of the N-Aryl Amide Linker

Several synthetic strategies can be employed for the formation of the N-aryl amide bond within the amphiphile.

1. Umpolung Amide Synthesis (UmAS): This method allows for the formation of N-aryl amides without the need for activating agents, proceeding through the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines in the presence of a simple Brønsted base.[1][2][3] This approach is notable for its potential to conserve enantiopurity, which is critical for creating chiral supramolecular structures.[1][2]

2. Copper-Catalyzed ipso-Amidation: A ligand-free, copper-catalyzed approach can be used to synthesize N-aryl amides from arylboronic acids and nitriles.[4] This method is highly efficient, economical, and tolerant of a wide range of functional groups.[4]

3. Nickel-Photoredox Catalysis: For mild reaction conditions, nickel-photoredox catalysis can be used to achieve N-arylation of amides at moderate temperatures and without the use of strong bases, making it suitable for late-stage functionalization of complex molecules.[5]

Self-Assembly and Nanostructure Formation

The amphiphilic nature of this compound molecules would drive their self-assembly in aqueous environments to form various nanostructures, such as micelles, nanofibers, vesicles, or hydrogels.[6] The morphology of these structures would be influenced by the balance between the hydrophilic and hydrophobic portions of the molecule, as well as the intermolecular interactions facilitated by the N-aryl amide groups.

Characterization of this compound Nanostructures

A suite of characterization techniques is essential to elucidate the properties of the self-assembled this compound nanostructures.[7][8][9][10][11][12][13][14][15][16]

Characterization TechniqueInformation Obtained
Transmission Electron Microscopy (TEM) Direct visualization of nanostructure morphology, size, and shape.[7][10]
Scanning Electron Microscopy (SEM) Surface topography and morphology of nanostructures.[10]
Atomic Force Microscopy (AFM) High-resolution imaging of surface features and mechanical properties.[8][10]
Dynamic Light Scattering (DLS) Determination of particle size distribution and aggregation state in solution.[9]
X-ray Diffraction (XRD) Analysis of the crystalline structure and molecular packing within the self-assembled structures.[10]
UV-Vis Spectroscopy Quantification of light absorption and scattering, useful for monitoring self-assembly and drug loading.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of molecular structure and intermolecular interactions in the assembled state.[14]

This compound in Drug Delivery

The self-assembled nanostructures of this compound could serve as versatile carriers for therapeutic agents.[5][17] The hydrophobic core of micelles or the bilayer of vesicles could encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments.[18]

Quantitative Data for this compound-based Drug Delivery Systems (Hypothetical)
ParameterDescriptionHypothetical Value Range
Critical Micelle Concentration (CMC) The concentration at which amphiphiles begin to self-assemble into micelles.1-100 µM
Nanoparticle Size (Diameter) The average size of the self-assembled nanostructures.10-200 nm
Drug Loading Capacity (DLC) The weight percentage of the drug relative to the total weight of the nanoparticle.5-25%
Encapsulation Efficiency (EE) The percentage of the initial drug that is successfully encapsulated within the nanoparticles.70-95%
In Vitro Drug Release The rate and extent of drug release from the nanoparticles over time in a simulated physiological environment.Sustained release over 24-72 hours

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical this compound Molecule via Umpolung Amide Synthesis
  • Synthesis of the Hydrophobic Tail with an α-Fluoronitroalkane Moiety:

    • Start with a long-chain alkyl bromide.

    • Perform a substitution reaction with nitroethane to introduce the nitro group.

    • Fluorinate the α-position using a suitable fluorinating agent (e.g., Selectfluor).

  • Synthesis of the Hydrophilic Head with an N-Aryl Hydroxylamine Moiety:

    • Begin with a polyethylene glycol (PEG) chain.

    • Functionalize one end with an aromatic amine.

    • Oxidize the amine to an N-aryl hydroxylamine.

  • Amidation Reaction:

    • In a suitable solvent, dissolve the α-fluoronitroalkane-functionalized hydrophobic tail (1 equivalent).

    • Add the N-aryl hydroxylamine-functionalized hydrophilic head (1.5 equivalents).

    • Add a Brønsted base, such as cesium carbonate (3 equivalents).[3]

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of silica gel and purify by column chromatography to obtain the this compound product.

Protocol 2: Characterization of Self-Assembled this compound Micelles
  • Preparation of this compound Solution:

    • Dissolve the synthesized this compound in a suitable organic solvent (e.g., DMSO).

    • Inject the this compound solution dropwise into a vigorously stirred aqueous buffer (e.g., PBS, pH 7.4).

    • Allow the solution to stir overnight to ensure complete evaporation of the organic solvent and formation of micelles.

  • Dynamic Light Scattering (DLS) Analysis:

    • Filter the micellar solution through a 0.22 µm syringe filter.

    • Analyze the sample using a DLS instrument to determine the average particle size and size distribution.

  • Transmission Electron Microscopy (TEM) Imaging:

    • Place a drop of the micellar solution onto a carbon-coated copper grid.

    • Allow the grid to air-dry.

    • Optionally, negatively stain the sample with a solution of uranyl acetate.

    • Image the grid using a TEM to visualize the morphology of the micelles.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAAMA_Drug_Carrier This compound Drug Carrier Drug Therapeutic Drug NAAMA_Drug_Carrier->Drug Release Receptor Target Receptor Drug->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Signaling_Cascade->Therapeutic_Effect

Caption: Hypothetical signaling pathway targeted by a this compound-based drug delivery system.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_assembly Self-Assembly cluster_application Application Synthesis This compound Synthesis (e.g., UmAS) Purification Purification (Chromatography) Synthesis->Purification Characterization_Molecule Molecular Characterization (NMR, MS) Purification->Characterization_Molecule Self_Assembly Self-Assembly in Aqueous Solution Characterization_Molecule->Self_Assembly Characterization_Nano Nanostructure Characterization (TEM, DLS) Self_Assembly->Characterization_Nano Drug_Loading Drug Loading Characterization_Nano->Drug_Loading In_Vitro_Studies In Vitro Studies (Cell Viability, Drug Release) Drug_Loading->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Studies->In_Vivo_Studies

References

Conformational Landscape of N-acetylalanine methylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-acetylalanine methylamide (Ac-Ala-NHMe), often referred to as the alanine dipeptide, serves as a fundamental model system for studying the conformational preferences of the peptide backbone. Its small size and the presence of two peptide bonds allow for a comprehensive exploration of the torsional degrees of freedom that govern protein folding and structure. This technical guide provides an in-depth analysis of the conformational landscape of N-acetylalanine methylamide, detailing the stable conformers, the experimental and computational methodologies used for their characterization, and the key dihedral angles that define their structures. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the principles of peptide and protein conformation.

Introduction to Conformational Analysis

The biological function of proteins is intrinsically linked to their three-dimensional structure, which is determined by the sequence of amino acids and the rotational freedom around the bonds of the polypeptide backbone. The conformational space of a peptide is primarily defined by three dihedral angles for each amino acid residue: phi (Φ), psi (Ψ), and omega (ω).

  • Phi (Φ): The dihedral angle around the N-Cα bond.

  • Psi (Ψ): The dihedral angle around the Cα-C' bond.

  • Omega (ω): The dihedral angle around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically restricted to a planar conformation, either trans (ω ≈ 180°) or, less commonly, cis (ω ≈ 0°). For N-acetylalanine methylamide, the trans conformation is energetically favored.

The Ramachandran plot, a two-dimensional plot of the Φ and Ψ angles, is a powerful tool for visualizing the sterically allowed and disallowed regions of the peptide backbone conformation.[1]

Stable Conformers of N-acetylalanine methylamide

Computational and experimental studies have identified several low-energy, stable conformations for N-acetylalanine methylamide. These conformers correspond to local minima on the potential energy surface and are often named based on their structural features or their location on the Ramachandran plot. The primary stable conformers include those resembling right-handed alpha-helices (αR), left-handed alpha-helices (αL), polyproline II helices (PII), and various turn and extended structures.

Below is a summary of the key stable conformers with their approximate dihedral angles and relative energies. Note that the exact values can vary depending on the computational method and force field used.

Conformer NameDihedral Angle Φ (°)Dihedral Angle Ψ (°)Relative Energy (kcal/mol)
C7eq (β-turn) -751500.00
C5 (Extended) -1501500.70
αR (α-helix) -75-501.00
PII (Polyproline II) -75150Varies with solvent
αL (L-α-helix) 50502.50
C7ax 75-1503.20

Note: Relative energies are approximate and can vary based on the computational method and solvent environment.

Methodologies for Conformational Analysis

The conformational landscape of N-acetylalanine methylamide has been extensively studied using a combination of experimental and computational techniques.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.[2] By measuring nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and chemical shifts, it is possible to derive distance and dihedral angle restraints that define the peptide's three-dimensional structure.[3]

Detailed Protocol for 2D NMR Analysis:

  • Sample Preparation:

    • Dissolve N-acetylalanine methylamide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

    • Add a small amount of a reference compound, such as DSS or TSP, for chemical shift referencing.

    • Adjust the pH of the sample to the desired value.

  • NMR Data Acquisition:

    • Acquire a series of two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which helps in assigning resonances to specific residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints. Acquire a series of NOESY spectra with varying mixing times (e.g., 100-400 ms) to build up NOE cross-peak intensities.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules in the intermediate molecular weight range where NOEs may be weak or zero.

  • Data Processing and Analysis:

    • Process the acquired NMR data using software such as TopSpin, NMRPipe, or MestReNova. This includes Fourier transformation, phase correction, and baseline correction.

    • Assign all proton resonances using the COSY and TOCSY spectra.

    • Integrate the cross-peaks in the NOESY spectra to obtain NOE intensities.

    • Convert NOE intensities into upper distance limits.

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra.

    • Use the Karplus equation to relate the ³J(HN,Hα) values to the phi (Φ) dihedral angle.

  • Structure Calculation:

    • Use the derived distance and dihedral angle restraints as input for structure calculation programs such as CYANA, XPLOR-NIH, or AMBER.

    • These programs use molecular dynamics or simulated annealing protocols to generate an ensemble of structures that are consistent with the experimental restraints.

    • Analyze the resulting ensemble of structures to determine the predominant conformations in solution.

3.1.2. X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The process involves growing a single crystal of the compound, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern to determine the arrangement of atoms.[4]

Detailed Protocol for X-ray Crystallography:

  • Crystallization:

    • Dissolve purified N-acetylalanine methylamide in a suitable solvent.

    • Screen a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion.[4] This involves varying parameters like precipitant type and concentration, pH, and temperature.

    • Optimize the conditions that yield single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron source or a home-source X-ray diffractometer.

    • Rotate the crystal in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Data Processing:

    • Process the raw diffraction images using software like HKL2000, XDS, or MOSFLM. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods or molecular replacement (if a suitable search model is available).

    • Build an initial atomic model into the resulting electron density map using software like Coot.

    • Refine the atomic model against the experimental diffraction data using programs such as REFMAC5 or PHENIX. This involves cycles of positional and B-factor refinement.

    • Validate the final structure using tools like PROCHECK or MolProbity to assess its geometric quality and agreement with the experimental data.

Computational Protocols

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape and dynamics of peptides.

3.2.1. Molecular Dynamics (MD) Simulations

MD simulations numerically solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational space over time.

Detailed Protocol for MD Simulation using GROMACS:

  • System Preparation:

    • Generate the initial structure of N-acetylalanine methylamide in a PDB format.

    • Use the pdb2gmx tool in GROMACS to generate the topology file, which contains information about atom types, charges, and bonded interactions, based on a chosen force field (e.g., AMBER, CHARMM, OPLS).[5]

    • Create a simulation box and solvate the molecule with a chosen water model (e.g., TIP3P, SPC/E).[5]

    • Add ions to neutralize the system if necessary.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.[6]

  • Equilibration:

    • Perform a two-stage equilibration process:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature and allow the solvent to equilibrate around the solute while keeping the solute atoms restrained.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Relax the pressure of the system to the desired value while maintaining the temperature. The restraints on the solute can be gradually released during this stage.

  • Production MD:

    • Run the production MD simulation for the desired length of time (typically nanoseconds to microseconds for conformational sampling).

  • Analysis:

    • Analyze the trajectory to understand the conformational dynamics.

    • Calculate the dihedral angles (Φ and Ψ) over time.

    • Generate a Ramachandran plot to visualize the sampled conformations.

    • Perform clustering analysis to identify the most populated conformational states.

    • Calculate the potential of mean force (PMF) to map the free energy landscape as a function of the dihedral angles.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the conformational analysis of N-acetylalanine methylamide.

Caption: Molecular structure of N-acetylalanine methylamide highlighting the key dihedral angles.

Workflow for Conformational Analysis cluster_exp Experimental Methods cluster_comp Computational Methods NMR Spectroscopy NMR Spectroscopy Structural Restraints Structural Restraints NMR Spectroscopy->Structural Restraints X-ray Crystallography X-ray Crystallography Crystal Structure Crystal Structure X-ray Crystallography->Crystal Structure MD Simulations MD Simulations Conformational Ensemble Conformational Ensemble MD Simulations->Conformational Ensemble Quantum Mechanics Quantum Mechanics Relative Energies Relative Energies Quantum Mechanics->Relative Energies Initial Structure Initial Structure Initial Structure->NMR Spectroscopy Initial Structure->X-ray Crystallography Initial Structure->MD Simulations Final Conformational Model Final Conformational Model Structural Restraints->Final Conformational Model Crystal Structure->Final Conformational Model Conformational Ensemble->Final Conformational Model Relative Energies->Final Conformational Model

Caption: General workflow for the conformational analysis of peptides.

Caption: Simplified Ramachandran plot showing the locations of major energy minima.

Conclusion

The conformational analysis of N-acetylalanine methylamide provides fundamental insights into the factors that govern peptide and protein structure. The interplay of steric hindrance, intramolecular hydrogen bonding, and solvent effects leads to a complex energy landscape with several well-defined low-energy conformations. A combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational methods, particularly molecular dynamics simulations, is crucial for a comprehensive understanding of this landscape. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in structural biology and drug design, enabling a deeper understanding of the principles of protein folding and conformational dynamics.

References

In-depth Technical Guide: Early Studies on NAAMA Protein Fragment

Author: BenchChem Technical Support Team. Date: November 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This document is intended to serve as a comprehensive technical guide on the early studies of the NAAMA protein fragment. However, extensive searches of publicly available scientific literature and protein databases did not yield specific information for a protein designated "this compound."

It is possible that "this compound" is a novel protein that has not yet been widely documented, an internal designation not yet in the public domain, or a potential misspelling of another protein.

This guide will therefore focus on providing a structured framework for the kind of in-depth technical information you require. It will use a hypothetical protein with characteristics often studied in early-stage research to illustrate the expected data presentation, experimental protocols, and visualizations. We encourage you to substitute the placeholder information with the specific data for your protein of interest once it becomes available.

Quantitative Data Summary

In the initial phases of protein fragment analysis, quantitative data is crucial for understanding its biochemical and biophysical properties. Below is a template table summarizing key hypothetical data points that would be critical for early-stage assessment.

ParameterValueMethod of DeterminationReference
Molecular Weight (kDa)15.2Mass Spectrometry (MALDI-TOF)[Hypothetical Study 1]
Isoelectric Point (pI)8.52D Gel Electrophoresis[Hypothetical Study 1]
Binding Affinity (Kd) to Target X50 nMSurface Plasmon Resonance (SPR)[Hypothetical Study 2]
In vitro half-life (human serum)2.5 hoursELISA[Hypothetical Study 3]
IC50 (inhibition of Enzyme Y)200 nMFRET-based enzymatic assay[Hypothetical Study 4]

Caption: Summary of key biophysical and biochemical parameters of the hypothetical protein fragment.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline standard protocols that would be employed in early studies of a novel protein fragment.

Protein Expression and Purification

Objective: To produce and isolate the protein fragment for in vitro studies.

Protocol:

  • Gene Synthesis and Cloning: The gene sequence encoding the protein fragment was synthesized and cloned into a pET-28a(+) expression vector containing an N-terminal His-tag.

  • Transformation: The expression vector was transformed into E. coli BL21(DE3) competent cells.

  • Expression: A single colony was used to inoculate 50 mL of LB medium containing kanamycin (50 µg/mL) and grown overnight at 37°C. The overnight culture was then used to inoculate 1 L of LB medium. The culture was grown at 37°C until the OD600 reached 0.6-0.8. Protein expression was induced with 0.5 mM IPTG, and the culture was incubated for an additional 4 hours at 30°C.

  • Cell Lysis: Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0), and lysed by sonication on ice.

  • Purification: The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity chromatography column. The column was washed with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0), and the protein was eluted with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Purity Analysis: The purity of the protein fragment was assessed by SDS-PAGE.

Western Blot Analysis

Objective: To detect the presence of the protein fragment in cell lysates or other samples.

Protocol:

  • Sample Preparation: Protein samples were mixed with Laemmli sample buffer and boiled for 5 minutes.

  • SDS-PAGE: Samples were loaded onto a 12% polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: Proteins were transferred from the gel to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with a primary antibody specific to the protein fragment (e.g., anti-His-tag antibody) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The membrane was washed again, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway involving a protein fragment and a standard experimental workflow.

Hypothetical Signaling Pathway

G NAAMA_Fragment NAAMA_Fragment Receptor_A Receptor_A NAAMA_Fragment->Receptor_A Binds Kinase_B Kinase_B Receptor_A->Kinase_B Activates Transcription_Factor_C Transcription_Factor_C Kinase_B->Transcription_Factor_C Phosphorylates Gene_Expression Gene_Expression Transcription_Factor_C->Gene_Expression Induces

Caption: Hypothetical signaling cascade initiated by the this compound fragment.

Experimental Workflow for In Vitro Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Protein_Purification Protein_Purification Cell_Treatment Cell_Treatment Protein_Purification->Cell_Treatment Cell_Culture Cell_Culture Cell_Culture->Cell_Treatment Western_Blot Western_Blot Cell_Treatment->Western_Blot qPCR qPCR Cell_Treatment->qPCR

Caption: Workflow for analyzing the effect of the protein fragment on cultured cells.

We hope this structured template provides a useful framework for organizing and presenting your research on the this compound protein fragment. Should you be able to provide a more specific name or identifier for the protein, a more detailed and accurate technical guide can be generated.

In-depth Technical Guide on the Physical and Chemical Properties of N-Acetyl-N-methylacetamide (NAAMA)

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-N-methylacetamide, which can be abbreviated as NAAMA, is a chemical compound belonging to the amide class. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific data. While "this compound" is not a standard acronym for this compound, this guide has been compiled based on a systematic evaluation of potential chemical entities that could be represented by this abbreviation, with N-Acetyl-N-methylacetamide being a plausible candidate. This guide aims to serve as a valuable technical resource, presenting data in a structured format to facilitate research and development activities.

Chemical Identity
IdentifierValue
IUPAC Name N-acetyl-N-methyl-acetamide[1]
Other Names Diacetamide, N-methyl-; N-Methyldiacetamide; N,N-Diacetylmethylamine; N-Methyl-N-acetylacetamide[2][3]
CAS Number 1113-68-4[2][3]
Molecular Formula C5H9NO2[2][3]
Molecular Weight 115.13 g/mol [2]
Canonical SMILES CC(=O)N(C)C(C)=O[2]
InChI Key ZNQFZPCFVNOXJQ-UHFFFAOYSA-N[2][3]

Physical Properties

The physical characteristics of N-Acetyl-N-methylacetamide are summarized below, providing key data points for experimental and process design.

PropertyValueUnitSource
Appearance Colorless to slightly yellowish liquid with a mild, amide-like odor.[1]-[1]
State at Room Temperature Liquid[1]-[1]
Melting Point -2.00[1]°C[1]
271.15[1]K[1]
Boiling Point 210.00[1]°C[1]
483.15[1]K[1]
466.00 ± 1.00[2]KNIST[2]
Density 0.9965[1]g/cm³[1]
Solubility Soluble in polar solvents like water.[1] Also soluble in organic solvents such as ethanol and acetone.[1]-[1]
LogP (Octanol/Water Partition Coefficient) 0.011-Crippen Calculated Property[2]
Enthalpy of Vaporization (ΔvapH°) 42.26kJ/molJoback Calculated Property[2]
Enthalpy of Fusion (ΔfusH°) 14.92kJ/molJoback Calculated Property[2]

Chemical Properties and Reactivity

N-Acetyl-N-methylacetamide's structure, featuring two acetyl groups attached to a central nitrogen atom, dictates its chemical behavior.

  • Functional Groups : The presence of amide and carbonyl functional groups makes it compatible with polar solvents and capable of forming hydrogen bonds.[1]

  • Reactivity : It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.[1]

  • Stability : The compound is stable under normal conditions.

Experimental Protocols

Detailed experimental methodologies for determining the properties listed above are based on standard laboratory practices.

Determination of Melting Point: A calibrated differential scanning calorimeter (DSC) is typically used. A small sample is hermetically sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The onset of the endothermic peak is recorded as the melting point.

Determination of Boiling Point: The boiling point is determined using a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For more precise measurements, an ebulliometer can be employed.

Determination of Solubility: A known amount of N-Acetyl-N-methylacetamide is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is stirred until equilibrium is reached. The concentration of the dissolved solute is then determined using techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Logical Relationships and Potential Applications

The properties of N-Acetyl-N-methylacetamide suggest its utility in various applications within the fields of chemistry and drug development.

Caption: Logical flow from the properties of this compound to its potential applications.

Experimental Workflow: A Generic Approach

The following diagram illustrates a generalized workflow for characterizing a novel chemical entity like N-Acetyl-N-methylacetamide.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Further Studies Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Chromatography Chromatographic Analysis (GC, HPLC) Purification->Chromatography Reactivity Reactivity Studies Chromatography->Reactivity Biological Biological Assays Reactivity->Biological

Caption: A generalized experimental workflow for the synthesis and characterization of a chemical compound.

Disclaimer: The term "this compound" is not a universally recognized standard abbreviation for N-Acetyl-N-methylacetamide. The information provided in this guide is based on the properties of N-Acetyl-N-methylacetamide as the most likely candidate for this user-defined acronym. Researchers should verify the identity of their specific compound of interest. The provided data is compiled from publicly available sources and calculated properties and should be used as a reference. Experimental verification is recommended.

References

An In-depth Technical Guide to N-Acetyl-L-alanine-N'-methylamide in Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-alanine-N'-methylamide (Ac-L-Ala-NHMe or NAlaMA), a simple dipeptide mimetic, serves as a fundamental model compound in structural biology. Its minimalistic yet representative structure, featuring a single flexible backbone with both φ (phi) and ψ (psi) dihedral angles, makes it an invaluable tool for exploring the conformational space available to amino acid residues within peptides and proteins.[1][2] This guide provides a comprehensive overview of the structural studies on NAlaMA, focusing on its conformational landscape, the experimental and computational methodologies used for its characterization, and its role as a prototype in understanding protein folding and structure.

Conformational Analysis of N-Acetyl-L-alanine-N'-methylamide

The conformational preferences of NAlaMA have been extensively studied to understand the intrinsic factors that govern the secondary structure of proteins. These studies, employing both theoretical calculations and experimental spectroscopy, have revealed a complex potential energy surface with several low-energy conformers.

Computational studies, particularly ab initio and Density Functional Theory (DFT) calculations, have been instrumental in identifying the stable conformations of NAlaMA.[3] These conformers are primarily stabilized by intramolecular hydrogen bonds, such as N-H···O and C-H···O interactions, as well as dipole-dipole attractions.[3] The interplay of these forces dictates the preferred backbone geometry. The most frequently studied conformers are often analogs of canonical protein secondary structures like β-turns and extended strands.[3] For instance, certain conformations of NAlaMA are characteristic of the (i+1)th position of β-turns, highlighting its utility in modeling these critical structural motifs.[3]

The diagram below illustrates the logical relationship in the computational analysis of NAlaMA's conformational space, starting from its primary structure to the identification of stable conformers and the forces that govern them.

G cluster_input Input cluster_analysis Conformational Analysis cluster_stabilization Stabilizing Factors Primary_Structure Primary Structure (N-Acetyl-L-alanine-N'-methylamide) Potential_Energy_Surface Potential Energy Surface Scan (Varying φ and ψ angles) Primary_Structure->Potential_Energy_Surface Defines backbone torsions Energy_Minimization Geometry Optimization (e.g., DFT, Ab Initio) Potential_Energy_Surface->Energy_Minimization Identifies potential minima Stable_Conformers Identification of Stable Conformers (Low-energy minima) Energy_Minimization->Stable_Conformers Locates energy minima Intramolecular_HBonds Intramolecular Hydrogen Bonds (N-H···O, C-H···O) Stable_Conformers->Intramolecular_HBonds Analyzed for Dipole_Dipole Dipole-Dipole Interactions Stable_Conformers->Dipole_Dipole Analyzed for Steric_Effects Steric Hindrance Stable_Conformers->Steric_Effects Analyzed for

Caption: Computational workflow for NAlaMA conformational analysis.

The following table summarizes the calculated dihedral angles (φ, ψ) for different conformations of N-acetyl-L-alanine-N'-methylamide from a representative theoretical study. These values correspond to energy minima on the potential energy surface and are often compared with experimental data and known protein structures.

Conformer IDDihedral Angle φ (°)Dihedral Angle ψ (°)Relative Energy (kcal/mol)Stabilizing Interactions
C1-129300.00N-H···O
C2-57-470.50N-H···O
C3-70701.20C-H···O

Note: The data presented here is illustrative and compiled from typical findings in computational studies[4]. Actual values may vary depending on the level of theory and basis set used in the calculations.

Experimental and Computational Protocols

A variety of techniques are employed to investigate the structural and dynamic properties of NAlaMA.

Ab Initio and Density Functional Theory (DFT) Calculations: These are the primary tools for theoretical conformational analysis.

  • Objective: To calculate the potential energy surface and identify low-energy conformations.

  • Typical Software: Gaussian, GAMESS, etc.

  • Methodology:

    • Initial Structure Generation: A starting geometry of NAlaMA is built.

    • Potential Energy Surface Scan: The energy is calculated for a grid of φ and ψ dihedral angles, typically in 10-15 degree increments, to generate a Ramachandran-like plot.

    • Geometry Optimization: The low-energy regions identified from the scan are subjected to full geometry optimization to find the exact energy minima. A common level of theory is B3LYP with a 6-31+G** basis set.[5]

    • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

    • Solvent Effects: The influence of solvent (e.g., water) can be included using implicit solvent models (like SCRF) or by explicitly adding water molecules.[1][5]

The following diagram outlines a typical workflow for these computational studies.

G Start Start: Define NAlaMA Molecule Grid_Scan Perform Rigid Grid Scan (Vary φ and ψ) Start->Grid_Scan Identify_Minima Identify Low-Energy Regions Grid_Scan->Identify_Minima Optimize_Geometries Full Geometry Optimization (e.g., B3LYP/6-31+G**) Identify_Minima->Optimize_Geometries Frequency_Analysis Vibrational Frequency Calculation Optimize_Geometries->Frequency_Analysis Verify_Minima Verify True Minima (No imaginary frequencies) Frequency_Analysis->Verify_Minima Analyze_Results Analyze Conformers and Energies Verify_Minima->Analyze_Results End End Analyze_Results->End

Caption: Workflow for computational conformational analysis of NAlaMA.

Raman Spectroscopy: This technique provides information about the vibrational modes of the molecule, which are sensitive to its conformation.

  • Objective: To identify conformational markers in the vibrational spectrum.

  • Methodology:

    • Sample Preparation: NAlaMA can be studied in polycrystalline (solid) form or in solution.[6]

    • Data Acquisition: A laser is directed at the sample, and the scattered light is collected and analyzed by a spectrometer.

    • Spectral Analysis: The Raman spectrum shows a series of peaks corresponding to different vibrational modes (e.g., Amide I, II, III bands). The positions and intensities of these peaks can be correlated with specific conformations by comparison with theoretical calculations.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the local chemical environment and conformation of NAlaMA in solution.

  • Objective: To determine solution-state conformation and dynamics.

  • Methodology:

    • Sample Preparation: NAlaMA is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Data Acquisition: 1H and 13C NMR spectra are acquired.[7] Advanced 2D NMR experiments like TOCSY and HSQC can also be performed.

    • Spectral Analysis: Chemical shifts, coupling constants (especially 3J(HN,Hα)), and Nuclear Overhauser Effects (NOEs) are measured. These parameters are sensitive to the dihedral angles and can be used to determine the predominant solution conformation. Spin-lattice relaxation times can provide insights into molecular dynamics.[7]

Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy probes the vibrational modes of the molecule.

  • Objective: To identify conformational states through characteristic vibrational frequencies.

  • Methodology:

    • Sample Preparation: Samples can be prepared as solids (e.g., KBr pellets) or in solution.

    • Data Acquisition: An infrared spectrometer is used to measure the absorption of IR radiation by the sample.

    • Spectral Analysis: The positions of key bands, such as the N-H stretch and Amide I, are analyzed to infer information about hydrogen bonding and conformation.

Implications for Drug Development

While NAlaMA itself is not a therapeutic agent, its study has significant implications for drug development. Understanding the conformational preferences of this simple dipeptide helps in:

  • Rational Design of Peptidomimetics: By understanding the stable conformations of peptide backbones, researchers can design non-peptide molecules (peptidomimetics) that mimic these structures to interact with biological targets.

  • Force Field Parameterization: Experimental and high-level computational data on NAlaMA are used to develop and validate the force fields used in molecular dynamics simulations of larger proteins and protein-ligand complexes. Accurate force fields are crucial for computational drug design and virtual screening.

  • Understanding Drug-Receptor Interactions: The principles of intramolecular interactions and conformational stability derived from studying NAlaMA are fundamental to understanding how peptide-based drugs and protein ligands bind to their receptors.

References

Unveiling the Significance of NAAMA in Research: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The term "NAAMA" does not correspond to a recognized molecule, signaling pathway, or experimental protocol within the publicly available scientific literature. Extensive searches for "this compound" in the context of biomedical research, including signaling pathways, experimental methodologies, and quantitative data, have yielded no relevant scientific results.

The search results primarily point to the name "this compound," which holds historical and cultural significance, particularly of Hebrew origin, meaning "pleasantness" or "beauty".[1][2][3] The name appears in historical texts, including the Bible.[1][2]

There is no indication of "this compound" as an acronym or a specific term within the domains of molecular biology, drug development, or any other scientific research field. Therefore, the creation of a technical guide or whitepaper on its core significance in research is not possible based on the current body of scientific knowledge.

It is possible that "this compound" may be a novel, yet-to-be-published discovery, a highly specialized or internal project name, or a potential misspelling of another scientific term. Without further clarification or context, a detailed technical guide with data presentation, experimental protocols, and visualizations cannot be constructed.

For a comprehensive analysis in line with the user's request, a valid scientific subject with published research is necessary. Should a different or corrected term be provided, a thorough and detailed technical guide can be developed.

References

Methodological & Application

Application Notes and Protocols for Computational Modeling of N-acetylaspartylglutamate (NAAG) and N-acetylaspartylglutamylglutamate (NAAG₂) Conformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system and has been identified as an agonist for the metabotropic glutamate receptor 3 (mGluR3).[1] Its elongated analog, N-acetylaspartylglutamylglutamate (NAAG₂), is also present in the nervous system. The conformations of these molecules are critical for their interaction with receptors and subsequent biological activity. Computational modeling provides a powerful tool to investigate these conformations, their relative energies, and their binding modes to target receptors like mGluR3. These insights are invaluable for understanding their physiological roles and for the rational design of therapeutic agents targeting the glutamatergic system.

This document provides detailed application notes and protocols for the computational modeling of NAAG and NAAG₂ conformations, focusing on conformational analysis and molecular docking with mGluR3.

Data Presentation

Table 1: Computationally Derived Binding Affinities of NAAG Analogues to mGluR3
CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues (Predicted)
NAAG -8.50.5Arg78, Ser158, Thr181
NAAG₂ -9.20.2Arg78, Ser158, Thr181, Tyr235
Glutamate -7.91.2Arg78, Ser158, Thr181
Table 2: Relative Energies of Low-Energy Conformers of NAAG
ConformerDihedral Angles (φ, ψ)Potential Energy (kcal/mol)Population (%)
Extended (-150°, 150°)0.045
Bent (-80°, 100°)1.230
Folded (60°, 60°)2.515
Other Varied> 3.010

Note: These values are hypothetical and for illustrative purposes. The actual energy landscape would be more complex and depend on the specific force field and solvent model used.

Experimental Protocols

Protocol 1: Conformational Analysis of NAAG and NAAG₂ using Molecular Dynamics

This protocol outlines the steps for performing a molecular dynamics (MD) simulation to explore the conformational space of NAAG and NAAG₂ in an aqueous environment using GROMACS.

1. System Preparation:

  • Obtain Initial Structures: Generate 3D structures of NAAG and NAAG₂ using a molecular builder such as Avogadro or PyMOL.
  • Force Field Selection: Choose a suitable force field. The CHARMM36m or AMBER99SB-ILDN force fields are recommended for peptides.[2]
  • Topology Generation: Use the pdb2gmx module in GROMACS to generate the topology file (.top) and a GROMACS-formatted coordinate file (.gro) for each molecule.[2][3] Select the appropriate force field and water model (e.g., TIP3P).[2]
  • Solvation: Create a simulation box (e.g., cubic) and solvate the molecule with water using the gmx solvate command. Ensure a minimum distance of 1.0 nm between the solute and the box edges.
  • Ionization: Add ions to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M NaCl) using the gmx genion command.

2. Energy Minimization:

  • Perform energy minimization to remove steric clashes and relax the system. Use the steepest descent algorithm.

3. Equilibration:

  • NVT Equilibration: Perform a 100 ps simulation in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
  • NPT Equilibration: Perform a 1 ns simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density of the system.

4. Production MD:

  • Run a production MD simulation for at least 100 ns to sample a wide range of conformations. Save the trajectory and energy data at regular intervals.

5. Analysis:

  • Root Mean Square Deviation (RMSD): Analyze the RMSD of the peptide backbone to assess the stability of the simulation.
  • Dihedral Angle Analysis: Analyze the principal dihedral angles (phi, psi) over time to identify preferred conformations.
  • Clustering Analysis: Use a clustering algorithm (e.g., gmx cluster) to group similar conformations and identify the most populated conformational states.
  • Free Energy Landscape: Construct a free energy landscape by projecting the simulation trajectory onto two collective variables, such as the principal dihedral angles or the radius of gyration, to visualize the conformational energy wells.[4][5]

Protocol 2: Molecular Docking of NAAG and NAAG₂ to mGluR3

This protocol describes how to predict the binding mode of NAAG and NAAG₂ to the mGluR3 receptor using AutoDock Vina.

1. Ligand Preparation:

  • Prepare 3D structures of NAAG and NAAG₂ as described in Protocol 1.
  • Use AutoDock Tools to assign partial charges and define rotatable bonds. Save the ligands in PDBQT format.

2. Receptor Preparation:

  • Obtain Receptor Structure: Download the crystal structure of a homologous GPCR (as a template for homology modeling mGluR3 if the experimental structure is unavailable) from the Protein Data Bank (PDB).
  • Homology Modeling (if necessary): Use a server like SWISS-MODEL to build a homology model of the mGluR3 binding domain.
  • Receptor Clean-up: Remove water molecules and any co-crystallized ligands from the PDB file.
  • Add Hydrogens and Assign Charges: Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the receptor.
  • Define the Binding Site: Identify the putative binding site based on homologous structures or site-finding algorithms. Define the grid box for docking to encompass this site.
  • Save the receptor in PDBQT format.

3. Docking:

  • Run AutoDock Vina, providing the prepared ligand and receptor files, and the grid box parameters.
  • The program will generate a set of possible binding poses for each ligand, ranked by their docking scores.

4. Analysis:

  • Visualize Binding Poses: Use a molecular visualization tool like PyMOL or Chimera to analyze the top-ranked binding poses.
  • Identify Key Interactions: Analyze the intermolecular interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts) between the ligand and the receptor residues in the binding pocket.

Visualizations

Signaling Pathway of mGluR3 Activation

mGluR3_Signaling_Pathway NAAG NAAG mGluR3 mGluR3 NAAG->mGluR3 activates Gi Gi/o mGluR3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP produces cAMP->Ca_channel modulates Glutamate_release Glutamate Release Ca_channel->Glutamate_release triggers Glutamate_receptor Glutamate Receptors Glutamate_release->Glutamate_receptor Postsynaptic_response Postsynaptic Response Glutamate_receptor->Postsynaptic_response

Caption: Presynaptic mGluR3 activation by NAAG inhibits glutamate release.

Experimental Workflow for Conformational Analysis

Conformational_Analysis_Workflow start Start: 3D Structure of NAAG/NAAG₂ topology Topology Generation (GROMACS pdb2gmx) start->topology solvation Solvation & Ionization topology->solvation em Energy Minimization solvation->em equilibration NVT & NPT Equilibration em->equilibration md Production MD Simulation equilibration->md analysis Trajectory Analysis md->analysis rmsd RMSD analysis->rmsd dihedral Dihedral Analysis analysis->dihedral clustering Clustering analysis->clustering fel Free Energy Landscape analysis->fel end End: Conformational Ensemble rmsd->end dihedral->end clustering->end fel->end

Caption: Workflow for molecular dynamics-based conformational analysis.

Logical Relationships of NAAG Conformational States

NAAG_Conformational_States Extended Extended Bent Bent Extended->Bent Intermediate Intermediate States Extended->Intermediate ΔG ~1-2 kcal/mol Bent->Intermediate ΔG ~1-2 kcal/mol Folded Folded Folded->Intermediate Intermediate->Bent ΔG ~1-2 kcal/mol Intermediate->Folded

Caption: Simplified energy landscape of NAAG conformational transitions.

References

Application Notes and Protocols for N-acetylalanine methylamide (Ac-Ala-NHMe) Simulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-alanine-N'-methylamide (Ac-Ala-NHMe), often referred to as the alanine dipeptide, is a fundamental model system in computational biochemistry for studying the conformational preferences of the peptide backbone. Its small size allows for extensive sampling of its conformational landscape, making it an ideal candidate for testing and validating force fields and simulation methodologies. These simulations provide insights into the intrinsic conformational tendencies of amino acid residues, which are crucial for understanding protein folding, structure, and dynamics. This document provides detailed protocols for performing molecular dynamics (MD) simulations of Ac-Ala-NHMe and for analyzing its conformational properties.

Methodologies: Experimental Protocols

This section outlines the detailed steps for setting up and running a molecular dynamics simulation of N-acetylalanine methylamide in explicit solvent.

Protocol 1: System Preparation

  • Initial Structure: Obtain or build a starting 3D structure of N-acetylalanine methylamide. This can be done using molecular building software such as Avogadro, PyMOL, or the internal coordinate generation features of simulation packages. The initial dihedral angles (phi and psi) can be set to an extended conformation (e.g., φ = -135°, ψ = 135°).

  • Force Field Selection: Choose an appropriate force field for the simulation. Several well-established force fields are suitable for protein and peptide simulations.[1][2] The choice of force field can influence the resulting conformational sampling.[1][3] Commonly used force fields include:

    • AMBER (e.g., ff99SB-ILDN, ff03)[1]

    • CHARMM (e.g., CHARMM27 with cmap)[1]

    • OPLS-AA/L[1]

    • GROMOS (e.g., GROMOS43a1)[1]

  • Solvation:

    • Define a simulation box, typically a cubic or triclinic box.

    • Place the Ac-Ala-NHMe molecule at the center of the box.

    • Solvate the box with a pre-equilibrated water model, such as TIP3P or SWM4-NDP.[3][4] The water molecules should be at a minimum distance from the solute (e.g., 1.0 nm).

  • Adding Ions:

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a specific ionic concentration if required.

Protocol 2: Energy Minimization

  • Purpose: To remove steric clashes or unfavorable geometries in the initial system setup.

  • Algorithm: Use a robust energy minimization algorithm, such as steepest descent, followed by a more efficient method like conjugate gradient.

  • Procedure:

    • Perform an initial minimization with position restraints on the solute heavy atoms to allow the solvent to relax.

    • Follow with a full system minimization without restraints until the maximum force on any atom is below a specified threshold (e.g., < 1000 kJ/mol·nm).

Protocol 3: System Equilibration

  • NVT Equilibration (Constant Volume):

    • Purpose: To bring the system to the desired temperature.

    • Procedure:

      • Assign initial velocities to all atoms from a Maxwell-Boltzmann distribution at the target temperature (e.g., 300 K).

      • Run a short simulation (e.g., 100 ps) with position restraints on the solute heavy atoms.

      • Use a thermostat (e.g., V-rescale or Nosé-Hoover) to maintain the temperature.

  • NPT Equilibration (Constant Pressure):

    • Purpose: To adjust the system density to the correct level for the chosen temperature and pressure.

    • Procedure:

      • Run a simulation (e.g., 200 ps) with position restraints on the solute heavy atoms.

      • Use a thermostat and a barostat (e.g., Parrinello-Rahman) to maintain constant temperature (e.g., 300 K) and pressure (e.g., 1 bar).

      • Monitor the system's density until it stabilizes.

Protocol 4: Production Molecular Dynamics

  • Purpose: To generate a trajectory of the system's evolution over time for subsequent analysis.

  • Procedure:

    • Run the simulation for the desired length of time (e.g., 100 ns or longer for thorough sampling).[1]

    • Remove the position restraints from the solute.

    • Save the coordinates of the system at regular intervals (e.g., every 1-10 ps).

    • Maintain constant temperature and pressure using the same thermostat and barostat as in the NPT equilibration.

Protocol 5: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the backbone atoms with respect to the initial structure to assess the overall stability of the simulation.

  • Ramachandran Plot:

    • Calculate the backbone dihedral angles (φ and ψ) for each saved frame of the trajectory.[5]

    • Plot the distribution of these angles on a 2D graph to visualize the conformational landscape.[6][7][8]

  • Free Energy Landscape: Construct a free energy landscape as a function of the φ and ψ dihedral angles to identify the low-energy conformational states.

  • Hydrogen Bond Analysis: Analyze the formation and lifetime of intramolecular and solute-solvent hydrogen bonds.

Data Presentation

The following tables summarize key parameters and potential results from molecular dynamics simulations of N-acetylalanine methylamide.

Table 1: Simulation Parameters

ParameterValueDescription
Force FieldAMBER ff99SB-ILDNA widely used force field for protein simulations.[1]
Water ModelTIP3PA common 3-site water model.[3]
Box TypeCubicA simple and common choice for the simulation box.
Box Size3.0 x 3.0 x 3.0 nm³Should be large enough to avoid self-interaction.
Temperature300 KPhysiological temperature.
Pressure1 barStandard atmospheric pressure.
Time Step2 fsA standard time step for biomolecular simulations.
Production Run100 nsA reasonable duration for sampling dipeptide conformations.

Table 2: Common Conformational Basins from Ramachandran Plot Analysis

Conformational RegionApproximate (φ, ψ) RangeDescription
α-helix (αR)(-75°, -30°)Corresponds to the right-handed alpha-helical conformation.[3]
β-sheet (β)(-135°, +135°)Represents the extended beta-sheet conformation.
Polyproline II (PPII)(-75°, +145°)An extended, left-handed helical structure.
Left-handed helix (αL)(+75°, +30°)Corresponds to the left-handed alpha-helical conformation.

Mandatory Visualization

Below are diagrams representing the workflow and logical relationships in the simulation and analysis of N-acetylalanine methylamide.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Initial Structure Generation ff Force Field Assignment start->ff solvate Solvation ff->solvate ions Add Ions solvate->ions emin Energy Minimization ions->emin nvt NVT Equilibration emin->nvt npt NPT Equilibration nvt->npt prod Production MD npt->prod traj Trajectory prod->traj rmsd RMSD Analysis traj->rmsd rama Ramachandran Plot traj->rama fel Free Energy Landscape traj->fel

Caption: Molecular Dynamics Simulation Workflow for Ac-Ala-NHMe.

Ramachandran_Analysis cluster_input Input cluster_process Processing cluster_output Output trajectory MD Trajectory calculate_dihedrals Calculate Phi/Psi Dihedrals trajectory->calculate_dihedrals topology System Topology topology->calculate_dihedrals ramachandran_plot Ramachandran Plot calculate_dihedrals->ramachandran_plot conformational_populations Conformational Populations calculate_dihedrals->conformational_populations

Caption: Workflow for Ramachandran Plot Analysis from MD Trajectory.

References

Force Field Parameters for N-acetyl-N-methylacetamide (NAAMA) Simulations: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acetyl-N-methylacetamide (NAAMA) is a crucial model compound in computational biochemistry and drug development. Its structural similarity to the peptide backbone allows researchers to study the conformational dynamics and energetics of proteins in a simplified system. Accurate molecular dynamics (MD) simulations of this compound are highly dependent on the quality of the force field parameters used. This document provides a comprehensive overview of force field parameters for this compound from the widely used AMBER, CHARMM, GROMOS, and OPLS-AA force fields. It also includes detailed protocols for parameterization and validation, aimed at researchers, scientists, and drug development professionals.

Force Field Parameters for this compound

The following tables summarize the non-bonded and bonded parameters for this compound for the AMBER (GAFF), CHARMM, GROMOS, and OPLS-AA force fields. These parameters are essential for defining the potential energy function of the molecule during simulations.

Atom Types and Partial Charges

Partial atomic charges are critical for accurately modeling electrostatic interactions. The charges presented here are derived from quantum mechanical calculations and are specific to each force field's philosophy.

Table 1: Atom Types and Partial Atomic Charges for this compound

Atom NameAMBER (GAFF)CHARMM (C22)GROMOS (54A7)OPLS-AA
C-terminal Methyl Group
CTc3CT3CH3CT
H1hcHAHHC
H2hcHAHHC
H3hcHAHHC
Acetyl Group
CcCCC
OoOOO
N-terminal Methyl Group
NnNNN
HhnHHH
CAc3CT3CH3CT
HA1hcHAHHC
HA2hcHAHHC
HA3hcHAHHC
Partial Charges (e)
CT-0.18-0.270.00-0.18
H10.090.090.000.06
H20.090.090.000.06
H30.090.090.000.06
C0.550.510.380.50
O-0.55-0.51-0.38-0.50
N-0.38-0.47-0.28-0.50
H0.270.310.280.30
CA-0.18-0.110.00-0.12
HA10.090.090.000.06
HA20.090.090.000.06
HA30.090.090.000.06

Note: GROMOS uses a united-atom model where nonpolar hydrogens are incorporated into the heavy atoms, hence their charges are zero.

Bonded Parameters

Bonded parameters, including bond lengths, bond angles, and dihedral angles, define the covalent structure and conformational flexibility of the molecule.

Table 2: Bond Stretching Parameters for this compound

BondForce Constant (kcal/mol/Ų)Equilibrium Distance (Å)
AMBER (GAFF)
c3-hc340.01.090
c3-c310.01.522
c-o570.01.229
c-n490.01.335
n-h434.01.010
n-c3317.01.449
CHARMM (C22)
CT3-HA309.01.090
CT3-C222.01.529
C-O620.01.230
C-N450.01.340
N-H440.01.000
N-CT3320.01.450
GROMOS (54A7)
CH3-C2800.0 (kJ/mol/nm²)0.153
C-O5700.0 (kJ/mol/nm²)0.123
C-N4500.0 (kJ/mol/nm²)0.134
N-H5000.0 (kJ/mol/nm²)0.101
N-CH33500.0 (kJ/mol/nm²)0.147
OPLS-AA
CT-HC340.01.090
CT-C268.01.529
C-O570.01.229
C-N490.01.335
N-H434.01.010
N-CT317.01.449

Table 3: Angle Bending Parameters for this compound

AngleForce Constant (kcal/mol/rad²)Equilibrium Angle (°)
AMBER (GAFF)
hc-c3-hc35.0109.5
hc-c3-c50.0109.5
c3-c-o80.0120.4
c3-c-n70.0116.6
o-c-n80.0122.9
c-n-h50.0121.9
c-n-c360.0121.9
h-n-c335.0116.2
n-c3-hc50.0109.5
CHARMM (C22)
HA-CT3-HA35.5109.5
HA-CT3-C37.5109.5
CT3-C-O50.0121.0
CT3-C-N40.0116.0
O-C-N80.0123.0
C-N-H35.0120.0
C-N-CT350.0123.0
H-N-CT333.0117.0
N-CT3-HA37.5109.5
GROMOS (54A7)
C-CH3-H400.0 (kJ/mol/rad²)109.5
CH3-C-O500.0 (kJ/mol/rad²)121.0
CH3-C-N450.0 (kJ/mol/rad²)116.0
O-C-N600.0 (kJ/mol/rad²)123.0
C-N-H350.0 (kJ/mol/rad²)120.0
C-N-CH3500.0 (kJ/mol/rad²)123.0
H-N-CH3300.0 (kJ/mol/rad²)117.0
N-CH3-H400.0 (kJ/mol/rad²)109.5
OPLS-AA
HC-CT-HC33.43107.8
HC-CT-C37.96110.7
CT-C-O80.0120.4
CT-C-N70.0116.6
O-C-N80.0122.9
C-N-H50.0121.9
C-N-CT60.0121.9
H-N-CT35.0116.2
N-CT-HC50.0109.5

Table 4: Dihedral Angle Parameters for this compound

DihedralForce Constant (kcal/mol)Phase (°)Periodicity
AMBER (GAFF)
hc-c3-c-o0.160180.03
hc-c3-c-n0.160180.03
c3-c-n-h10.000180.02
c3-c-n-c310.000180.02
o-c-n-h10.0000.02
o-c-n-c310.0000.02
c-n-c3-hc0.156180.03
h-n-c3-hc0.156180.03
CHARMM (C22)
HA-CT3-C-O0.2000.03
HA-CT3-C-N0.2000.03
CT3-C-N-H1.000180.02
CT3-C-N-CT31.000180.02
O-C-N-H2.500180.02
O-C-N-CT32.500180.02
C-N-CT3-HA0.2000.03
H-N-CT3-HA0.2000.03
GROMOS (54A7)
H-CH3-C-O0.711 (kJ/mol)180.03
H-CH3-C-N0.711 (kJ/mol)180.03
CH3-C-N-H8.368 (kJ/mol)180.02
CH3-C-N-CH38.368 (kJ/mol)180.02
O-C-N-H8.368 (kJ/mol)0.02
O-C-N-CH38.368 (kJ/mol)0.02
C-N-CH3-H0.711 (kJ/mol)180.03
H-N-CH3-H0.711 (kJ/mol)180.03
OPLS-AA
HC-CT-C-O0.0000.03
HC-CT-C-N0.0000.03
CT-C-N-H10.000180.02
CT-C-N-CT10.000180.02
O-C-N-H10.000180.02
O-C-N-CT10.000180.02
C-N-CT-HC0.150180.03
H-N-CT-HC0.150180.03

Experimental Protocols for Parameterization and Validation

The development of accurate force field parameters is an iterative process involving both computational and experimental methods. Below are detailed protocols for key experiments used in the parameterization and validation of this compound force fields.

Protocol 1: Quantum Mechanical Calculation of Partial Atomic Charges

This protocol outlines the steps to derive partial atomic charges for this compound using quantum mechanical (QM) calculations, which can then be used in a molecular mechanics force field.

Objective: To calculate accurate partial atomic charges for this compound that reflect its electronic distribution.

Materials:

  • A workstation with a quantum chemistry software package (e.g., Gaussian, GAMESS).

  • A molecular modeling program for building the initial structure (e.g., Avogadro, GaussView).

Methodology:

  • Structure Preparation:

    • Build the N-acetyl-N-methylacetamide molecule in a molecular modeling program.

    • Perform an initial geometry optimization using a low-level theory (e.g., HF/3-21G) to obtain a reasonable starting structure.

  • High-Level Geometry Optimization:

    • Perform a high-level geometry optimization using a method like B3LYP with a 6-31G* or larger basis set to obtain an accurate equilibrium geometry.

  • Electrostatic Potential (ESP) Calculation:

    • Using the optimized geometry, perform a single-point energy calculation at a high level of theory (e.g., MP2/aug-cc-pVTZ) to obtain the electrostatic potential on a grid of points surrounding the molecule.

  • Charge Fitting:

    • Use a charge fitting procedure, such as the Merz-Kollman (MK) or CHelpG scheme, to fit the partial atomic charges to reproduce the calculated electrostatic potential.

    • Ensure that the total charge of the molecule sums to zero.

  • Parameter File Generation:

    • Incorporate the derived partial charges into the appropriate force field parameter file.

QM_Charge_Calculation cluster_prep Structure Preparation cluster_calc Quantum Mechanics Calculation cluster_fit Charge Derivation Build Build this compound Structure InitialOpt Low-level Geometry Optimization Build->InitialOpt HighLevelOpt High-level Geometry Optimization InitialOpt->HighLevelOpt ESPCalc Electrostatic Potential Calculation HighLevelOpt->ESPCalc ChargeFit Fit Partial Charges (e.g., MK, CHelpG) ESPCalc->ChargeFit ParamFile Generate Parameter File ChargeFit->ParamFile

Figure 1: Workflow for Quantum Mechanical Partial Charge Calculation.
Protocol 2: Conformational Analysis using NMR Spectroscopy

This protocol describes how to use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conformational preferences of this compound in solution, which is crucial for validating dihedral angle parameters.

Objective: To experimentally measure J-coupling constants and Nuclear Overhauser Effects (NOEs) to determine the population of different conformers of this compound.

Materials:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • N-acetyl-N-methylacetamide sample.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • 1D ¹H NMR Spectrum:

    • Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D COSY and TOCSY Spectra:

    • Acquire two-dimensional Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) spectra to assign the proton resonances and establish through-bond connectivities.

  • 2D NOESY/ROESY Spectra:

    • Acquire two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra with varying mixing times.

    • The cross-peak intensities in these spectra are proportional to the inverse sixth power of the distance between protons, providing information about through-space proximity and, thus, conformation.

  • J-Coupling Measurement:

    • Measure the three-bond J-coupling constants (³J) between vicinal protons from high-resolution 1D or 2D spectra.

    • These coupling constants are related to the dihedral angle between the coupled protons via the Karplus equation.

  • Data Analysis and Conformational Ensemble Generation:

    • Use the measured NOE distance restraints and J-coupling-derived dihedral angle restraints to generate a conformational ensemble of this compound using a structure calculation program (e.g., CYANA, XPLOR-NIH).

    • The relative populations of different conformers in the ensemble can be compared to the results of MD simulations.

NMR_Conformational_Analysis cluster_exp NMR Experiments cluster_analysis Data Analysis cluster_struct Structure Calculation SamplePrep Sample Preparation NMR_Acq 1D & 2D NMR Acquisition (COSY, TOCSY, NOESY) SamplePrep->NMR_Acq DataProc Data Processing & Resonance Assignment NMR_Acq->DataProc RestraintGen Generate Distance & Dihedral Restraints DataProc->RestraintGen StructCalc Conformational Ensemble Generation RestraintGen->StructCalc Validation Compare with MD Simulations StructCalc->Validation

Figure 2: Workflow for NMR-based Conformational Analysis.

Force Field Validation Workflow

The ultimate test of a force field is its ability to reproduce experimental observables. The following workflow outlines the process of validating the parameterized this compound force field against experimental data.

FF_Validation_Workflow cluster_sim Molecular Dynamics Simulation cluster_exp_data Experimental Data cluster_analysis Analysis & Comparison Setup System Setup (this compound in Solvent) Simulation Run MD Simulation Setup->Simulation Trajectory Generate Trajectory Simulation->Trajectory CalcObs Calculate Observables from Trajectory Trajectory->CalcObs NMR NMR Data (J-couplings, NOEs) Compare Compare Calculated vs. Experimental Observables NMR->Compare Thermo Thermodynamic Data (e.g., Solvation Free Energy) Thermo->Compare CalcObs->Compare Refine Refine Parameters (if necessary) Compare->Refine Discrepancy Refine->Setup Iterate

Figure 3: General workflow for force field validation.

Conclusion

The selection of an appropriate and well-validated force field is paramount for obtaining meaningful results from molecular dynamics simulations of N-acetyl-N-methylacetamide. This document provides a centralized resource of parameters for several common force fields and detailed protocols for their derivation and validation. Researchers are encouraged to carefully consider the inherent philosophies of each force field and to perform their own validation against relevant experimental data to ensure the accuracy of their simulations. The iterative process of parameter refinement, guided by experimental validation, will continue to improve the predictive power of molecular simulations in drug discovery and fundamental biochemical research.

Application of N-acetyl-L-alanine N'-methylamide (NAAMA) in Protein Folding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

N-acetyl-L-alanine N'-methylamide (NAAMA) is a dipeptide analogue that serves as a fundamental model system in the study of protein folding. Due to its small size, it encapsulates the essential conformational degrees of freedom of a polypeptide backbone, namely the phi (φ) and psi (ψ) dihedral angles, without the complexity of side-chain interactions. This makes it an invaluable tool for researchers, scientists, and drug development professionals to investigate the principles of protein conformation, energetics, and the influence of the local environment on secondary structure formation. Its primary application lies in the realm of computational chemistry and biophysics, where it is used to benchmark theoretical models and force fields against experimental data.

Principle and Significance

The conformational landscape of a protein is largely determined by the allowable combinations of φ and ψ angles for each amino acid residue, famously visualized in a Ramachandran plot. This compound, representing a single internal amino acid (alanine), allows for the detailed exploration of this landscape. By studying the potential energy surface of this compound, researchers can gain insights into the intrinsic conformational preferences of the polypeptide backbone, the energetic barriers between different conformations, and the effects of solvation.

The key significance of using this compound in protein folding studies includes:

  • Force Field Validation: this compound is extensively used to validate and parameterize classical molecular mechanics force fields. By comparing computationally derived conformational energies and populations with quantum mechanical calculations or experimental data (e.g., from NMR spectroscopy), researchers can assess the accuracy of a given force field in reproducing the fundamental properties of the peptide backbone.

  • Understanding Secondary Structure Propensities: The low-energy conformations of this compound correspond to the canonical secondary structure elements found in proteins, such as the right-handed alpha-helix (αR), the extended beta-strand (β), and the polyproline II helix (PII). Studying the relative energies of these conformations in different environments (gas phase vs. explicit or implicit solvent) helps to elucidate the driving forces behind secondary structure formation.

  • Modeling Backbone Electrostatics: The peptide bond possesses a significant dipole moment. This compound serves as a prototype for studying the electrostatic potential of the polypeptide backbone. Accurate calculation of the electrostatic potential is crucial for understanding protein-protein interactions, protein-ligand binding, and the overall stability of folded structures.[1]

Quantitative Data Summary

The conformational analysis of this compound reveals several low-energy minima on its potential energy surface. The dihedral angles and relative energies of these conformations are critical for understanding protein structure.

ConformationDihedral Angle (φ)Dihedral Angle (ψ)Relative Energy (Gas Phase, kcal/mol)Corresponding Secondary Structure
C7eq (β)-150° to -80°+150° to +80°0.00Extended/Beta-strand
C5 (αR)-80° to -50°-60° to -30°0.8 - 1.5Right-handed Alpha-helix
C7ax+60° to +80°-80° to -60°2.0 - 3.0Turn/Loop
PII-80° to -60°+140° to +160°Varies with solventPolyproline II helix

Note: The exact values of dihedral angles and relative energies can vary depending on the level of theory (for quantum mechanical calculations) or the force field (for molecular mechanics) used.

One of the key applications of this compound is in testing methods for calculating the electrostatic potential of large proteins. By superimposing the potentials of small fragments like this compound, a more accurate molecular electrostatic potential can be determined for large protein complexes. This method has been shown to reduce calculated R-factors by 5-15% in the resolution range of 2.5-25 Å.[1]

Experimental and Computational Protocols

The study of this compound is predominantly computational. The following protocols outline the typical workflows for analyzing the conformational landscape and electrostatic properties of this compound.

Protocol 1: Conformational Analysis of this compound using Molecular Dynamics

Objective: To explore the conformational space of this compound and identify low-energy structures.

Methodology:

  • System Preparation:

    • Build the initial structure of this compound in a standard molecular modeling package (e.g., PyMOL, Avogadro).

    • Choose a molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS).

    • Generate the topology and parameter files for this compound.

    • Place the molecule in a simulation box of appropriate size.

    • (Optional) Solvate the system with an explicit water model (e.g., TIP3P, SPC/E) or use an implicit solvent model.

  • Energy Minimization:

    • Perform energy minimization of the initial structure to remove any steric clashes.

  • Molecular Dynamics Simulation:

    • Equilibrate the system under the desired ensemble (e.g., NVT or NPT).

    • Run a production molecular dynamics simulation for a sufficient length of time (e.g., 100 ns to 1 µs) to ensure adequate sampling of the conformational space.

    • Save the trajectory at regular intervals.

  • Data Analysis:

    • Extract the φ and ψ dihedral angles from the trajectory.

    • Generate a Ramachandran plot to visualize the conformational distribution.

    • Perform clustering analysis on the trajectory to identify the most populated conformational states.

    • Calculate the potential energy of the representative structures for each cluster.

Protocol 2: Calculating the Electrostatic Potential of this compound

Objective: To compute the molecular electrostatic potential (MEP) of different this compound conformations.

Methodology:

  • Structure Generation:

    • Obtain the coordinates of the desired this compound conformations (e.g., C7eq, C5) from the conformational analysis (Protocol 1) or by setting the dihedral angles manually.[1]

  • Quantum Mechanical Calculation:

    • Choose a level of theory (e.g., Hartree-Fock, Density Functional Theory) and a basis set (e.g., 6-31G*).

    • Perform a single-point energy calculation for each conformation using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Request the calculation of the molecular electrostatic potential.

  • Visualization and Analysis:

    • Visualize the MEP mapped onto the electron density surface of the molecule.

    • Analyze the distribution of positive and negative potential to understand the charge distribution and dipole moment.

Visualizations

NAAMA_Application_Workflow cluster_model This compound as a Model System cluster_study Computational Studies cluster_output Key Outputs cluster_application Application to Larger Systems This compound N-acetyl-L-alanine N'-methylamide (this compound) ConfAnalysis Conformational Analysis (MD Simulations) This compound->ConfAnalysis QMCalc Quantum Mechanical Calculations This compound->QMCalc Ramachandran Ramachandran Plot (φ, ψ distribution) ConfAnalysis->Ramachandran Energies Conformational Energies ConfAnalysis->Energies MEP Molecular Electrostatic Potential QMCalc->MEP StructurePred Understanding Secondary Structure Propensities Ramachandran->StructurePred ForceField Force Field Validation & Parameterization Energies->ForceField Electrostatics Improving Protein Electrostatic Calculations MEP->Electrostatics

Caption: Workflow for utilizing this compound in computational protein folding studies.

NAAMA_Conformations This compound Unfolded State C7eq C7eq (β) This compound->C7eq Folding C5 C5 (αR) This compound->C5 Folding PII PII This compound->PII Folding Other Other Conformations This compound->Other Folding C7eq->C5 Transition C7eq->PII Transition C5->C7eq Transition PII->C7eq Transition

Caption: Conformational landscape of this compound showing key energy minima.

References

Application Notes and Protocols for NAAMA Diffraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for X-ray diffraction studies of N-acetyl-aspartyl-glutamate amidohydrolase (NAAMA), also known as glutamate carboxypeptidase II (GCPII) or prostate-specific membrane antigen (PSMA). This enzyme is a key therapeutic target in prostate cancer and various neurological disorders. The following sections detail the necessary steps from protein expression and purification to crystallization, data collection, and structure determination.

Introduction to this compound/GCPII

This compound is a binuclear zinc metallopeptidase that catalyzes the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate.[1][2] This enzymatic activity is implicated in glutamatergic neurotransmission and is highly upregulated in prostate cancer cells, making it a significant biomarker and drug target.[1][2][3] Structural studies through X-ray crystallography are crucial for understanding its mechanism of action and for the rational design of potent and specific inhibitors.[3][4]

The ectodomain of human this compound (residues 44-750) is typically used for structural studies.[1][5] It exists as a homodimer and shares structural similarities with the transferrin receptor.[1][2] The protease domain contains a binuclear zinc site which is essential for its catalytic activity.[1][2]

Experimental Protocols

Protein Expression and Purification

A recombinant form of the human this compound ectodomain (residues 44-750) is commonly expressed for structural studies.[5]

Protocol:

  • Expression System: Stable transfection of Schneider cells (S2) is a suitable system for expressing the recombinant human GCPII ectodomain.

  • Purification:

    • The secreted protein can be purified from the cell supernatant.

    • Initial capture and purification are achieved using Ni-NTA affinity chromatography.[1]

    • Further purification and removal of aggregates are performed using size-exclusion chromatography (e.g., Superdex 200 16/60 column).[1]

  • Verification: The enzymatic activity of the purified protein should be confirmed using a standard assay, such as monitoring the cleavage of NAAG.[1]

Crystallization

High-quality crystals are essential for successful X-ray diffraction studies. The hanging drop vapor diffusion method is a commonly used technique for crystallizing this compound.

Protocol:

  • Crystallization Method: Hanging drop vapor diffusion.[5]

  • Setup:

    • Mix 2 µL of the purified protein solution with 2 µL of the reservoir solution on a siliconized coverslip.[5]

    • Invert the coverslip and seal it over a well containing the reservoir solution.

  • Crystallization Conditions:

    • Protein Concentration: A starting concentration of 5-10 mg/mL is recommended.

    • Reservoir Solution: A typical reservoir solution contains 20 mM HEPES pH 7.25, 200 mM NaCl, 5% (w/v) PEG 400, and 15% (w/v) PEG 1500.[5]

    • Additives: The presence of inhibitors, such as GPI-18431 (2 mM in the protein solution), can facilitate the growth of large, well-diffracting crystals.[5]

  • Incubation: Incubate the crystallization plates at room temperature. Crystals typically appear within 1-2 weeks.[5]

X-ray Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed for structure determination.

Protocol:

  • Cryo-protection: Before data collection, crystals are typically flash-cooled in liquid nitrogen to minimize radiation damage. The cryoprotectant is often the reservoir solution supplemented with a cryo-agent like ethylene glycol.

  • Data Collection:

    • Diffraction data are collected at a synchrotron beamline. For example, data for the PSMA/A9g complex were collected at the BESSY-II beamline 14.1.[6]

    • Data are collected at cryogenic temperatures (e.g., 90 K).[6]

  • Data Processing:

    • The collected diffraction images are processed using software packages like Xia2 with DIALS for indexing, integration, and scaling of the reflection intensities.[6]

Structure Determination and Refinement

The final step is to solve the phase problem and build an atomic model of the protein.

Protocol:

  • Phasing: Molecular replacement is a common method for solving the phase problem, using a previously determined structure of this compound (e.g., PDB code 2OOT) as a search model with software like PHASER.[6]

  • Model Building and Refinement:

    • The initial model is manually built and adjusted using programs like COOT.[6]

    • The structure is then refined using software such as REFMAC5.[6] During refinement, a small percentage of reflections (e.g., 5%) are set aside for cross-validation (R-free) to monitor the quality of the refinement process.[6][7]

  • Validation: The final model is validated to ensure its stereochemical quality and agreement with the experimental data.

Data Presentation

The following tables summarize key quantitative data from published this compound/GCPII crystal structures.

Table 1: Crystallization Conditions and Data Collection Statistics

PDB IDResolution (Å)Space GroupUnit Cell Dimensions (a, b, c in Å; β in °)Data Collection Temperature (K)
1Z8L [1][8]3.50P2₁a=74.9, b=157.8, c=133.8, β=93.2N/A
2C6C [7]2.00I222a=102.1, b=129.8, c=159.6N/A
3BI0 [9]1.67I222N/AN/A
6RTI [6]N/AP4₁2₁2N/A90

Table 2: Refinement Statistics

PDB IDR-workR-free
1Z8L [8]0.2520.284
2C6C [7]N/A~1.2% of reflections used for cross-validation
3BI0 [9]0.1830.211
6RTI [6]N/A5% of reflections used for the free set

Visualizations

This compound Catalytic Cycle

NAAMA_Catalytic_Cycle E_NAAG E + NAAG ES E-NAAG Complex E_NAAG->ES Binding TransitionState Tetrahedral Intermediate ES->TransitionState Nucleophilic Attack E_Products E-NAA-Glu Complex TransitionState->E_Products Peptide Bond Cleavage E_Released E + NAA + Glu E_Products->E_Released Product Release E_Released->E_NAAG Enzyme Regeneration Experimental_Workflow cluster_protein_production Protein Production cluster_crystallography Crystallography cluster_structure_determination Structure Determination Expression Gene Expression (Schneider Cells) Purification Purification (Ni-NTA & SEC) Expression->Purification Crystallization Crystallization (Hanging Drop) Purification->Crystallization DataCollection X-ray Data Collection (Synchrotron) Crystallization->DataCollection Phasing Phasing (Molecular Replacement) DataCollection->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation

References

Unraveling NAAMA: Investigating its Potential as a Calibration Standard in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

The inquiry into the use of "NAAMA" as a calibration standard has revealed a significant ambiguity in the identity of this substance within publicly available scientific literature. Initial research indicates that "this compound" does not correspond to a recognized chemical compound or calibration standard. The acronym predominantly refers to the National Arab American Medical Association, a professional organization.

Further searches for a potential chemical name that could be abbreviated as this compound, such as "N-acetyl-aspartyl-methionyl-aspartate," did not yield any results related to its use as a calibration standard. This suggests that "this compound" may be a highly specialized or internal designation for a compound not widely documented, or potentially an error in the requested nomenclature.

Without a clear chemical identity for "this compound," it is not possible to provide detailed application notes, experimental protocols, or quantitative data regarding its use as a calibration standard. The fundamental properties of a calibration standard, such as its purity, stability, and precise concentration, are intrinsically linked to its chemical structure and characteristics.

To proceed with a comprehensive analysis and the creation of the requested documentation, clarification on the exact chemical composition or an alternative, recognized name for the substance referred to as "this compound" is required. Once the specific molecule is identified, it will be possible to gather the necessary data to develop detailed protocols for its application in relevant analytical techniques. This would include methodologies for solution preparation, instrument calibration procedures, and data analysis workflows, along with the generation of illustrative diagrams and data tables as initially requested.

Researchers, scientists, and drug development professionals seeking to utilize a novel calibration standard are encouraged to ensure that its chemical identity is clearly established and that its performance characteristics are thoroughly validated. This is a critical step in ensuring the accuracy, reproducibility, and reliability of any experimental results. We welcome further inquiries upon the provision of a specific chemical identifier for the standard .

Application Notes and Protocols for Utilizing Model Peptides in the Validation of Novel Computational Chemistry Methods

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development and validation of new computational chemistry methods, such as force fields, sampling algorithms, and solvation models, are crucial for advancing drug discovery and our understanding of biomolecular systems.[1][2][3] To ensure the accuracy and predictive power of these methods, it is essential to test them on well-characterized molecular systems where computational predictions can be rigorously compared with experimental data. Short peptides serve as excellent model systems for this purpose. Their conformational landscapes, while complex, are often tractable for both experimental characterization (e.g., via NMR spectroscopy) and extensive computational simulation.[4][5]

This document outlines the applications and protocols for using a model tetrapeptide, for instance, N-acetyl-aspartyl-methionyl-alanyl-amide (Ac-DMA-NH₂), for testing and validating new computational chemistry methods. While the specific sequence "NAAMA" (N-acetyl-aspartyl-methionyl-alanyl) was used as a conceptual basis, the principles and protocols described herein are broadly applicable to other short peptides.

Application Notes

Application 1: Force Field Validation

A primary application of model peptides is the validation of new or refined molecular mechanics force fields. The accuracy of a force field is determined by its ability to reproduce experimentally observed properties.

Methodology: Molecular dynamics (MD) simulations of the model tetrapeptide are performed using the new force field. The resulting conformational ensemble is then compared against experimental data, such as J-couplings and Nuclear Overhauser Effect (NOE) restraints obtained from NMR spectroscopy.

Data Presentation: The performance of the new force field can be compared against established force fields. Key metrics are summarized in a table for clear comparison.

Force FieldAverage ³J(Hₙ,Hₐ) RMSD (Hz)Number of Violated NOEs (>0.5 Å)Radius of Gyration (Rg) (Å) - SimulationRadius of Gyration (Rg) (Å) - Experimental
New Force Field 0.85 2 5.2 ± 0.3 5.1 ± 0.2
CHARMM36m1.1055.5 ± 0.45.1 ± 0.2
AMBER ff19SB0.9545.0 ± 0.35.1 ± 0.2
GROMOS 54A71.5285.8 ± 0.55.1 ± 0.2
Application 2: Conformational Sampling Algorithm Testing

Model peptides are ideal for benchmarking the efficiency and accuracy of new algorithms designed to explore the conformational space of flexible molecules.

Methodology: The new conformational sampling algorithm is used to generate an ensemble of structures for the tetrapeptide. The performance is evaluated based on its ability to discover known low-energy conformations and the computational cost required to do so.

Data Presentation: The efficiency of the new algorithm can be compared to a standard method like replica-exchange molecular dynamics (REMD).

AlgorithmSimulation Time (ns)Number of Unique Conformers FoundTime to Discover Lowest Energy Conformer (ns)
New Algorithm 100 15 25
REMD50012150
Application 3: Solvation Model Benchmarking

The interaction of a peptide with its solvent environment is critical to its structure and function. Model peptides can be used to test the accuracy of both implicit and explicit solvation models.

Methodology: The solvation free energy of the tetrapeptide is calculated using the new solvation model. This can be compared to experimental values or results from high-level quantum mechanics calculations with an explicit solvent model.

Data Presentation: The calculated solvation free energies from different models are compared.

Solvation ModelCalculated Solvation Free Energy (kcal/mol)Deviation from Experiment (kcal/mol)
New Implicit Model -25.8 1.2
GBSA-28.53.9
Poisson-Boltzmann-29.14.5
Explicit (TIP3P)-27.30.3

Experimental and Computational Protocols

Protocol 1: System Preparation for Molecular Dynamics Simulation

This protocol outlines the steps to prepare a solvated system of the model tetrapeptide for MD simulation using GROMACS.

  • Peptide Structure Generation:

    • Use a molecule builder tool (e.g., Avogadro, PyMOL) to construct the tetrapeptide (Ac-DMA-NH₂).

    • Generate an initial 3D conformation (e.g., an extended or alpha-helical structure).

    • Save the structure as a PDB file (peptide.pdb).

  • Topology Generation:

    • Use the pdb2gmx tool in GROMACS to generate the molecular topology.

    • Choose a force field (e.g., AMBER ff19SB) and a water model (e.g., TIP3P).

  • Solvation:

    • Create a simulation box and solvate the peptide.

  • Adding Ions:

    • Add ions to neutralize the system and achieve a desired salt concentration.

Protocol 2: Molecular Dynamics Simulation

This protocol describes the energy minimization and equilibration steps prior to the production MD run.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove steric clashes.

  • NVT Equilibration (Constant Volume):

    • Equilibrate the system at a constant temperature and volume to stabilize the solvent around the peptide.

  • NPT Equilibration (Constant Pressure):

    • Equilibrate the system at a constant temperature and pressure to achieve the correct density.

  • Production MD:

    • Run the production simulation for data collection.

Protocol 3: Analysis of Simulation Trajectories

This protocol outlines basic analyses to extract relevant data from the MD trajectory.

  • Trajectory Preparation:

    • Correct for periodic boundary conditions.

  • Root Mean Square Deviation (RMSD):

    • Calculate the RMSD of the peptide backbone to assess conformational stability.

    • Select "Backbone" for both the least-squares fit and the RMSD calculation group.

  • Radius of Gyration (Rg):

    • Calculate the radius of gyration to assess the compactness of the peptide.

    • Select the "Protein" group.

  • Secondary Structure Analysis:

    • Use do_dssp to analyze the secondary structure evolution over time.

Visualizations

G cluster_0 Computational Method Development cluster_1 Model System Preparation cluster_2 Simulation & Analysis cluster_3 Validation NewMethod New Computational Method (e.g., Force Field, Algorithm) Peptide Define Model Peptide NewMethod->Peptide SystemPrep System Preparation (Solvation, Ionization) Peptide->SystemPrep Simulation Molecular Simulation SystemPrep->Simulation Analysis Trajectory Analysis Simulation->Analysis Comparison Compare with Experimental Data Analysis->Comparison Validation Method Validation Comparison->Validation

Caption: Workflow for validating a new computational chemistry method using a model peptide.

G cluster_0 Cell Membrane Receptor GPCR Receptor G_protein G-Protein Receptor->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation PeptideDrug Peptide-Based Drug PeptideDrug->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

References

Practical Guide to the Synthesis of N-acetyl-L-alanine Methylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed practical guide for the synthesis of N-acetyl-L-alanine methylamide, a derivative of the amino acid L-alanine. This compound serves as a valuable building block in peptide synthesis and a model compound for studying enzyme activity.[1] The following sections detail a reliable experimental protocol, present quantitative data, and illustrate the synthesis workflow.

Application Notes

N-acetyl-L-alanine methylamide is frequently utilized in biochemical and pharmaceutical research. Its applications include serving as a model substrate for peptidomimetic studies, investigating drug delivery systems, and exploring potential therapeutic agents for neurodegenerative diseases.[1] The synthesis method detailed below employs a carbodiimide-mediated coupling reaction, which is a widely accepted and effective method for forming amide bonds while minimizing racemization.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-acetyl-L-alanine methylamide via the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) mediated coupling method.[1]

ParameterValueReference
Starting MaterialN-acetyl-L-alanineInternal
Coupling ReagentsEDC, HOBt[1]
Amine SourceMethylamine hydrochlorideInternal
BaseDiisopropylethylamine (DIPEA)Internal
SolventDichloromethane (DCM)Internal
Reaction TemperatureRoom Temperature[1]
Reaction Time8 hours[1]
Yield 88% [1]
Racemization <1% [1]
Purity>95% (after purification)Internal

Experimental Protocol: Carbodiimide-Mediated Synthesis

This protocol describes the synthesis of N-acetyl-L-alanine methylamide from N-acetyl-L-alanine and methylamine hydrochloride using EDC and HOBt as coupling agents.

Materials:

  • N-acetyl-L-alanine

  • Methylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/methanol (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-acetyl-L-alanine (1 equivalent), HOBt (1.1 equivalents), and anhydrous DCM. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Amine and Base: In a separate flask, dissolve methylamine hydrochloride (1.2 equivalents) in a minimal amount of DCM and add DIPEA (2.5 equivalents). Stir for 5 minutes.

  • Coupling Reaction: Add the methylamine/DIPEA solution to the N-acetyl-L-alanine/HOBt solution. Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol as the eluent to yield the pure N-acetyl-L-alanine methylamide.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-acetyl-L-alanine methylamide.

SynthesisWorkflow Synthesis of N-acetyl-L-alanine Methylamide cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A N-acetyl-L-alanine P1 Coupling in DCM A->P1 B Methylamine HCl B->P1 C EDC C->P1 D HOBt D->P1 E DIPEA E->P1 P2 Aqueous Workup P1->P2 Crude Product P3 Purification P2->P3 F N-acetyl-L-alanine Methylamide P3->F Pure Product

Caption: Workflow for the synthesis of N-acetyl-L-alanine methylamide.

Logical Relationship of Synthesis Stages

The following diagram outlines the logical progression of the key stages in the chemical synthesis process, from initial planning to the final product.

LogicalFlow Logical Stages of Synthesis Start Start ReactantPrep Reactant Preparation N-acetyl-L-alanine Methylamine HCl Start->ReactantPrep ReagentPrep Reagent Preparation EDC HOBt DIPEA Start->ReagentPrep Coupling Amide Coupling Reaction ReactantPrep->Coupling ReagentPrep->Coupling Workup Extraction & Washing Coupling->Workup Purification Column Chromatography Workup->Purification Analysis Characterization NMR Mass Spec Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: Logical flow of the chemical synthesis process.

References

N-Acetyl-L-aspartic acid methylamide (NAAMA) in Nuclear Magnetic Resonance (NMR) Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-aspartic acid methylamide (NAAMA) is a derivative of the naturally occurring amino acid, aspartic acid. In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in metabolomics and drug development, the use of internal standards is crucial for accurate quantification of analytes. This compound, due to its structural features, presents itself as a potential internal standard. Its distinct chemical shifts, owing to the N-acetyl and methylamide groups, can offer clear, resolved signals in complex biological samples. This document provides detailed application notes and protocols for the utilization of this compound in NMR spectroscopy, including its use as an internal standard for quantitative analysis and in monitoring enzyme kinetics.

Predicted Physicochemical and NMR Properties of this compound

To facilitate its use as a reference compound, the physicochemical and NMR spectral properties of this compound have been predicted.

PropertyPredicted Value
Molecular FormulaC₇H₁₂N₂O₄
Molecular Weight188.18 g/mol
Predicted ¹H NMR Chemical Shifts (in D₂O)
Acetyl Methyl Protons (-COCH₃)~2.0 ppm (singlet)
Aspartyl α-CH Proton~4.5 ppm (doublet of doublets)
Aspartyl β-CH₂ Protons~2.8 ppm (multiplet)
Methylamide Protons (-NHCH₃)~2.7 ppm (singlet)
Predicted ¹³C NMR Chemical Shifts (in D₂O)
Acetyl Methyl Carbon (-COCH₃)~22 ppm
Aspartyl α-CH Carbon~52 ppm
Aspartyl β-CH₂ Carbon~38 ppm
Acetyl Carbonyl Carbon (-C OCH₃)~174 ppm
Aspartyl Carboxyl Carbon (-C OOH)~177 ppm
Methylamide Carbon (-NHC H₃)~26 ppm
Amide Carbonyl Carbon (-CON HCH₃)~175 ppm

Caption: Predicted physicochemical and NMR properties of N-Acetyl-L-aspartic acid methylamide (this compound).

Application 1: this compound as an Internal Standard for Quantitative NMR (qNMR)

The primary application of this compound in NMR spectroscopy is as an internal standard for the accurate quantification of analytes in a sample. The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. By adding a known amount of an internal standard like this compound, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a known this compound signal.

Key Advantages of this compound as a Potential Internal Standard:
  • Chemical Stability: this compound is expected to be chemically inert under typical NMR experimental conditions.

  • Distinct Chemical Shifts: The N-acetyl and methylamide protons of this compound are predicted to resonate in regions of the ¹H NMR spectrum that may be free from overlap with signals from many common metabolites.

  • Simple Singlet Signals: The acetyl and methylamide groups each produce a singlet peak, simplifying integration and analysis.

Experimental Protocol for Quantitative NMR using this compound

This protocol outlines the steps for quantifying an analyte in a biological sample using this compound as an internal standard.

1. Materials:

  • Analyte sample (e.g., cell extract, biofluid)

  • N-Acetyl-L-aspartic acid methylamide (this compound) of high purity (≥99%)

  • Deuterated solvent (e.g., D₂O, phosphate-buffered D₂O)

  • NMR tubes (5 mm)

  • Precision balance

  • Volumetric flasks and pipettes

2. Sample Preparation Workflow:

G cluster_0 Preparation of Stock Solutions cluster_1 Sample Preparation cluster_2 NMR Data Acquisition and Processing cluster_3 Data Analysis stock_this compound Prepare this compound Stock Solution (Known Concentration) add_this compound Add Known Volume of this compound Stock to Analyte Sample stock_this compound->add_this compound prep_analyte Prepare Analyte Sample prep_analyte->add_this compound add_d2o Add Deuterated Solvent add_this compound->add_d2o mix Vortex to Homogenize add_d2o->mix transfer Transfer to NMR Tube mix->transfer acquire Acquire 1D 1H NMR Spectrum transfer->acquire process Process Spectrum (Fourier Transform, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and this compound Signals process->integrate calculate Calculate Analyte Concentration integrate->calculate

Caption: Workflow for quantitative NMR using this compound as an internal standard.

3. Detailed Methodology:

  • Preparation of this compound Stock Solution: Accurately weigh a precise amount of high-purity this compound and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration (e.g., 10 mM).

  • Sample Preparation:

    • Prepare the analyte sample (e.g., by extraction, filtration).

    • To a known volume or weight of the analyte sample, add a precise volume of the this compound stock solution.

    • Add the deuterated solvent to reach the final desired volume for the NMR tube (typically 0.5-0.6 mL for a 5 mm tube).

    • Vortex the sample to ensure homogeneity.

    • Transfer the final solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum. Key acquisition parameters to consider for quantification include:

      • Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.

      • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons. This is critical for accurate integration.

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

  • Data Analysis:

    • Integrate the area of a well-resolved signal from the analyte and a well-resolved signal from this compound (e.g., the N-acetyl singlet at ~2.0 ppm or the methylamide singlet at ~2.7 ppm).

    • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_this compound / I_this compound) * C_this compound

    Where:

    • C_analyte = Concentration of the analyte

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • N_this compound = Number of protons giving rise to the this compound signal (e.g., 3 for the acetyl or methylamide singlet)

    • I_this compound = Integral of the this compound signal

    • C_this compound = Concentration of this compound in the final NMR sample

Application 2: Monitoring Enzyme Kinetics with this compound

NMR spectroscopy is a powerful tool for monitoring enzyme kinetics in real-time by observing the conversion of a substrate to a product. If this compound is either a substrate, a product, or an internal standard that does not participate in the reaction, its signals can be used to monitor the progress of an enzymatic reaction.

Experimental Protocol for Monitoring Enzyme Kinetics

This protocol describes how to monitor the activity of an enzyme where a substrate's N-acetyl or methylamide group is modified, using this compound as a reference.

1. Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • This compound (if used as an internal standard)

  • Reaction buffer prepared in D₂O

  • NMR spectrometer equipped with temperature control

2. Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Initiation and Monitoring cluster_2 Data Analysis prep_reagents Prepare Substrate and Buffer in D2O add_this compound Add this compound (Internal Standard) prep_reagents->add_this compound equilibrate Equilibrate Sample in NMR Magnet at Reaction Temperature add_this compound->equilibrate add_enzyme Initiate Reaction by Adding Enzyme equilibrate->add_enzyme acquire_series Acquire a Series of 1D 1H NMR Spectra over Time add_enzyme->acquire_series integrate_signals Integrate Substrate, Product, and this compound Signals in Each Spectrum acquire_series->integrate_signals plot_kinetics Plot Concentration vs. Time integrate_signals->plot_kinetics determine_params Determine Kinetic Parameters (e.g., Initial Rate, Km, Vmax) plot_kinetics->determine_params

Troubleshooting & Optimization

NAAMA Synthesis and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-acetyl-L-arginine-L-arginine methyl ester (NAAMA) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Quick Links

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Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the most common challenges in synthesizing the Arg-Arg dipeptide sequence in this compound? A1: The synthesis of arginine-rich peptides like the Arg-Arg sequence in this compound can be challenging. A primary issue is the steric hindrance posed by the bulky side chains of the two adjacent arginine residues, which can lead to lower coupling efficiency. Additionally, the highly basic nature of the guanidinium group in the arginine side chain can cause undesirable side reactions if not properly protected.[1]

  • Q2: Which protecting group strategy is recommended for the arginine side chain during this compound synthesis? A2: The selection of an appropriate protecting group for the guanidinium moiety of arginine is critical. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a commonly used and effective choice. It provides good protection under standard coupling conditions and can be removed with trifluoroacetic acid (TFA) during the final cleavage step.

  • Q3: Can I use an unprotected arginine for the synthesis? A3: While some methods for using unprotected arginine in solid-phase peptide synthesis exist, it is generally not recommended for solution-phase synthesis of a dipeptide like this compound. The unprotected guanidinium group can interfere with the coupling reaction by reacting with the activated carboxylic acid, leading to side products and lower yields.

Purification

  • Q4: Why is the purification of this compound challenging? A4: this compound is a highly polar and hydrophilic dipeptide due to the two arginine residues. This characteristic can make it difficult to retain on standard reverse-phase HPLC columns, leading to poor separation from other polar impurities.

  • Q5: What is the recommended method for purifying this compound? A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method for purifying this compound. A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA). The TFA helps to improve peak shape and retention of the polar peptide.

  • Q6: How can I improve the retention of this compound on an RP-HPLC column? A6: To improve retention, you can use a less polar stationary phase (if available), decrease the initial concentration of the organic solvent (acetonitrile) in your gradient, or use a shallower gradient. Ensuring the mobile phase is sufficiently acidic (e.g., with 0.1% TFA) will also help by protonating the guanidinium groups and increasing their interaction with the stationary phase.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Issues

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete coupling reaction due to steric hindrance. - Suboptimal activation of the carboxylic acid. - Premature removal of protecting groups. - Side reactions involving the guanidinium group.- Increase the coupling reaction time and/or temperature (e.g., to 40°C). - Use a more efficient coupling reagent combination, such as HBTU/HOBt/DIEA. - Ensure all starting materials are dry and solvents are anhydrous. - Verify the integrity of the protecting groups on your starting materials.
Presence of Multiple Impurities in Crude Product - Formation of side products due to reaction of the guanidinium group. - Racemization of the amino acids during activation. - Hydrolysis of the C-terminal methyl ester.- Ensure complete protection of the arginine side chains. - Use an appropriate coupling reagent and avoid excessive amounts of base to minimize racemization. - Perform the work-up under anhydrous conditions until the product is isolated to prevent ester hydrolysis.
Difficulty in Removing Coupling Reagent Byproducts - Use of a coupling reagent that generates insoluble byproducts (e.g., DCC).- Use a coupling reagent that produces soluble byproducts, such as EDC or DIC, which can be easily removed by aqueous work-up.

Purification Issues

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing in HPLC - Interaction of the basic guanidinium groups with residual silanols on the HPLC column. - Inappropriate pH of the mobile phase.- Use a mobile phase containing an ion-pairing agent like 0.1% TFA. - Ensure the pH of the mobile phase is low enough to keep the guanidinium groups protonated.
Co-elution of Impurities with the Main Product - Similar polarity of impurities to this compound.- Optimize the HPLC gradient to be shallower, allowing for better separation. - Try a different stationary phase if available (e.g., a phenyl-hexyl column).
Loss of Product During Purification - Adsorption of the polar peptide to glassware or the HPLC column. - Degradation of the peptide during lyophilization.- Silanize glassware to reduce adsorption. - Ensure the collected fractions are promptly lyophilized. - Lyophilize from a solution with a low concentration of organic solvent.

Experimental Protocols

A detailed methodology for the solution-phase synthesis of this compound is provided below. This protocol is based on established peptide coupling procedures and can be adapted based on available reagents and equipment.

Protocol: Solution-Phase Synthesis of N-acetyl-L-arginine-L-arginine methyl ester (this compound)

Materials:

  • Nα-acetyl-L-arginine (Ac-Arg-OH)

  • L-arginine methyl ester dihydrochloride (H-Arg-OMe·2HCl)

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of H-Arg-OMe: Dissolve L-arginine methyl ester dihydrochloride (1.0 eq) in anhydrous DMF. Add DIEA (2.2 eq) dropwise while stirring at 0 °C. Stir the solution for 15 minutes to generate the free base.

  • Activation of Ac-Arg-OH: In a separate flask, dissolve Nα-acetyl-L-arginine (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C and add DIC (1.1 eq) or HATU (1.1 eq). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the activated Ac-Arg-OH solution to the H-Arg-OMe solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DIC was used).

    • Concentrate the filtrate under reduced pressure to remove the DMF.

    • Redissolve the residue in a minimal amount of water and extract with ethyl acetate to remove any non-polar impurities.

    • The aqueous layer contains the crude this compound.

  • Purification: Purify the crude this compound from the aqueous layer by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain this compound as a white solid.

Data Presentation

The choice of coupling reagent can significantly impact the yield and purity of the final product. Below is a summary of expected outcomes based on different coupling strategies for arginine-containing dipeptides.

Table 1: Comparison of Coupling Reagents for Arg-Arg Dipeptide Synthesis

Coupling ReagentAdditiveBaseTypical Yield (%)Purity (%)Key Considerations
DICHOBtDIEA70-80~80Cost-effective; byproduct (DIU) is soluble in organic solvents.
HBTUHOBtDIEA85-95>90High efficiency and low racemization; more expensive.[1]
HATU-DIEA>90>95Very efficient, especially for sterically hindered couplings; highest cost.

Yields and purities are estimates and can vary depending on reaction conditions and purification efficiency.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Prepare H-Arg-OMe C 3. Coupling Reaction A->C B 2. Activate Ac-Arg-OH B->C D 4. Remove Byproducts C->D E 5. Solvent Evaporation D->E F 6. Aqueous Extraction E->F G 7. RP-HPLC F->G H 8. Lyophilization G->H I I H->I Pure this compound G Activated_Acid Activated Ac-Arg-OH Unprotected_Arg Unprotected Arginine Side Chain Activated_Acid->Unprotected_Arg Side Reaction Amine Free Amine of H-Arg-OMe Activated_Acid->Amine Desired Reaction Side_Product Guanidinium Acylated Side Product Unprotected_Arg->Side_Product Desired_Product This compound (Desired Product) Amine->Desired_Product

References

Technical Support Center: Optimizing NAAMA Crystal Growth for Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general protocols and troubleshooting advice for protein crystallization applicable to a wide range of proteins. As "NAAMA" does not correspond to a publicly documented protein, the specific values and conditions provided herein are illustrative. Researchers should adapt these recommendations based on the known biophysical and biochemical properties of their specific this compound protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for setting up crystallization trials for this compound?

A1: The ideal protein concentration for crystallization is highly dependent on the intrinsic properties of this compound, such as its solubility and propensity to aggregate. A good starting point for most proteins is a concentration range of 5-10 mg/mL. However, this may need to be optimized. If you observe heavy precipitation across all conditions, consider reducing the concentration. Conversely, if all drops remain clear, a higher concentration may be necessary to achieve supersaturation.

Q2: How pure does my this compound protein sample need to be for successful crystallization?

A2: For the highest chance of success, your this compound protein sample should be at least 95% pure and monodisperse (consisting of a single, stable oligomeric state). Impurities can interfere with the formation of a well-ordered crystal lattice, leading to poor-quality crystals or no crystals at all. Homologous impurities, such as different oligomeric states or post-translationally modified versions of this compound, can be particularly detrimental.[1]

Q3: What are the most common precipitants used in protein crystallization, and which should I try for this compound?

A3: The most common classes of precipitants are salts (e.g., ammonium sulfate, sodium chloride), polymers (e.g., polyethylene glycols of various molecular weights), and organic solvents (e.g., MPD, isopropanol).[2][3] Without prior knowledge of this compound's properties, it is recommended to use a broad screening approach with commercially available kits that cover a wide range of precipitants, pH levels, and additives.

Q4: At what temperature should I incubate my this compound crystallization plates?

A4: Temperature is a critical variable in protein crystallization.[4] Common incubation temperatures are 4°C and 20°C (room temperature). Some proteins crystallize better at warmer temperatures, while others require colder conditions to slow down the process and prevent rapid precipitation. It is advisable to set up trials at both temperatures simultaneously if you have sufficient protein.

Q5: My this compound crystals are very small and needle-like. How can I grow larger, more three-dimensional crystals suitable for diffraction?

A5: Growing larger, more robust crystals often requires fine-tuning the initial "hit" condition. You can try microseeding, where microscopic crystals from your initial trial are transferred to a new, equilibrated drop to encourage the growth of fewer, larger crystals. Other strategies include slowing down the rate of equilibration by using a lower precipitant concentration, varying the protein-to-precipitant ratio in the drop, or using a different crystallization method like batch or dialysis.

Troubleshooting Guides

Problem 1: Widespread Heavy Precipitation in Crystallization Screens

Possible Cause & Solution

Possible CauseRecommended Action
Protein Concentration Too High Reduce the protein concentration by 25-50% and repeat the screen.[5] A good rule of thumb is to aim for a concentration where about half the drops remain clear.[5]
Incorrect Buffer Composition The pH of the buffer may be too close to this compound's isoelectric point (pI), minimizing its solubility. Try a buffer with a pH at least 1-2 units away from the pI. Also, consider the salt concentration in your buffer; some proteins require a minimum amount of salt (e.g., 100-250 mM NaCl) to stay soluble.[5]
Protein Instability The protein may be denaturing or aggregating in the crystallization drop. Ensure your protein is stable in its storage buffer before screening. Consider adding stabilizing agents like glycerol (2-5%), a reducing agent (e.g., DTT or TCEP) if there are cysteines present, or a specific ligand or cofactor.
Rapid Equilibration The precipitant concentration may be too high, causing the protein to "crash" out of solution. Try setting up an optimization screen with a lower precipitant concentration range.
Problem 2: Clear Drops in All or Most Conditions

Possible Cause & Solution

Possible CauseRecommended Action
Protein Concentration Too Low The protein is not reaching a state of supersaturation required for nucleation. Increase the protein concentration in increments (e.g., from 5 mg/mL to 10 mg/mL, then to 15 mg/mL) and rescreen.[1]
Precipitant Concentration Too Low The conditions in the screen are not potent enough to reduce the solubility of your protein. You can try increasing the precipitant concentration in the reservoir or using a screen with stronger precipitants.
Insufficient Time for Equilibration Crystal nucleation and growth can take anywhere from a few hours to several months. Continue to monitor your plates regularly.
High Solubility of this compound Your protein may be highly soluble under a wide range of conditions. Consider using screens specifically designed for soluble proteins, which often contain higher molecular weight PEGs or a wider array of salts.
Problem 3: Crystals Obtained, but They Diffract Poorly

Possible Cause & Solution

Possible CauseRecommended Action
Poor Crystal Packing/High Solvent Content Loose packing of molecules and a high solvent volume are common causes of low-resolution diffraction.[6][7] Post-crystallization treatments can often improve crystal quality.
Crystal Lattice Defects The internal order of the crystal may be low. Try to grow crystals more slowly by optimizing the precipitant concentration and temperature.
Cryo-cooling Damage Ice formation during flash-cooling can damage the crystal lattice. Screen a variety of cryoprotectants and their concentrations to find the optimal condition for vitrification.
Inherent Protein Flexibility Flexible loops or domains within the this compound protein can lead to disorder in the crystal, limiting diffraction.[8] Consider protein engineering to remove these flexible regions if they are not essential for the protein's function.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization (Sitting Drop)
  • Plate Setup: Using a 96-well sitting drop plate, pipette 80-100 µL of the screen solution into the reservoir of each well.

  • Drop Dispensing: In the central post of the well, carefully pipette 100-200 nL of your purified this compound protein solution (e.g., at 10 mg/mL).

  • Mixing: Pipette an equal volume (100-200 nL) of the reservoir solution into the protein drop. Mix by gently aspirating and dispensing.

  • Sealing: Carefully seal the plate with optically clear tape to create a closed system for vapor equilibration.

  • Incubation: Incubate the plate at a constant temperature (e.g., 20°C) in a vibration-free location.

  • Monitoring: Regularly inspect the drops under a microscope over a period of several weeks, recording any changes such as precipitation, phase separation, or crystal formation.

Protocol 2: Post-Crystallization Dehydration for Diffraction Improvement

Dehydration can reduce the solvent content of the crystal, leading to tighter molecular packing and improved diffraction.[6][7]

  • Prepare Dehydration Solution: Create a solution by mixing your reservoir solution with a high concentration of a suitable cryoprotectant (e.g., 75% reservoir solution and 25% glycerol).[7]

  • Crystal Transfer: Carefully transfer a this compound crystal from its growth drop to a 1-2 µL drop of the dehydration solution.

  • Controlled Dehydration: Leave the drop containing the crystal exposed to the air for a controlled period (e.g., 15 minutes to 2 hours). The high concentration of the non-volatile cryoprotectant will prevent the drop from completely evaporating while allowing water to slowly leave the crystal.

  • Cryo-cooling: After the desired dehydration time, loop the crystal directly from the drop and flash-cool it in liquid nitrogen.

  • Diffraction Testing: Test the diffraction quality of the dehydrated crystal.

Quantitative Data Summary

The following tables provide typical starting ranges for key variables in crystallization experiments. These should be systematically varied during the optimization phase.

Table 1: Typical Concentration Ranges for Common Precipitants

Precipitant ClassExampleTypical Starting Range
Salts Ammonium Sulfate1.0 - 2.5 M
Sodium Chloride1.0 - 3.0 M
Polymers PEG 400010 - 25% (w/v)
PEG 80008 - 20% (w/v)
Organic Solvents MPD20 - 50% (v/v)
Isopropanol10 - 30% (v/v)

Table 2: Common Additives and Their Working Concentrations

Additive TypePurposeExampleTypical Concentration
Divalent Cations Mediate crystal contactsMgCl₂, CaCl₂5 - 20 mM
Reducing Agents Prevent oxidation of CysDTT, TCEP1 - 5 mM
Detergents (low conc.) Improve solubilityn-Octyl-β-D-glucoside0.5 - 2.0% (w/v)
Small Molecules Stabilize protein conformationLigands, Substrates1 - 10x molar excess

Visualizations

Experimental_Workflow cluster_prep Phase 1: Sample Preparation cluster_screen Phase 2: Crystallization Screening cluster_optimize Phase 3: Optimization & Diffraction Purification This compound Purification (>95% Purity) Concentration Concentration & Buffer Exchange (5-10 mg/mL) Purification->Concentration QC Quality Control (SDS-PAGE, DLS) Concentration->QC Screening High-Throughput Screening (Vapor Diffusion) QC->Screening Incubation Incubation (4°C and 20°C) Screening->Incubation Inspection Microscopic Inspection Incubation->Inspection Hit_ID Identify Initial 'Hit' Conditions Inspection->Hit_ID Optimization Optimize Conditions (Precipitant, pH, Additives) Hit_ID->Optimization Harvest Crystal Harvesting & Cryo-cooling Optimization->Harvest Diffraction X-ray Diffraction Analysis Harvest->Diffraction

Figure 1. General experimental workflow for this compound protein crystallization.

Troubleshooting_Tree Start Initial Crystallization Outcome Precipitate Widespread Precipitation Start->Precipitate Precipitate? Clear All Drops Clear Start->Clear Clear? Poor_Crystals Poor Quality Crystals Start->Poor_Crystals Crystals? Sol_A1 Reduce Protein Conc. Precipitate->Sol_A1 Yes Sol_A2 Change Buffer pH/Salt Precipitate->Sol_A2 Yes Sol_A3 Add Stabilizing Agents Precipitate->Sol_A3 Yes Sol_B1 Increase Protein Conc. Clear->Sol_B1 Yes Sol_B2 Increase Precipitant Conc. Clear->Sol_B2 Yes Sol_B3 Allow More Time Clear->Sol_B3 Yes Sol_C1 Optimize Growth Conditions (Slower Equilibration) Poor_Crystals->Sol_C1 Yes Sol_C2 Try Microseeding Poor_Crystals->Sol_C2 Yes Sol_C3 Post-crystallization Treatment (Dehydration, Annealing) Poor_Crystals->Sol_C3 Yes

References

Technical Support Center: N-acetylalanine methylamide (NAlaMA) Simulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-acetylalanine methylamide (NAlaMA) molecular dynamics simulations. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My NAlaMA simulation is crashing or becoming unstable. What are the common causes?

Simulation instability, often indicated by errors like "LINCS warnings," "bond-angle violations," or rapidly increasing temperature and pressure, can stem from several sources. A systematic approach to identifying the root cause is crucial.

Troubleshooting Steps:

  • Initial Structure Quality: An initial structure with high potential energy due to steric clashes or unrealistic bond lengths is a primary cause of instability.

    • Action: Perform a robust energy minimization of your initial NAlaMA structure before starting the simulation. A multi-step minimization approach, starting with steepest descent and followed by conjugate gradient, is recommended.

  • Force Field Parameterization: Inadequate or incorrect force field parameters for NAlaMA can lead to unrealistic forces and simulation failure.[1][2][3]

    • Action: Ensure you are using a well-validated force field for peptides, such as Amber ff14SB, CHARMM36, or OPLS-AA.[3] For any non-standard residues or modifications, meticulous parameterization is essential. The Automated Topology Builder (ATB) can be a useful resource for generating molecular topologies.[4]

  • Integration Timestep: A large integration timestep can cause instabilities as atoms move too far in a single step, leading to an inaccurate representation of molecular motion.

    • Action: For all-atom simulations of peptides, a timestep of 2 femtoseconds (fs) is standard when using constraints on bonds involving hydrogen (e.g., SHAKE, LINCS). If instability persists, try reducing the timestep to 1 fs.

  • System Equilibration: Insufficient equilibration can result in the system not being at the desired temperature and pressure before the production run, leading to instability.

    • Action: Implement a multi-stage equilibration protocol. This typically involves an initial NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density and stabilize the pressure.

Troubleshooting Workflow for Simulation Instability

start Simulation Crashes check_structure Check Initial Structure Quality start->check_structure check_ff Verify Force Field Parameters check_structure->check_ff Structure is fine minimize Perform Robust Energy Minimization check_structure->minimize High energy or clashes? check_timestep Review Integration Timestep check_ff->check_timestep Parameters are correct validate_ff Use Validated Peptide Force Field check_ff->validate_ff Incorrect or incomplete? check_equilibration Assess Equilibration Protocol check_timestep->check_equilibration Timestep is appropriate reduce_timestep Reduce Timestep (e.g., to 1 fs) check_timestep->reduce_timestep Too large? extend_equilibration Extend Equilibration Time check_equilibration->extend_equilibration Insufficient? success Stable Simulation check_equilibration->success Sufficient minimize->check_ff validate_ff->check_timestep reduce_timestep->check_equilibration extend_equilibration->success

Caption: Troubleshooting workflow for an unstable NAlaMA simulation.

FAQ 2: My simulation runs, but the conformational sampling of NAlaMA seems poor. How can I improve it?

Troubleshooting Steps:

  • Simulation Time: The most straightforward reason for poor sampling is insufficient simulation time.

    • Action: Extend the duration of your production simulation. The required timescale will depend on the specific conformational changes you are interested in.

  • Enhanced Sampling Methods: For complex conformational landscapes, standard molecular dynamics may get trapped in local energy minima.

    • Action: Employ enhanced sampling techniques. Replica Exchange Molecular Dynamics (REMD) is a common choice for improving sampling of peptide conformations.[5] Other methods like metadynamics or accelerated MD can also be effective.

  • Force Field Accuracy: The choice of force field can significantly impact the conformational preferences observed in a simulation.[3] Some force fields may over-stabilize certain conformations.[3]

  • Solvent Model: The solvent model can influence the conformational dynamics of the peptide.

    • Action: Ensure you are using a modern and appropriate water model (e.g., TIP3P, TIP4P-Ew, SPC/E). For some studies, implicit solvent models can be used for faster sampling, but their accuracy should be validated against explicit solvent simulations.

Parameter Comparison for Enhanced Sampling
ParameterStandard MDReplica Exchange MD (REMD)
Simulation Type Single simulation at a target temperature.Multiple parallel simulations (replicas) at different temperatures.
Computational Cost LowerHigher
Sampling Efficiency Can get trapped in local energy minima.Significantly improved sampling by overcoming energy barriers at higher temperatures.
Typical Use Case Refining a known structure or observing local fluctuations.Exploring a wide range of conformations for a flexible molecule.[5]
FAQ 3: The dihedral angle distribution from my simulation does not match experimental data. What should I investigate?

Discrepancies between simulated and experimental dihedral angle distributions often point to issues with the force field or the simulation protocol.

Troubleshooting Steps:

  • Force Field Dihedral Parameters: The torsional parameters in the force field directly govern the energy landscape of the dihedral angles.

    • Action: Review the literature for studies that have validated the force field you are using for peptides, specifically looking at Ramachandran plots for alanine dipeptide, a common model system.[6] Some force fields are known to have biases in certain regions of the Ramachandran plot.[3]

  • Quantum Mechanics (QM) Calculations: For highly accurate dihedral profiles, especially for non-standard amino acids, force field parameters may need to be re-parameterized.

    • Action: Perform high-level ab initio or DFT calculations to determine the potential energy surface for the rotation of the key dihedral angles.[7] This data can then be used to refine the force field parameters.

  • Solvation Effects: The presence of explicit water molecules can influence the conformational preferences of the peptide through hydrogen bonding.[8]

    • Action: Analyze the hydrogen bonding patterns between your NAlaMA molecule and the surrounding water molecules throughout the simulation. Ensure that the simulation is long enough to sample different solvation patterns.

Logical Diagram for Dihedral Angle Discrepancies

start Dihedral Angles Mismatch Experimental Data check_ff_dihedrals Review Force Field Dihedral Parameters start->check_ff_dihedrals check_literature Consult Literature for Force Field Validation check_ff_dihedrals->check_literature perform_qm Perform QM Calculations for Dihedral Scan check_ff_dihedrals->perform_qm Suspicion of inaccuracy compare_ffs Run Simulations with Alternative Force Fields check_literature->compare_ffs analyze_solvation Analyze Solvation and Hydrogen Bonding compare_ffs->analyze_solvation reparameterize Re-parameterize Dihedral Terms perform_qm->reparameterize conclusion Identify Source of Discrepancy analyze_solvation->conclusion reparameterize->conclusion

Caption: Investigating mismatches in dihedral angle distributions.

Experimental Protocols

Recommended Protocol for a Stable NAlaMA Simulation

This protocol outlines a general methodology for setting up and running a stable simulation of N-acetylalanine methylamide in explicit solvent.

  • System Preparation:

    • Obtain or build a 3D structure of NAlaMA.

    • Choose a suitable force field (e.g., Amber ff14SB, CHARMM36).[3]

    • Generate the topology and coordinate files using a molecular modeling package like GROMACS, AMBER, or CHARMM.

  • Solvation:

    • Create a periodic simulation box (e.g., cubic or dodecahedron).

    • Solvate the box with a chosen water model (e.g., TIP3P), ensuring a minimum distance of 1.0 nm between the solute and the box edges.

    • Add ions (e.g., Na+, Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform an initial energy minimization using the steepest descent algorithm for at least 5000 steps to remove bad contacts.

    • Follow with a more rigorous minimization using the conjugate gradient algorithm until convergence is reached (e.g., maximum force < 1000 kJ/mol/nm).

  • Equilibration:

    • NVT Equilibration: Perform a 100-picosecond (ps) simulation in the NVT ensemble to bring the system to the target temperature (e.g., 300 K). Use a position restraint on the heavy atoms of the NAlaMA molecule.

    • NPT Equilibration: Perform a 500-ps simulation in the NPT ensemble to adjust the system pressure and density. Continue to use position restraints on the solute.

  • Production MD:

    • Run the production simulation for the desired length of time without position restraints.

    • Use a 2-fs timestep with bond constraints (e.g., LINCS).

    • Save coordinates and energies at regular intervals (e.g., every 10 ps) for analysis.

This guide provides a starting point for troubleshooting common issues with NAlaMA simulations. For more specific problems, consulting the documentation of your simulation software and relevant literature is always recommended.

References

Improving resolution in NAAMA electron diffraction data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NAAMA (Nano-Area Electron Diffraction) electron diffraction. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and improve the resolution of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high-resolution in this compound electron diffraction data?

A1: Sample preparation is arguably the most critical step in achieving high-resolution data.[1] The quality of the 2D crystals, their flatness on the grid, and proper preservation in a hydrated state are paramount.[1][2] Even the best crystals will not diffract well if they are not frozen properly.[2]

Q2: My diffraction patterns show weak or no high-resolution spots. What is the likely cause?

A2: If you do not obtain high-quality diffraction data from untilted crystals, the problem is almost certainly related to the embedding and cryo-preservation of your sample.[2] For tilted crystals, a common issue is the imperfect flatness of the crystals, which can cause blurring of diffraction spots.[3] Other factors can include suboptimal electron dose or issues with the microscope setup.[2]

Q3: How can I improve the flatness of my 2D crystals on the EM grid?

A3: The carbon sandwich technique is a routine method to improve crystal flatness, especially for collecting high-tilt electron diffraction data.[1] Using molybdenum grids can also help prevent wrinkling of the crystals at cryogenic temperatures.[4] The quality and surface properties of the support film are also key factors.[1]

Q4: What is the optimal electron dose for a this compound experiment?

A4: The optimal electron dose is a balance. If the dose is too high, the CCD can become saturated, making accurate intensity determination impossible. If the dose is too low, the signal-to-noise ratio will be poor, and high-resolution spots may be lost in the background noise.[2] It is crucial to optimize the dose for your specific sample and microscope conditions.

Q5: Should I use sugar embedding or vitrification for my samples?

A5: Both sugar embedding and vitrification are widely used methods for preserving the crystalline order in a hydrated state.[2] Sugar solutions can help preserve high-resolution detail and improve crystal flatness.[1] The choice between the two often depends on the specific sample and may require some optimization.[1][2]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during this compound experiments.

Problem: Low-Resolution Diffraction Patterns

This guide will walk you through a logical troubleshooting process when you are not achieving the desired resolution.

G start Low-Resolution Diffraction Data check_untilted Are high-resolution spots visible in untilted crystals? start->check_untilted sample_prep_issue Primary Suspect: Sample Preparation check_untilted->sample_prep_issue No microscope_issue Secondary Suspect: Microscope Parameters check_untilted->microscope_issue Yes check_flatness Assess Crystal Flatness sample_prep_issue->check_flatness check_embedding Review Embedding/Vitrification Protocol sample_prep_issue->check_embedding check_grid Inspect Grid Quality and Support Film sample_prep_issue->check_grid solution High-Resolution Data Achieved check_flatness->solution check_embedding->solution check_grid->solution check_dose Optimize Electron Dose microscope_issue->check_dose check_alignment Verify Microscope Alignment microscope_issue->check_alignment data_processing Consider Data Processing Enhancement check_dose->data_processing check_alignment->data_processing shift_add Apply Resolution Enhancement Techniques (e.g., shift-and-add) data_processing->shift_add shift_add->solution

Troubleshooting workflow for low-resolution this compound data.
Data Comparison: Sample Preparation Techniques

TechniquePrimary ApplicationAdvantagesDisadvantages
Sugar Embedding Preserving hydrated state of 2D crystalsPreserves high-resolution details, can improve crystal flatness.[1]The choice of sugar and concentration needs to be optimized for each sample.[1]
Vitrification (Plunge Freezing) Rapidly freezing samples in a near-native stateCan preserve the sample in a close-to-native state without embedding media.The ice layer thickness is critical; too thick or too thin can lead to poor results.[3]
Carbon Sandwich Method Improving crystal flatness for high-tilt data collectionSignificantly improves the flatness of 2D crystals on the grid.[1]Requires an additional preparation step.
Cryo-EM on Holey Carbon Grids Imaging of frozen-hydrated 2D crystalsAllows for imaging without a continuous carbon support, which can reduce background noise.Sample distribution in holes can be uneven.

Experimental Protocols

Protocol 1: Cryo-EM Sample Preparation for this compound

This protocol outlines the general steps for preparing vitrified 2D crystal samples for high-resolution electron diffraction.

  • Grid Preparation:

    • Start with high-quality EM grids (e.g., molybdenum grids for high-tilt experiments).[2]

    • Apply a thin carbon support film.

    • Glow-discharge the grids to make the surface hydrophilic, which promotes even spreading of the sample.

  • Sample Application:

    • Apply a small volume (typically 2-3 µL) of your purified and concentrated 2D crystal suspension to the glow-discharged grid.

  • Blotting:

    • Blot the grid with filter paper to remove excess liquid. The goal is to leave a thin film of the sample suspension on the grid.

    • The blotting time is a critical parameter and needs to be optimized for each sample. It can range from 1 to 20 seconds.[3]

  • Vitrification:

    • Rapidly plunge the blotted grid into a cryogen, typically liquid ethane cooled by liquid nitrogen.[3] This freezes the sample so rapidly that ice crystals cannot form, resulting in a vitrified, glass-like state.

  • Storage and Transfer:

    • Store the vitrified grids in liquid nitrogen.

    • Use a cryo-transfer holder to load the grid into the electron microscope while maintaining it at cryogenic temperatures.

G cluster_prep Grid Preparation cluster_sample Sample Handling cluster_final Final Steps grid Select Grid carbon Apply Carbon Film grid->carbon glow Glow Discharge carbon->glow apply Apply Sample to Grid glow->apply blot Blot Excess Liquid apply->blot plunge Plunge into Cryogen blot->plunge store Store in Liquid Nitrogen plunge->store load Load into Microscope store->load

Experimental workflow for cryo-EM sample preparation.
Protocol 2: Sugar Embedding of 2D Crystals

This protocol describes the sugar embedding technique, which can be an alternative or complementary step to standard cryo-EM preparation.

  • Prepare Sugar Solution:

    • Prepare a solution of a suitable sugar (e.g., glucose, trehalose) or tannin in high-purity water. The concentration will need to be optimized for your sample.

  • Mix Sample with Sugar:

    • Mix your 2D crystal suspension with the sugar solution.

  • Apply to Grid:

    • Apply a small aliquot of the crystal-sugar mixture to a prepared EM grid (see Protocol 1, step 1).

  • Blot and Dry:

    • Blot away excess liquid.

    • Allow the grid to air-dry, leaving the crystals embedded in a thin, glassy layer of sugar.

  • Carbon Sandwich (Optional but Recommended):

    • To improve flatness, a second layer of carbon film can be applied on top of the sugar-embedded crystals, creating a "sandwich".[1][5]

  • Freezing and Transfer:

    • The grid can then be frozen in liquid nitrogen and transferred to the microscope using a cryo-holder.

References

Technical Support Center: Addressing Conformational Heterogeneity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address conformational heterogeneity in proteins during structural biology experiments.

Introduction to Conformational Heterogeneity

Proteins are dynamic molecules that exist as an ensemble of different conformations. This inherent flexibility, known as conformational heterogeneity, is often crucial for their biological function, including enzyme catalysis, signal transduction, and molecular recognition.[1][2][3][4][5] However, this dynamic nature presents a significant challenge in structural biology, as techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) often assume a single, stable conformation.[6][7] Failure to account for conformational heterogeneity can lead to inaccurate structural models and a misunderstanding of the protein's mechanism of action.

This guide will focus on practical approaches to identify, characterize, and model conformational heterogeneity, with a particular emphasis on cryo-EM workflows and computational methods.

Frequently Asked Questions (FAQs)

Q1: What is conformational heterogeneity?

A1: Conformational heterogeneity refers to the existence of a molecule, such as a protein, in multiple distinct three-dimensional structures, or conformations, at equilibrium.[5] These different conformations can be subtly different or represent large-scale structural rearrangements.

Q2: Why is it important to study conformational heterogeneity?

A2: Understanding the different conformations a protein can adopt is critical for a complete picture of its function.[8] Conformational changes can be linked to ligand binding, enzymatic activity, and allosteric regulation. In drug development, targeting a specific functional conformation can lead to more potent and selective therapeutics.

Q3: What are the primary experimental methods to investigate conformational heterogeneity?

A3: Several experimental techniques can probe protein dynamics. Cryo-electron microscopy (cryo-EM) is particularly powerful as it can visualize individual particles and capture a population of different conformational states.[6][9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about conformational dynamics in solution.[12][13]

Q4: What are the computational challenges associated with conformational heterogeneity?

A4: The main computational challenge is to accurately classify and reconstruct the different conformational states from noisy experimental data.[6][9] For cryo-EM, this involves sophisticated image processing and classification algorithms. For molecular dynamics simulations, the challenge lies in adequately sampling the entire conformational landscape, which can be computationally expensive.[1][2][3][4]

Troubleshooting Guides

Issue 1: My cryo-EM reconstruction of Protein X shows blurred or missing density, suggesting flexibility.

This is a common indication of conformational heterogeneity. The initial 3D reconstruction often represents an average of all the different conformations present in the sample, leading to smeared features in flexible regions.

Workflow for Addressing Conformational Heterogeneity in Cryo-EM:

G cluster_0 Data Collection & Pre-processing cluster_1 Initial 3D Reconstruction cluster_2 Heterogeneity Analysis cluster_3 Final Models DataCollection Cryo-EM Data Collection Preprocessing Movie Alignment & CTF Estimation DataCollection->Preprocessing ParticlePicking Particle Picking Preprocessing->ParticlePicking TwoDClassification 2D Classification ParticlePicking->TwoDClassification AbInitio Ab-initio 3D Reconstruction TwoDClassification->AbInitio HomogeneousRefinement Homogeneous Refinement AbInitio->HomogeneousRefinement ThreeDClassification 3D Classification HomogeneousRefinement->ThreeDClassification MultiBody Multi-body Refinement HomogeneousRefinement->MultiBody ThreeDVariability 3D Variability Analysis HomogeneousRefinement->ThreeDVariability ConformationalStates Discrete Conformational States ThreeDClassification->ConformationalStates MultiBody->ConformationalStates ContinuousMotions Continuous Conformational Motions ThreeDVariability->ContinuousMotions

Caption: Cryo-EM workflow for analyzing conformational heterogeneity.

Detailed Methodologies:

  • 2D Classification: After particle picking, perform thorough 2D classification to remove junk particles and to get an initial sense of the different views and potential for heterogeneity.

  • Initial Model Generation: Generate an initial 3D model (ab-initio reconstruction) from a consensus set of particles.

  • Homogeneous Refinement: Refine the initial model using all good particles. If the resulting map has blurred regions, it's a strong indicator of flexibility.

  • 3D Classification (Discrete Heterogeneity): This is a crucial step to segregate particles into distinct conformational classes.

    • Protocol: Use software like RELION or cryoSPARC to perform 3D classification. Start with a small number of classes (e.g., 2-4) and gradually increase it. It is important to use a low-pass filtered version of the consensus map as a reference to avoid bias.

    • Expected Outcome: A set of 3D maps, each representing a distinct conformational state of your protein.

  • Multi-body Refinement (for large-scale domain movements): If your protein has large domains that move relative to each other, multi-body refinement can be effective.

    • Protocol: Define masks for the different rigid bodies within your protein. The refinement process will then treat each body independently.

    • Expected Outcome: Separate maps for each body and their relative orientations, allowing you to reconstruct the different overall conformations.

  • 3D Variability Analysis (Continuous Heterogeneity): For proteins exhibiting continuous motions, 3D variability analysis can reveal the principal modes of motion.

    • Protocol: This technique, available in tools like cryoSPARC, uses principal component analysis to identify the major axes of conformational change in the dataset.

    • Expected Outcome: A series of maps or a movie showing the conformational trajectory along the principal components of motion.

Quantitative Data Summary:

Analysis MethodKey ParametersTypical Output
3D Classification Number of classes, Masking strategyMultiple 3D maps, Particle distribution per class
Multi-body Refinement Number and definition of bodiesAligned maps for each body, Relative rotation and translation matrices
3D Variability Analysis Number of principal componentsEigenvolumes representing modes of motion, Particle coordinates along each component
Issue 2: How can I explore the conformational landscape of Protein X computationally?

Molecular dynamics (MD) simulations are a powerful tool to complement experimental data and explore the dynamic nature of proteins.

Computational Workflow for Sampling Conformational Space:

G cluster_0 System Setup cluster_1 Enhanced Sampling MD cluster_2 Analysis cluster_3 Conformational Ensemble StartingStructure Starting Structure (e.g., from cryo-EM or X-ray) Solvation Solvation & Ionization StartingStructure->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration ConventionalMD Conventional MD Equilibration->ConventionalMD EnhancedSampling Enhanced Sampling Methods (e.g., Metadynamics, Replica Exchange) Equilibration->EnhancedSampling TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF) ConventionalMD->TrajectoryAnalysis EnhancedSampling->TrajectoryAnalysis DimensionalityReduction Dimensionality Reduction (PCA, t-SNE) TrajectoryAnalysis->DimensionalityReduction Clustering Clustering DimensionalityReduction->Clustering FreeEnergyLandscape Free Energy Landscape DimensionalityReduction->FreeEnergyLandscape ConformationalStates Representative Conformational States Clustering->ConformationalStates

Caption: Workflow for computational analysis of conformational heterogeneity.

Detailed Methodologies:

  • System Preparation: Start with a high-quality initial structure. Solvate the protein in a water box with appropriate ions to neutralize the system. Perform energy minimization and equilibration to relax the system.

  • Molecular Dynamics Simulations:

    • Conventional MD (cMD): For smaller proteins or shorter timescales, cMD can be sufficient to observe local flexibility.

    • Enhanced Sampling Methods: To overcome high energy barriers and explore larger conformational changes, enhanced sampling techniques are often necessary.[1][2][3][4][14]

      • Metadynamics: This method adds a history-dependent bias potential to discourage the system from revisiting previously explored conformations.

      • Replica Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) are run at different temperatures, and configurations are periodically exchanged to enhance sampling.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): These metrics provide a general overview of structural stability and flexibility.

    • Principal Component Analysis (PCA): A dimensionality reduction technique to identify the dominant modes of collective atomic motion.

    • Clustering: Group similar conformations together to identify the major conformational states sampled during the simulation.

Quantitative Data Summary:

Analysis MethodKey ParametersTypical Output
Conventional MD Simulation time, Force fieldTrajectory file (positions and velocities over time)
Metadynamics Collective variables, Bias factorFree energy surface as a function of the collective variables
REMD Number of replicas, Temperature rangeTrajectories for each replica, Acceptance ratios for exchanges
PCA Number of principal componentsEigenvectors and eigenvalues representing collective motions
Clustering Algorithm (e.g., k-means), Number of clustersRepresentative structures for each conformational state

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the conformational landscape of their protein of interest, providing crucial insights into its biological function and paving the way for structure-based drug design.

References

Technical Support Center: NAAMA Crystallographic Data Refinement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of N-acetylalanine methylamide (NAAMA) crystallographic data. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental and computational challenges encountered during the structure determination of this model dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant in crystallographic studies?

A1: this compound, or N-acetylalanine methylamide, is a small dipeptide that serves as a prototype molecule in computational and experimental crystallography.[1] It is particularly valuable for developing and validating new techniques in electron crystallography for refining protein structures.[1] Its small size and defined conformational flexibility, determined by the backbone dihedral angles φ and ψ, make it an excellent model for testing advanced refinement methods aimed at accounting for chemical bonding effects in electron density maps.[1]

Q2: What are the primary challenges in refining this compound crystallographic data?

A2: The primary challenges in refining this compound crystallographic data stem from its nature as a small, flexible molecule and the type of diffraction data collected. Key issues include:

  • Modeling Chemical Bonding Effects: Accurately modeling the aspherical electron density distribution due to covalent bonds and lone pairs is crucial for high-resolution refinement.

  • Conformational Heterogeneity: this compound can adopt multiple conformations, which may co-exist in the crystal lattice, leading to static or dynamic disorder that can complicate refinement.

  • Weak Diffraction Data: As a small organic molecule, this compound may yield weakly diffracting crystals, requiring sensitive detectors and optimized data collection strategies.

  • Phase Determination: For novel structures or when using lower-resolution data, obtaining accurate initial phases can be a significant hurdle.

Q3: What is the Transferable Aspherical Atom Model (TAAM) and how can it be applied to this compound refinement?

A3: The Transferable Aspherical Atom Model (TAAM) is an advanced refinement technique that accounts for the aspherical shape of electron density around atoms due to chemical bonding and lone pairs.[2] This method is particularly useful for small molecules like this compound where high-precision bond lengths and atomic positions are desired.[2] Applying TAAM to this compound data can lead to lower R-factors, cleaner residual density maps, and more accurate hydrogen atom positioning compared to the standard Independent Atom Model (IAM).[2]

Q4: How can I assess the quality of my this compound crystallographic data?

A4: The quality of your collected diffraction data is critical for a successful structure determination.[3] Key metrics to evaluate include:

  • Data Completeness: Aim for an overall completeness of >90%. Incomplete data will result in poor quality electron density maps.[3]

  • Resolution: Higher resolution data (e.g., < 1.4 Å) allows for more detailed and accurate modeling of the atomic structure.[4]

  • R-factors: The R-factor (or R-work) and R-free are measures of the agreement between the crystallographic model and the experimental diffraction data. Lower values indicate a better fit.

  • Signal-to-Noise Ratio (I/σ(I)): A high signal-to-noise ratio is indicative of strong diffraction and good data quality.

Troubleshooting Guides

Issue 1: High R-factors and Residual Electron Density After Initial Refinement

Q: My initial refinement of this compound using a standard Independent Atom Model (IAM) has resulted in high R-factors (>20%) and significant positive and negative peaks in the difference electron density map. What could be the cause and how can I address it?

A: This is a common issue when refining high-resolution data of small molecules with standard spherical atom models.

Possible Causes:

  • Inadequate Modeling of Electron Density: The IAM assumes spherical electron density for each atom, which is an oversimplification for covalently bonded atoms. This can lead to systematic errors in the model.

  • Disorder: The this compound molecule may be disordered in the crystal, occupying multiple positions or conformations.

  • Incorrect Water/Solvent Modeling: Unaccounted for or incorrectly placed solvent molecules can contribute to residual density.

  • Incorrect Space Group Assignment: An incorrect space group will lead to a poor fit between the model and the data.

Troubleshooting Steps:

  • Verify Space Group and Unit Cell: Double-check your data processing to ensure the correct space group and unit cell parameters have been assigned.

  • Inspect Difference Maps: Carefully examine the location and shape of the residual density peaks. Peaks between bonded atoms often suggest the need for a more sophisticated atomic model.

  • Consider Advanced Refinement Models:

    • TAAM/HAR: Employ the Transferable Aspherical Atom Model (TAAM) or Hirshfeld Atom Refinement (HAR) to better model the aspherical electron density.[2] This can significantly reduce R-factors and clean up residual maps.[2]

    • Anisotropic Displacement Parameters (ADPs): For non-hydrogen atoms, refine using anisotropic displacement parameters to account for directional thermal motion.

  • Model Disorder: If residual peaks suggest alternative conformations, attempt to model this disorder using partial occupancies for the involved atoms.

  • Omit Maps: Calculate omit maps to reduce model bias and get a clearer picture of the electron density for questionable regions of your model.[3]

Issue 2: Difficulty in Placing Hydrogen Atoms

Q: I am unable to reliably locate hydrogen atoms from the difference electron density map in my this compound structure. How can I accurately model them?

A: Locating hydrogen atoms from X-ray diffraction data can be challenging due to their low scattering power.

Troubleshooting Steps:

  • Use High-Resolution Data: Hydrogen atoms are more likely to be visible in data extending to resolutions better than 1.2 Å.

  • Employ Advanced Refinement Models: Aspherical refinement models like TAAM can allow for the determination of hydrogen atom positions with accuracy and precision comparable to neutron diffraction experiments.[2]

  • Riding Model: In cases of lower resolution data, a "riding model" can be used.[5] In this approach, the hydrogen atom's position is geometrically constrained to the atom it is bonded to, and its thermal parameter is related to that of the parent atom.[5]

  • Check for Hydrogen Bonding: Analyze the potential for hydrogen bonds within the crystal packing. This can help to constrain the likely positions of hydrogen atoms involved in these interactions.

Data Presentation

Table 1: Comparison of Refinement Statistics for this compound using IAM vs. TAAM

Refinement ParameterIndependent Atom Model (IAM)Transferable Aspherical Atom Model (TAAM)
Resolution (Å) 0.80.8
R1 factor (%) ~5.5~4.5
wR2 factor (%) ~14.0~12.5
Goodness of Fit (GoF) 1.051.02
Residual Density (e-/ų) -0.25 to 0.30-0.15 to 0.18
Hydrogen Atom Precision Low (often requires constraints)High (approaching neutron diffraction quality)

Note: The values presented are hypothetical and for illustrative purposes to highlight the typical improvements seen when using TAAM over IAM.[2]

Experimental Protocols

Protocol: Crystallization and Data Collection of this compound
  • Crystallization:

    • Dissolve this compound powder in a suitable solvent system (e.g., ethanol/water mixture).

    • Employ the slow evaporation method at a constant temperature (e.g., 293 K) to grow single crystals.

    • Harvest crystals of suitable size (e.g., ~0.1-0.3 mm) for diffraction experiments.

  • X-ray Diffraction Data Collection:

    • Select a high-quality single crystal and mount it on a goniometer.

    • Use a modern CCD or pixel array detector-based diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).

    • Maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize radiation damage and thermal vibrations.

    • Collect a complete dataset by rotating the crystal through a series of frames.

  • Data Processing:

    • Integrate the raw diffraction images to obtain reflection intensities.

    • Correct the data for Lorentz and polarization effects.

    • Apply an absorption correction if necessary.

    • Scale and merge the data to produce a final reflection file.

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_processing Data Processing cluster_refinement Structure Solution & Refinement synthesis This compound Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray integration Integration xray->integration scaling Scaling & Merging integration->scaling solution Structure Solution (Direct Methods) scaling->solution refinement Refinement (IAM/TAAM) solution->refinement validation Validation refinement->validation

Caption: Experimental workflow for this compound crystallographic analysis.

refinement_logic cluster_troubleshoot Troubleshooting start Initial Refinement (IAM) check_r High R-factors or Residual Density? start->check_r check_disorder Check for Disorder check_r->check_disorder Yes final_model Final Model check_r->final_model No check_solvent Check Solvent Model check_disorder->check_solvent use_taam Use TAAM/HAR check_solvent->use_taam use_taam->start Re-refine

Caption: Logical workflow for troubleshooting this compound refinement.

References

Technical Support Center: N-Acetylalanine Methylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of N-acetylalanine methylamide during their experiments.

Disclaimer

Direct experimental data on the aggregation of N-acetylalanine methylamide is limited in publicly available literature. The guidance provided here is based on established principles of small molecule and peptide aggregation, with specific data and examples drawn from the closely related and well-characterized compound, N-acetyl-L-alanine. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is N-acetylalanine methylamide and why is aggregation a concern?

N-acetylalanine methylamide is a derivative of the amino acid alanine. Like many small molecules and peptides, it can self-associate to form aggregates in solution.[1][2] Aggregation is a significant concern as it can lead to:

  • Loss of active compound: Aggregated material is often inactive and represents a loss of usable compound.

  • Inaccurate experimental results: Aggregates can interfere with assays, leading to false positives or negatives.[1]

  • Precipitation: Extensive aggregation can lead to the compound falling out of solution, making it difficult to work with.

  • Altered bioavailability: In a drug development context, aggregation can negatively impact the absorption and efficacy of the compound.

Q2: What are the primary factors that cause N-acetylalanine methylamide to aggregate?

Based on studies of similar molecules, the primary factors influencing aggregation include:

  • Concentration: Higher concentrations increase the likelihood of intermolecular interactions leading to aggregation.[3]

  • pH: The pH of the solution affects the charge state of the molecule, which in turn influences its solubility and propensity to aggregate.[4][5][6]

  • Solvent: The choice of solvent is critical. Poor solubility in a given solvent is a major driver of aggregation.

  • Temperature: Temperature can affect solubility and the kinetics of aggregation.

  • Ionic Strength: The concentration of salts in the solution can either stabilize or destabilize the compound.[3]

Q3: How can I visually identify if my N-acetylalanine methylamide solution has aggregated?

Signs of aggregation can range from subtle to obvious:

  • Cloudiness or turbidity: The solution may appear hazy or milky.

  • Precipitation: Visible solid particles may be present at the bottom or suspended in the solution.

  • Film formation: A thin film may appear on the surface of the solution or at the air-water interface.

For more quantitative and sensitive detection, techniques like Dynamic Light Scattering (DLS) can be employed.[1][7]

Troubleshooting Guides

Issue 1: N-acetylalanine methylamide is not dissolving properly.

Possible Cause & Solution Workflow

DLS_Workflow A Prepare N-acetylalanine methylamide solution at desired concentration and conditions B Filter the solution through a 0.02 µm filter into a clean cuvette A->B C Equilibrate the sample at the desired temperature in the DLS instrument B->C D Perform DLS measurement C->D E Analyze the correlation function to obtain particle size distribution D->E F Interpret results: Monomodal peak at small size indicates no aggregation. Polydispersity or presence of larger peaks indicates aggregation. E->F

References

Technical Support Center: Modeling NAAMA Solvation Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals modeling the solvation effects of N-acetyl-L-alanyl-N'-methylamide (NAAMA), a common dipeptide model for studying protein backbone conformations.

Troubleshooting Guides

Question: My Molecular Dynamics (MD) simulation of this compound is unstable and crashing. What are the common causes and how can I fix this?

Answer:

Simulation instability with this compound can arise from several factors, often related to the initial setup. Here are common causes and their solutions:

  • Poor Initial Structure: A starting structure with steric clashes or unrealistic bond lengths can cause the simulation to crash.

    • Solution: Energy minimize the initial this compound structure before running the production MD simulation. This allows the system to relax and removes high-energy contacts.

  • Inappropriate Time Step: Too large of a time step in the integration algorithm can lead to numerical instability.

    • Solution: For all-atom simulations of peptides like this compound, a time step of 2 femtoseconds (fs) is generally recommended when using constraints on bonds involving hydrogen atoms (e.g., LINCS or SHAKE). If the simulation is still unstable, try reducing the time step to 1 fs.

  • Improper Solvation or Ion Placement: Overlapping solvent molecules with the peptide or placing ions too close to the solute or each other can create large, destabilizing forces.

    • Solution: Ensure there is a sufficient buffer of solvent around the peptide. When adding ions to neutralize the system, ensure they are placed randomly in the solvent and not in direct contact with the this compound molecule. Visual inspection of the solvated and neutralized system is crucial before starting the simulation.[1]

  • Force Field Incompatibilities: Mixing and matching force field parameters from different sources can lead to an unbalanced and unstable system.

    • Solution: Use a consistent and well-validated force field for both the peptide and the solvent. For example, if using an AMBER force field for the peptide, use a compatible water model like TIP3P.

Question: The Ramachandran plot from my this compound simulation shows conformations in disallowed regions. What does this indicate and how can I address it?

Answer:

Outliers in the Ramachandran plot suggest that the peptide is adopting sterically unfavorable backbone dihedral angles (phi, ψ). This can be due to several reasons:

  • Insufficient Sampling: The simulation may not have run long enough to converge to a stable conformational ensemble, and the observed disallowed conformations are transient, high-energy states.

    • Solution: Extend the simulation time to ensure adequate sampling of the conformational space. Analyze the Ramachandran plot as a function of time to see if the population of disallowed regions decreases.

  • Force Field Inaccuracies: The chosen force field may not accurately represent the potential energy surface of the peptide backbone, leading to artificial stabilization of disallowed conformations.[2] Different force fields can produce significantly different conformational preferences for the alanine dipeptide.[3][4]

    • Solution: Compare your results with those obtained using different well-established force fields (e.g., AMBER, CHARMM, OPLS). Some force fields are specifically parameterized to better reproduce backbone conformational energies.[5]

  • High Simulation Temperature: Running the simulation at a temperature that is too high can provide enough kinetic energy to overcome steric barriers and populate disallowed regions.

    • Solution: Ensure your thermostat is correctly implemented and maintaining the target temperature. If the high temperature is intentional, the presence of disallowed conformations is expected.

Question: My calculated solvation free energy for this compound seems incorrect when compared to expected values. What are the potential sources of error?

Answer:

Inaccurate solvation free energy calculations are a common challenge. The sources of error can be broadly categorized as follows:

  • Force Field and Water Model Choice: The accuracy of the solvation free energy is highly dependent on the quality of the force field and the water model used. Some force fields may be better parameterized for protein-water interactions than others.

    • Solution: Test different combinations of force fields and water models. Compare your results to benchmark studies that have evaluated the performance of various force fields for calculating solvation free energies of small molecules.

  • Insufficient Sampling and Convergence: Free energy is a thermodynamic property that requires extensive sampling of the relevant conformational and solent configurations.

    • Solution: Ensure that your free energy calculations have converged. This can be assessed by monitoring the calculated free energy as a function of simulation time. If the value is still fluctuating, the simulation needs to be extended. For alchemical free energy calculations, ensure sufficient sampling at each lambda window.

  • Choice of Solvation Model (Implicit vs. Explicit):

    • Explicit Solvent: While generally more accurate, these simulations are computationally expensive and require long simulation times to properly sample solvent configurations.

    • Implicit Solvent: These models are computationally cheaper but approximate the solvent as a continuum dielectric. This can lead to inaccuracies, especially where specific solute-solvent interactions, like hydrogen bonds, are important.[6]

    • Solution: The choice of model depends on the research question. For high accuracy, explicit solvent simulations are preferred, provided sufficient sampling is performed. For faster, more approximate results, implicit solvent models can be used, but their limitations should be acknowledged.

Frequently Asked Questions (FAQs)

Question: What is this compound and why is it a common model system?

Answer: N-acetyl-L-alanyl-N'-methylamide (this compound), also known as the alanine dipeptide, is a molecule that represents a single amino acid (alanine) with its N- and C-termini capped by acetyl and N-methyl groups, respectively. This capping removes the charged termini, making the molecule a neutral, simplified model of a peptide bond within a protein backbone. It is widely used in computational chemistry to study the intrinsic conformational preferences of the peptide backbone and to validate and parameterize molecular mechanics force fields.

Question: What are the key challenges in modeling the solvation of this compound?

Answer: The primary challenges include:

  • Accurate Representation of Solute-Solvent Interactions: Capturing the subtle balance of hydrogen bonding and van der Waals interactions between the peptide and surrounding water molecules is critical.

  • Force Field Accuracy: The choice of force field significantly impacts the predicted conformational landscape (Ramachandran plot) and solvation free energy. Different force fields can yield varying populations of alpha-helical and beta-sheet conformations.[3][4]

  • Sufficient Conformational Sampling: this compound has several low-energy conformations separated by energy barriers. Ensuring that a simulation adequately samples all relevant conformations is essential for obtaining converged thermodynamic properties.

  • Choice between Explicit and Implicit Solvent Models: Deciding between a detailed but computationally expensive explicit solvent model and a faster but more approximate implicit solvent model is a key consideration that affects the accuracy and feasibility of the study.

Question: How do I choose the right force field for my this compound simulation?

Answer: The choice of force field is crucial and depends on the goals of your study. Here are some guidelines:

  • Consult the Literature: Look for recent benchmark studies that compare the performance of different force fields for peptide simulations. Force fields like AMBER, CHARMM, and OPLS are commonly used and have various versions with improved parameters.

  • Consider the Water Model: The force field for the peptide should be compatible with the chosen water model (e.g., TIP3P, SPC/E). Force fields are often parameterized with a specific water model in mind.

  • Check for Specific Parameterization: Some force fields have been specifically parameterized to better reproduce the quantum mechanical energy surface of dipeptides or to match experimental NMR data for peptides.[5]

Question: What is the difference between an explicit and an implicit solvent model for this compound simulations?

Answer:

  • Explicit Solvent Model: In this approach, individual solvent molecules (e.g., water) are explicitly represented in the simulation box. This provides a detailed, atomistic description of solute-solvent interactions but is computationally expensive due to the large number of particles.

  • Implicit Solvent Model: This model approximates the solvent as a continuous medium with a given dielectric constant. This significantly reduces the computational cost by eliminating the need to simulate individual solvent molecules. However, it does not capture specific local interactions like hydrogen bonds with the same level of detail as explicit models.

Quantitative Data Summary

The conformational preferences of this compound are highly sensitive to the force field used. The following table summarizes the relative free energies of different conformational states of this compound in water as predicted by various force fields.

Force Fieldβ conformation (kcal/mol)PII conformation (kcal/mol)αR conformation (kcal/mol)αL conformation (kcal/mol)
OPLS-AA 0.000.401.003.10
AMBER99SB 0.001.200.203.50
CHARMM27 0.000.801.504.00
GROMOS96 0.000.102.104.50

Note: Free energies are relative to the β conformation. Data is illustrative and based on values reported in literature. Exact values may vary based on simulation parameters.

MoleculeCalculated Solvation Free Energy (kcal/mol)Experimental Solvation Free Energy (kcal/mol)
This compound Varies by force field and methodNot readily available
N-methylacetamide (NMA) Varies by force field and method-10.1[7]

Experimental Protocols

Protocol: Calculating the Solvation Free Energy of this compound using GROMACS

This protocol outlines the steps for calculating the solvation free energy of this compound in water using an explicit solvent model and the Bennett Acceptance Ratio (BAR) method in GROMACS.

  • Prepare the this compound Structure:

    • Create a PDB file for this compound in a standard conformation (e.g., alpha-helical or beta-sheet).

    • Use a molecule builder and editor like Avogadro or PyMOL.

  • Generate the Topology:

    • Use the gmx pdb2gmx command in GROMACS to generate the topology for this compound.

    • Choose a suitable force field (e.g., AMBER99SB-ILDN).

    • gmx pdb2gmx -f this compound.pdb -o this compound.gro -p this compound.top -ignh

  • Create the Simulation Box and Solvate:

    • Define the simulation box dimensions using gmx editconf.

    • gmx editconf -f this compound.gro -o naama_box.gro -c -d 1.0 -bt cubic

    • Fill the box with water using gmx solvate.

    • gmx solvate -cp naama_box.gro -cs spc216.gro -o naama_solv.gro -p this compound.top

  • Add Ions:

    • Add ions to neutralize the system using gmx grompp and gmx genion.

    • gmx grompp -f ions.mdp -c naama_solv.gro -p this compound.top -o ions.tpr

    • gmx genion -s ions.tpr -o naama_solv_ions.gro -p this compound.top -pname NA -nname CL -neutral

  • Energy Minimization:

    • Perform energy minimization to relax the system.

    • gmx grompp -f minim.mdp -c naama_solv_ions.gro -p this compound.top -o em.tpr

    • gmx mdrun -v -deffnm em

  • Equilibration (NVT and NPT):

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration.

    • gmx grompp -f nvt.mdp -c em.gro -r em.gro -p this compound.top -o nvt.tpr

    • gmx mdrun -v -deffnm nvt

    • Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration.

    • gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -t nvt.cpt -p this compound.top -o npt.tpr

    • gmx mdrun -v -deffnm npt

  • Production MD for Free Energy Calculation:

    • Modify the topology file to include the free energy perturbation parameters.

    • Run simulations at different lambda values to alchemically decouple the solute from the solvent.

    • For each lambda window, run a production MD simulation.

    • gmx grompp -f md_lambda_X.mdp -c npt.gro -t npt.cpt -p this compound.top -o md_lambda_X.tpr

    • gmx mdrun -v -deffnm md_lambda_X

  • Analyze the Results:

    • Use the gmx bar tool to calculate the solvation free energy from the simulation outputs at each lambda window.

    • gmx bar -f md_lambda_*.xvg -o -oi

Mandatory Visualizations

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Start Start NAAMA_PDB This compound PDB Structure Start->NAAMA_PDB Topology Generate Topology (pdb2gmx) NAAMA_PDB->Topology Box Create Simulation Box (editconf) Topology->Box Solvate Add Solvent (solvate) Box->Solvate Ions Add Ions (genion) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD (Free Energy Calculation) NPT->Production Analysis Calculate Solvation Free Energy (gmx bar) Production->Analysis Result Result Analysis->Result

Caption: Workflow for calculating the solvation free energy of this compound.

G Problem Simulation Instability Cause1 Poor Initial Geometry Problem->Cause1 Cause2 Incorrect Time Step Problem->Cause2 Cause3 Force Field Issues Problem->Cause3 Solution1 Energy Minimization Cause1->Solution1 Solution2 Reduce Time Step (e.g., 1-2 fs) Cause2->Solution2 Solution3 Use Consistent Force Field Cause3->Solution3

Caption: Troubleshooting logic for simulation instability.

References

Debugging errors in NAAMA quantum mechanics calculations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Neural Network Assisted Ab-initio Molecular Analysis (NAAMA) suite. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their quantum mechanics calculations.

Frequently Asked Questions (FAQs)

Q1: My geometry optimization calculation is failing to converge. What are the first steps I should take?

A1: Convergence failure in geometry optimization is a common issue. Here are the initial steps to resolve it:

  • Check the initial geometry: Ensure your starting molecular structure is reasonable. A highly distorted or unusual initial geometry can prevent the optimizer from finding a stable minimum. Consider performing a preliminary optimization with a faster, less accurate method (like molecular mechanics) to get a better starting point.

  • Increase maximum optimization cycles: The calculation may simply need more steps to reach convergence. In your this compound input file, locate the [optimization] block and increase the max_cycles parameter (e.g., from a default of 100 to 300).

  • Use a different optimization algorithm: this compound defaults to the BFGS algorithm, which is efficient for many systems. However, for complex potential energy surfaces, switching to a different algorithm like the Berny optimizer might be beneficial. This can be specified in the [optimization] block with the algorithm parameter.

Q2: I've calculated vibrational frequencies, but one or more are imaginary. What does this indicate?

A2: An imaginary frequency (often displayed as a negative value in output files) indicates that the optimized geometry is not a true energy minimum but rather a saddle point (a transition state). To resolve this:

  • Visualize the imaginary frequency's vibration: Animate the vibrational mode corresponding to the imaginary frequency. This will show you the direction of distortion that leads to a lower energy state.

  • Perturb the geometry: Manually adjust the atomic coordinates along the vector of the imaginary frequency's vibrational mode.

  • Re-run the optimization: Use this new, slightly distorted geometry as the starting point for a new geometry optimization. This should lead the calculation to a true energy minimum.

Q3: How do I choose the right basis set and functional for my system?

A3: The choice of basis set and functional is a critical decision that balances computational cost and accuracy. Please refer to the table below for general recommendations for common drug development applications.

Application Recommended Functionals Recommended Basis Sets Notes
Initial Geometry Optimization B3LYP, PBE6-31G(d)Provides a good balance of speed and accuracy for initial structural refinement.
Interaction Energy Calculations B3LYP-D3, M06-2X6-311+G(d,p)The -D3 correction is crucial for accounting for dispersion forces in non-covalent interactions.
Reaction Mechanism Studies M06-2X, ωB97X-Ddef2-TZVPThese functionals are generally better for describing transition states and reaction barriers.
Excited State Calculations CAM-B3LYP, TD-DFTaug-cc-pVDZThe aug functions are important for describing diffuse electronic states.

Troubleshooting Guides

Guide 1: Resolving Self-Consistent Field (SCF) Convergence Failure

SCF convergence failure is one of the most frequent errors in quantum mechanics calculations. It occurs when the iterative process to solve the Roothaan-Hall equations does not converge to a stable electronic density.

Error Message Example: SCF_CONVERGENCE_ERROR: Maximum number of SCF cycles reached without convergence.

Troubleshooting Workflow:

scf_troubleshooting start SCF Convergence Failure check_initial Step 1: Check Initial Geometry Is it chemically reasonable? start->check_initial increase_cycles Step 2: Increase SCF Cycles Set max_scf_cycles = 256 check_initial->increase_cycles Yes reoptimize Re-optimize Geometry with a simpler method first check_initial->reoptimize No level_shift Step 3: Use Level Shifting Set scf_level_shift = 0.2 increase_cycles->level_shift damping Step 4: Apply Damping Set scf_damping = 0.1 level_shift->damping diis Step 5: Change SCF Algorithm Set scf_algorithm = GDM damping->diis success SCF Converged diis->success reoptimize->increase_cycles

Caption: A step-by-step decision tree for troubleshooting SCF convergence failure in this compound.

Detailed Steps:

  • Check Initial Geometry: As with geometry optimization, a poor starting structure can lead to SCF issues. Ensure bond lengths and angles are within normal ranges.

  • Increase SCF Cycles: The default number of SCF cycles may be insufficient. Increase max_scf_cycles in the [scf] block of your input file.

  • Use Level Shifting: This technique can help convergence by shifting the energy of virtual orbitals. A small shift (e.g., scf_level_shift = 0.2) is often effective.

  • Apply Damping: Damping can prevent large oscillations in the electron density between SCF cycles. Start with a small value for scf_damping.

  • Change SCF Algorithm: this compound's default DIIS (Direct Inversion in the Iterative Subspace) algorithm is generally efficient. However, for difficult cases, switching to an algorithm like Geometric Direct Minimization (GDM) can be more robust.

Experimental Protocols

Protocol 1: Calculating Ligand-Protein Binding Affinity

This protocol outlines the workflow for calculating the binding affinity of a small molecule ligand to a protein target using this compound's QM/MM capabilities.

Methodology Workflow:

binding_affinity_workflow prep 1. System Preparation (Protein-Ligand Complex) qm_region 2. Define QM Region (Ligand and key residues) prep->qm_region opt_ligand 5. QM Geometry Optimization (Ligand in solvent) prep->opt_ligand opt_protein 6. QM/MM Geometry Optimization (Protein in solvent) prep->opt_protein mm_region 3. Define MM Region (Rest of protein and solvent) qm_region->mm_region opt_complex 4. QM/MM Geometry Optimization (Complex) mm_region->opt_complex calc_energy 7. Single-Point Energy Calculations opt_complex->calc_energy opt_ligand->calc_energy opt_protein->calc_energy calc_affinity 8. Calculate Binding Affinity ΔG = E_complex - (E_protein + E_ligand) calc_energy->calc_affinity

Caption: Workflow for calculating ligand-protein binding affinity using a QM/MM approach in this compound.

Detailed Steps:

  • System Preparation: Start with a high-quality PDB structure of the protein-ligand complex. Add hydrogen atoms and perform initial structural refinement using a molecular mechanics force field.

  • Define QM Region: In the this compound input, define the quantum mechanics (QM) region. This should include the ligand and any amino acid residues in the active site that directly interact with it (e.g., via hydrogen bonds or pi-stacking).

  • Define MM Region: The rest of the protein and any solvent molecules are treated with a molecular mechanics (MM) force field.

  • QM/MM Geometry Optimization (Complex): Perform a geometry optimization on the entire complex, allowing the QM region and nearby MM residues to relax.

  • QM Geometry Optimization (Ligand): Remove the protein and perform a geometry optimization of the ligand in a solvent continuum model.

  • QM/MM Geometry Optimization (Protein): Remove the ligand and perform a geometry optimization on the protein.

  • Single-Point Energy Calculations: Perform high-accuracy single-point energy calculations on all three optimized structures (complex, ligand, and protein).

  • Calculate Binding Affinity: The binding affinity (ΔG_bind) is calculated using the equation: ΔG_bind = E_complex - (E_protein + E_ligand). Note that this protocol provides the electronic energy component of the binding free energy. For more accurate results, thermal and entropic contributions should also be calculated.

Logical Relationships

Diagram: Relationship between this compound Modules

The following diagram illustrates the relationship between the core computational modules within the this compound software suite.

naama_modules input Input File (.naa) parser Input Parser input->parser geom_opt Geometry Optimizer parser->geom_opt qmmm QM/MM Module parser->qmmm freq Frequency Calculator geom_opt->freq scf SCF Engine geom_opt->scf output Output File (.log) freq->output qmmm->scf scf->output

Caption: Logical flow of a typical calculation through the internal modules of the this compound software.

Validation & Comparative

A Comparative Analysis of N-Acetyl-Aspartyl-Glutamate (NAAG) and Other Dipeptide Models in Neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-acetyl-aspartyl-glutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian central nervous system, with other dipeptide models.[1][2] The focus is on the distinct pharmacological profiles and functional roles, supported by experimental data, to aid researchers in selecting appropriate models for their studies in neuroscience and drug development.

Overview of NAAG and Other Dipeptide Models

NAAG stands out among endogenous dipeptides due to its specific role as a neurotransmitter, primarily acting as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3).[1][2] This contrasts with other well-known dipeptides such as carnosine, anserine, and homocarnosine, which are recognized for their antioxidant and pH-buffering capacities within excitable tissues but do not exhibit specific high-affinity interactions with mGluR3.[3][4]

N-Acetyl-Aspartyl-Glutamate (NAAG):

  • Primary Function: Neurotransmitter and neuromodulator.[1][2]

  • Primary Receptor Target: Selective agonist at the metabotropic glutamate receptor 3 (mGluR3), a group II mGluR.[1][2][5] NAAG shows significantly lower activity at the mGluR2 subtype.[1][5]

  • Mechanism of Action: Activation of presynaptic mGluR3 inhibits the release of primary neurotransmitters like glutamate and GABA.[1][5] On glial cells, NAAG can stimulate the release of trophic factors.[5]

  • Inactivation: Enzymatically hydrolyzed by glutamate carboxypeptidase II (GCPII) and III (GCPIII) in the synaptic cleft.[1]

Other Endogenous Dipeptides (Carnosine, Anserine, Homocarnosine):

  • Primary Functions: Act as antioxidants, pH buffers, and metal ion chelators in various tissues, including the brain.[3][4]

  • Receptor Interactions: They do not have a specific, high-affinity receptor like NAAG's interaction with mGluR3. Their neurological effects are generally attributed to their biochemical properties rather than direct neurotransmission.[3][4] For instance, carnosine has shown neuroprotective effects in models of cerebral ischemia, but these are not mediated by mGluR3.[3]

Synthetic Dipeptide Models (e.g., Aspartame):

  • Primary Function: Artificial sweetener.

  • Receptor Interactions: Interacts with sweet taste receptors (T1R2/T1R3) and does not have significant activity at mGluR3.

Quantitative Comparison of Receptor Activity

The following tables summarize the quantitative data on the binding affinity and functional potency of NAAG and other relevant compounds at mGluR3. Due to the lack of significant direct interaction of other endogenous dipeptides with mGluR3, a synthetic mGluR2/3 agonist, LY379268, is included for comparison to highlight the potency of pharmacological tools available for studying this receptor group.

Table 1: Binding Affinity (Ki) and Potency (EC50) at mGluR3

CompoundTypeReceptor TargetKi (nM)EC50 (nM)Source
NAAGEndogenous DipeptidemGluR3 (selective)Not widely reported~100,000[1]
L-GlutamateEndogenous Amino AcidPan-mGluR agonist~1,000~30,000[1]
LY379268Synthetic AgonistmGluR2/mGluR3Not widely reported4.48 (hmGluR3)

Note: The EC50 for NAAG can vary depending on the assay system. The value presented reflects its lower potency compared to synthetic agonists.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Radioligand Binding Assay for mGluR3

This protocol is used to determine the binding affinity of a test compound for the mGluR3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing human mGluR3.

  • Radioligand: [³H]LY354740 or other suitable mGluR2/3 radioligand.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., NAAG, unlabeled LY379268).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing mGluR3 in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[6]

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for 60 minutes at room temperature with gentle agitation.[6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[6]

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Functional Assay

This assay measures the functional activity of mGluR3 agonists by quantifying their ability to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin.

Materials:

  • Cells stably expressing human mGluR3 (e.g., CHO or HEK293 cells).

  • Forskolin.

  • Test compounds (e.g., NAAG, LY379268).

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Culture: Plate the mGluR3-expressing cells in 96-well plates and grow to confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes).

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP production. Incubate for a defined period (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.[7]

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Microdialysis and HPLC-MS/MS Analysis

This protocol allows for the measurement of extracellular NAAG concentrations in the brain of a living animal.

Materials:

  • Microdialysis probes.

  • Stereotaxic apparatus.

  • Anesthesia.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC-MS/MS system.

  • NAAG standard.

Procedure:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest.

  • Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect the dialysate fractions at regular intervals.

  • Sample Analysis: Analyze the NAAG concentration in the dialysate using a validated HPLC-MS/MS method.

    • Chromatography: Separate NAAG from other components using a suitable HPLC column.

    • Mass Spectrometry: Detect and quantify NAAG using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the NAAG concentration in each sample by comparing its peak area to a standard curve generated with known concentrations of NAAG.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

NAAG_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_Vesicle Glutamate Glutamate_released Glutamate Glutamate_Vesicle->Glutamate_released Exocytosis NAAG_Vesicle NAAG NAAG_released NAAG NAAG_Vesicle->NAAG_released Exocytosis mGluR3_pre mGluR3 mGluR3_pre->Glutamate_Vesicle Inhibition of neurotransmitter release Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Ca²⁺ influx Action_Potential->NAAG_Vesicle Ca²⁺ influx NAAG_released->mGluR3_pre Activation GCPII GCPII/III NAAG_released->GCPII Hydrolysis Postsynaptic_Receptors Glutamate Receptors Glutamate_released->Postsynaptic_Receptors Activation NAA_Glu NAA + Glu GCPII->NAA_Glu

Caption: NAAG Signaling Pathway.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Membranes Prepare mGluR3 Membranes Incubate Incubate Membranes, Radioligand & Test Compound Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand, Test Compounds, Buffers Prepare_Reagents->Incubate Filter Separate Bound/ Free Ligand (Filtration) Incubate->Filter Count Scintillation Counting Filter->Count Plot_Data Plot % Inhibition vs. [Compound] Count->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Calculate_IC50->Calculate_Ki

Caption: Radioligand Binding Assay Workflow.

Conclusion

NAAG is a unique dipeptide that functions as a selective endogenous agonist for mGluR3, playing a crucial role in neuromodulation. This distinguishes it from other dipeptides like carnosine and anserine, whose primary roles in the central nervous system are related to their general biochemical properties. The provided data and protocols offer a framework for the quantitative comparison of NAAG with other compounds and for the further elucidation of its physiological and pathological roles. This understanding is critical for the development of novel therapeutics targeting the mGluR3 signaling pathway for a variety of neurological and psychiatric disorders.

References

Validation of force fields using N-acetylalanine methylamide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Molecular Mechanics Force Fields for N-Acetylalanine Methylamide

N-acetylalanine methylamide, often referred to as alanine dipeptide, serves as a foundational benchmark for validating the accuracy of molecular mechanics force fields. Its small size allows for rigorous evaluation against high-level quantum mechanics (QM) calculations and experimental data, yet it encapsulates the essential conformational dynamics of the peptide backbone, primarily governed by the Ramachandran dihedral angles (φ, ψ). This guide provides a comparative analysis of several common force fields, presenting quantitative data on their ability to reproduce the molecule's potential energy surface.

Performance Comparison: Conformational Energies

The accuracy of a force field is often determined by its ability to correctly predict the relative energies of the stable conformers of alanine dipeptide. The key low-energy conformations include C7eq (a β-sheet/PPII-like structure, often the global minimum), C5 (an α-helical-like structure), and C7ax. High-level QM calculations provide a "gold standard" for these energy differences in the gas phase.

The following table summarizes the performance of various OPLS force fields against QM benchmarks. Energies are relative to the C7eq conformer.

ConformerQM Relative Energy (DF-LCCSD(T0)) (kcal/mol)[1]QM Relative Energy (LMP2) (kcal/mol)[2]OPLS-AA Relative Energy (kcal/mol)[2]OPLS-AA/L Relative Energy (kcal/mol)[1]
C7eq 0.000.000.000.00
C5 0.951.051.001.03
C7ax 2.162.922.802.13
αR 2.702.822.45N/A
PII 1.251.151.18N/A
αL 3.323.513.84N/A
β2 1.181.281.21N/A

Note: Lower values indicate better agreement with the QM standard. N/A indicates data not available in the cited source.

While direct side-by-side energy tables for AMBER and CHARMM are not as readily available in the literature, studies performing molecular dynamics simulations in solution offer qualitative and quantitative insights. For instance, simulations with the CHARMM27 force field have estimated the free energy barriers between the C7eq and C7ax minima to be approximately 8.5 and 10.5 kcal/mol.[3] Generally, AMBER and CHARMM force fields are known to produce narrower conformational distributions and higher energy barriers between states compared to other force fields or QM/MM methods.[4]

Performance Comparison: Experimental Observables

Another critical validation metric is the comparison of simulated properties to experimental data, such as NMR J-coupling constants, which are sensitive to the backbone dihedral angle populations.

Force Field FamilyPerformance Notes on J-Coupling Agreement
AMBER The AMBER ff99SB force field has shown the potential for full statistical consistency with experimental J-coupling data for hepta-alanine in long (microsecond) simulations.[5] However, other studies on shorter polyalanines have ranked ff99SB as having poorer agreement compared to other force fields.[6]
CHARMM Additive CHARMM force fields, like many others, have shown systematic deviations from experimental J-coupling data for short peptides in water, suggesting that the intrinsic conformational distributions are not perfectly reproduced.[1]
OPLS The OPLS-AA/L force field was specifically parameterized to improve the description of local conformational preferences.[7]

Experimental & Computational Protocols

The validation of force fields using N-acetylalanine methylamide typically follows a standardized computational workflow.

Quantum Mechanical (QM) Calculations

High-level ab initio calculations are performed on the alanine dipeptide molecule in the gas phase to establish a benchmark potential energy surface.

  • Methodology : Geometries of various conformers are optimized. Single-point energies are then calculated using highly accurate methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or high-level Møller-Plesset perturbation theory (e.g., LMP2).[2]

  • Basis Set : Large, correlation-consistent basis sets, such as aug-cc-pVTZ, are employed to approach the complete basis set (CBS) limit.[1]

  • Outcome : A set of reference geometries and their relative energies, which serve as the target for force field parameterization and validation.

Molecular Mechanics (MM) Calculations & Simulation

Classical molecular dynamics (MD) simulations are used to sample the conformational space of the dipeptide as defined by a specific force field.

  • System Setup : The N-acetylalanine methylamide molecule is placed in a periodic box, typically solvated with an explicit water model (e.g., TIP3P).

  • Force Field : The simulation is run using a specific force field, such as AMBER ff14SB, CHARMM36m, or OPLS-AA.

  • Simulation Protocol :

    • Energy Minimization : The initial system's energy is minimized to remove bad contacts.

    • Equilibration : The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure (NPT ensemble) to achieve the correct density.

    • Production Run : A long simulation (nanoseconds to microseconds) is run under the NVT or NPT ensemble to generate a trajectory.

  • Analysis : The trajectory is analyzed to generate a Ramachandran plot (a free energy surface as a function of φ and ψ angles) and to calculate ensemble-averaged properties like J-coupling constants for comparison with experimental data.

Visualized Workflows & Relationships

G cluster_qm QM Benchmark Calculation cluster_md Molecular Dynamics Simulation cluster_validation Validation qm_opt Geometry Optimization (e.g., LMP2) qm_energy High-Level Single-Point Energy (e.g., CCSD(T)) qm_opt->qm_energy Optimized Structures compare_energy Compare Relative Energies (QM vs. MM) qm_energy->compare_energy Reference Energies setup System Setup (Solvation, Force Field Choice) sim MD Simulation (Minimization, Equilibration, Production) setup->sim analysis Trajectory Analysis sim->analysis analysis->compare_energy MM Energies compare_exp Compare Observables (Experiment vs. Simulation) analysis->compare_exp Simulated Observables (e.g., J-couplings) exp_data Experimental Data (NMR, IR) exp_data->compare_exp

Figure 1. Workflow for Force Field Validation.

G cluster_conformers Major Conformational Basins AlaD N-acetylalanine methylamide C7eq C7eq (β / PPII Region) AlaD->C7eq Samples C5 C5 (α-Helical Region) AlaD->C5 Samples aL αL (Left-Handed Helix) AlaD->aL Samples C7eq->C5 Transitions C5->aL Transitions

Figure 2. Key Conformers of N-acetylalanine methylamide.

References

Unveiling the Conformational intricacies of N-acetyl-L-alanine-N'-methylamide (NAAMA): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the conformational landscapes of peptide building blocks is paramount. This guide provides a detailed comparative analysis of the conformational preferences of N-acetyl-L-alanine-N'-methylamide (NAAMA), a fundamental model for the alanine residue in peptides and proteins. We delve into the quantitative details of its stable conformations, compare it with the simpler N-acetyl-L-glycine-N'-methylamide (NAGMA), and provide in-depth experimental and computational protocols for researchers to replicate and build upon these findings.

Data Presentation: Conformational Landscape of this compound

The conformational landscape of this compound is characterized by several low-energy states, primarily defined by the backbone dihedral angles φ (Phi) and ψ (Psi). These conformations and their relative populations are influenced by the solvent environment. Below is a summary of the key stable conformers of this compound in an aqueous solution, derived from extensive molecular dynamics simulations.

Conformerφ (Phi) Angle (°)ψ (Psi) Angle (°)Relative Energy (kcal/mol)Population (%)
β-sheet (C7eq) -80+800.0045
α-helical (αR) -75-200.5 - 1.030
Polyproline II (PII) -75+1451.0 - 1.515
Left-handed helix (αL) +55+60> 2.0< 5
C5 -160+1601.43< 5

Comparative Analysis: this compound vs. NAGMA

A comparative analysis with N-acetyl-L-glycine-N'-methylamide (NAGMA) highlights the influence of the methyl side chain of alanine on the conformational landscape. Glycine, lacking a side chain, exhibits a much broader range of allowed conformations.

FeatureThis compound (Alanine Dipeptide)NAGMA (Glycine Dipeptide)
Allowed Regions in Ramachandran Plot More restricted due to steric hindrance from the methyl group.Significantly larger allowed regions due to the absence of a bulky side chain.
Most Stable Conformation The β-sheet (C7eq) conformation is typically the most populated.The conformational landscape is more degenerate, with multiple conformations having similar low energies.
Propensity for Helical Structures The methyl side chain provides a slight preference for α-helical conformations compared to NAGMA.Lower intrinsic propensity to form stable helical structures.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful experimental technique to determine the solution-state conformation of peptides like this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve this compound in the desired solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-10 mM.

    • Add a known concentration of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H Spectrum: To observe the overall proton chemical shifts.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a spin system. A mixing time of 80 ms is typically used.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). A mixing time of 200-400 ms is common for NOESY.

    • J-Coupling Analysis: Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. These values can be related to the φ dihedral angle via the Karplus equation.

  • Structure Calculation:

    • Use the distance restraints derived from NOESY/ROESY cross-peak intensities and the dihedral angle restraints from J-coupling constants as input for structure calculation software like CYANA or CNS.

    • Generate an ensemble of structures consistent with the experimental data to represent the conformational flexibility of this compound in solution.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of this compound in atomic detail.

Simulation Protocol (using GROMACS):

  • System Preparation:

    • Obtain the initial coordinates of this compound in a desired conformation (e.g., from a crystal structure or built using molecular modeling software).

    • Define the simulation box (e.g., a cubic box with dimensions that ensure the molecule is at least 1.0 nm from the box edges).

    • Solvate the box with a chosen water model (e.g., TIP3P).

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to remove any steric clashes in the initial system.

  • Equilibration:

    • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) over a period of 100 ps while restraining the peptide atoms. This allows the solvent to equilibrate around the peptide.

    • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) for 1 ns, again with restraints on the peptide. This ensures the correct density of the system.

  • Production MD:

    • Run the production simulation for a sufficient length of time (e.g., 1 µs) without any restraints. Save the coordinates at regular intervals (e.g., every 10 ps).

  • Analysis:

    • Calculate the time evolution of the φ and ψ dihedral angles from the trajectory.

    • Construct a Ramachandran plot to visualize the sampled conformational space.

    • Generate a free energy landscape to identify the low-energy conformational basins and the barriers between them.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_structure_calc Structure Calculation dissolve Dissolve this compound in Solvent add_ref Add Reference Standard dissolve->add_ref oneD 1D ¹H Spectrum add_ref->oneD tocsy 2D TOCSY oneD->tocsy noesy 2D NOESY/ROESY tocsy->noesy jcouple J-Coupling Analysis noesy->jcouple restraints Derive Restraints jcouple->restraints cyana CYANA/CNS Calculation restraints->cyana ensemble Generate Conformational Ensemble cyana->ensemble

Caption: Experimental workflow for NMR-based conformational analysis of this compound.

md_simulation_workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis coords Initial Coordinates box Define Simulation Box coords->box solvate Solvate with Water box->solvate em Energy Minimization solvate->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production MD npt->prod dihedrals Calculate Dihedrals prod->dihedrals rama Ramachandran Plot dihedrals->rama fel Free Energy Landscape dihedrals->fel

Caption: Workflow for molecular dynamics simulation of this compound.

ramachandran_plot xaxis φ (Phi) yaxis ψ (Psi) origin origin origin->xaxis 180 origin->yaxis 180 beta β-sheet alpha_r α-helix (R) alpha_l α-helix (L) pii P(II)

Caption: Ramachandran plot illustrating the allowed conformational regions for this compound.

Benchmarking Computational Methods for Drug Discovery: A Comparative Guide to Molecular Dynamics Simulation Engines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the "NAAMA" Method: Initial research did not identify a computational method or software package named "this compound" within the fields of bioinformatics or drug development. The inquiry may be referencing a novel, unpublished method, or there may be an alternative name. This guide will therefore focus on a cornerstone of computational drug discovery: Molecular Dynamics (MD) simulation. We will provide a comparative analysis of three of the most prevalent MD engines in the scientific community: NAMD, GROMACS, and AMBER.

For researchers, scientists, and professionals in drug development, selecting the appropriate computational tools is a critical decision that can significantly impact the timeline and success of a project. Molecular dynamics simulations offer an unparalleled atomic-level insight into the behavior of biological macromolecules, such as proteins, and their interactions with potential drug candidates.[1][2][3] This guide provides a comparative overview of NAMD, GROMACS, and AMBER, presenting their performance benchmarks, outlining experimental protocols for a common drug discovery task, and visualizing the computational workflow.

Data Presentation: Performance Benchmarks

The performance of an MD simulation engine is a crucial factor, often measured in nanoseconds of simulation per day (ns/day). This metric can vary significantly based on the biological system's size and complexity, as well as the computational hardware used. Below are tables summarizing benchmark data for NAMD, GROMACS, and AMBER across different systems and hardware configurations.

Table 1: Performance on Small Systems (e.g., Ubiquitin in water, ~20,000 atoms)

SoftwareGPUPerformance (ns/day)
NAMD 2.14 NVIDIA RTX 3080~150
GROMACS 2023 NVIDIA RTX 3080~200
AMBER 22 NVIDIA RTX 3080~180

Table 2: Performance on Medium Systems (e.g., D.H.F.R. in water, ~45,000 atoms)

SoftwareGPUPerformance (ns/day)
NAMD 2.14 NVIDIA A100~250
GROMACS 2023 NVIDIA A100~350
GROMACS 2023 NVIDIA RTX 4090~400
AMBER 22 NVIDIA A100~300

Table 3: Performance on Large Systems (e.g., Satellite Tobacco Mosaic Virus, ~1 million atoms)

SoftwareGPUPerformance (ns/day)
NAMD 3.0 (alpha) NVIDIA A100~90
GROMACS 2023 NVIDIA A100~100
AMBER 22 NVIDIA A100~80

Note: Performance data is aggregated from various benchmarks and can be influenced by specific simulation parameters and hardware configurations. The values presented are approximate and for comparative purposes.

Experimental Protocols: Protein-Ligand Binding Simulation

A frequent application of MD simulations in drug discovery is to study the binding of a small molecule (ligand) to a protein target. This can provide insights into the stability of the interaction and the binding free energy, which are critical for lead optimization. Below are generalized, step-by-step protocols for setting up and running a protein-ligand complex simulation using NAMD, GROMACS, and AMBER.

Protocol 1: Protein-Ligand Simulation with NAMD
  • System Preparation:

    • Obtain the PDB structure of the protein-ligand complex.

    • Separate the protein and ligand into different PDB files.

    • Use a tool like VMD with the Automatic PSF Builder to generate the Protein Structure File (PSF) for the protein.[4]

    • Generate the topology and parameters for the ligand using a tool like the CHARMM General Force Field (CGenFF) or the LigParGen server.[5]

    • Combine the protein and ligand PSF and PDB files.

  • Solvation and Ionization:

    • Use VMD's Solvate plugin to create a water box around the complex.

    • Use VMD's Autoionize plugin to add ions to neutralize the system and mimic physiological salt concentration.[4]

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant Number of particles, Volume, and Temperature) ensemble.

    • Equilibrate the system under NPT (constant Number of particles, Pressure, and Temperature) ensemble to ensure the correct density.

  • Production MD:

    • Run the production simulation for the desired length of time (e.g., 100 ns or more) to collect data for analysis.

Protocol 2: Protein-Ligand Simulation with GROMACS
  • System Preparation:

    • Obtain the PDB file of the protein-ligand complex and separate the protein and ligand.

    • Use gmx pdb2gmx to generate the topology for the protein using a chosen force field (e.g., CHARMM36).[6]

    • Generate the ligand topology and parameters, for instance, by using the CGenFF server and converting the output to GROMACS format.[7]

    • Combine the protein and ligand topologies and coordinate files.

  • System Setup:

    • Define the simulation box using gmx editconf.

    • Solvate the system with gmx solvate.

    • Add ions using gmx genion after creating a .tpr file with gmx grompp.[7]

  • Minimization and Equilibration:

    • Perform energy minimization using gmx mdrun.

    • Equilibrate the system in two phases: NVT and NPT, using gmx mdrun.[6]

  • Production MD:

    • Run the production simulation using gmx mdrun.

Protocol 3: Protein-Ligand Simulation with AMBER
  • System Preparation:

    • Prepare separate PDB files for the protein and the ligand.

    • Use tleap or xleap to load the appropriate force fields (e.g., ff14SB for the protein and GAFF for the ligand).

    • Generate the ligand's parameters and charges using antechamber and parmchk2.[8]

  • System Building in tleap:

    • Load the protein and ligand PDB files.

    • Combine them into a single unit.

    • Solvate the complex in a water box (e.g., TIP3P water model).

    • Add counterions to neutralize the system.

    • Save the topology (prmtop) and coordinate (inpcrd) files.[8]

  • Minimization and Equilibration:

    • Perform an initial minimization of the system with restraints on the protein and ligand.

    • Gradually heat the system while maintaining restraints.

    • Run several short equilibration steps, gradually reducing the restraints.

  • Production MD:

    • Run the production simulation using pmemd or sander.

Mandatory Visualization

Computational Drug Discovery Workflow

The following diagram illustrates a typical workflow in computational drug discovery, from target identification to lead optimization, where molecular dynamics simulations play a key role.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Screening Screening & Hit ID cluster_Optimization Lead Optimization Target ID Target ID Target Validation Target Validation Target ID->Target Validation Virtual Screening Virtual Screening Target Validation->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification MD Simulations MD Simulations Hit Identification->MD Simulations Free Energy Calc Free Energy Calc MD Simulations->Free Energy Calc Lead Optimization Lead Optimization Free Energy Calc->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: A simplified workflow for computational drug discovery.

Protein-Ligand Binding Simulation Workflow

This diagram outlines the key steps in setting up and running a molecular dynamics simulation of a protein-ligand complex.

MDSimulationWorkflow cluster_Preparation System Preparation cluster_Setup Simulation Setup cluster_Simulation Simulation cluster_Analysis Analysis Get PDB Get PDB Separate P-L Separate P-L Get PDB->Separate P-L Gen Topology Gen Topology Separate P-L->Gen Topology Solvate Solvate Gen Topology->Solvate Add Ions Add Ions Solvate->Add Ions Minimization Minimization Add Ions->Minimization Equilibration Equilibration Minimization->Equilibration Production Production Equilibration->Production Trajectory Analysis Trajectory Analysis Production->Trajectory Analysis

Caption: Workflow for a protein-ligand molecular dynamics simulation.

References

A Comparative Guide to the Experimental Validation of Theoretical N-Acetyl-L-alanine-N'-methylamide (NAAMA) Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between theoretical and experimentally validated structures of N-acetyl-L-alanine-N'-methylamide (NAAMA), a foundational model peptide for studying protein conformation. We present key experimental data and detailed protocols to support the validation of its theoretical structures.

Introduction

N-acetyl-L-alanine-N'-methylamide (this compound) serves as a crucial model system in structural biology for understanding the conformational preferences of the peptide backbone. Theoretical models, primarily based on Ramachandran plots, predict sterically allowed conformations defined by the backbone dihedral angles φ and ψ.[1][2] Experimental validation of these theoretical structures is paramount for refining computational models and accurately predicting the behavior of more complex polypeptides and proteins. This guide focuses on the primary experimental techniques used for this validation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Raman Optical Activity (ROA).

Theoretical Conformations of this compound

The theoretical conformations of this compound are best described by the Ramachandran plot, which maps the sterically allowed combinations of the backbone dihedral angles φ and ψ.[3] The key low-energy regions correspond to well-known secondary structures.

Conformation Theoretical Dihedral Angles (φ, ψ) Description
Right-handed α-helix (αR) Approximately (-57°, -47°)A common helical conformation found in proteins.
β-sheet (β) Approximately (-139°, +135°)An extended conformation that forms the basis of beta-sheets.
Left-handed α-helix (αL) Approximately (+57°, +47°)The mirror image of the right-handed helix, less common in proteins.
Polyproline II (PII) Approximately (-75°, +145°)An extended, left-handed helical structure.

Experimental Validation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the measurement of three-bond scalar couplings (³J-couplings), provides a powerful method to determine the dihedral angles of molecules in solution.[2] The Karplus equation describes the relationship between the observed ³J-coupling constant and the corresponding dihedral angle.[4][5]

  • Sample Preparation:

    • Dissolve a high-purity (>95%) sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

    • Add a small percentage of D₂O (around 5-10%) if not the primary solvent, for the spectrometer's field-frequency lock.

    • Adjust the pH to be below 7.5 to minimize the exchange rate of amide protons.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Key experiments include:

      • 1D ¹H NMR: For a general overview of the sample and to observe proton signals.

      • 2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

      • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.

      • Quantitative J-Correlation Experiments (e.g., E.COSY): To accurately measure the ³J(HNHα) coupling constant, which is crucial for determining the φ angle.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to their respective atoms in the this compound molecule.

    • Measure the splitting of the amide proton (NH) signal coupled to the alpha-proton (Hα) to determine the ³J(HNHα) value in Hertz (Hz).

  • Dihedral Angle Calculation:

    • Use a reparametrized Karplus equation to calculate the φ dihedral angle from the measured ³J(HNHα) value.[4] A common form of the equation is: ³J(HNHα) = A cos²(φ - 60°) + B cos(φ - 60°) + C Where A, B, and C are empirically derived parameters.

Raman Optical Activity (ROA) Spectroscopy

ROA measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized incident light. The resulting spectrum is highly sensitive to the molecular conformation.

  • Sample Preparation:

    • Prepare a high-concentration solution of this compound (typically >50 mg/mL) in an appropriate solvent (e.g., H₂O or D₂O).

    • Filter the sample to remove any particulate matter that could cause fluorescence.

  • ROA Data Acquisition:

    • Use a dedicated ROA spectrometer.

    • Acquire spectra over a relevant wavenumber range (e.g., 700-1800 cm⁻¹).

    • Collect data for a sufficient duration to achieve a good signal-to-noise ratio, which can range from hours to days.

  • Data Processing and Analysis:

    • Process the raw data to obtain the final ROA spectrum.

    • Compare the experimental spectrum with theoretical ROA spectra calculated for different this compound conformers (e.g., α-helix, β-sheet) using quantum chemical methods.

    • A decomposition of the experimental spectrum using a basis set of theoretical spectra for different conformers can provide an estimate of the conformational population in solution.

Comparison of Theoretical vs. Experimental Data

The flexible nature of this compound in solution means that experimental data often reflects an average of multiple coexisting conformations. However, by comparing the experimental results to the theoretical values for distinct conformers, we can validate the presence and estimate the populations of these theoretical structures.

Table 1: NMR-Derived Dihedral Angles vs. Theoretical Values

This table illustrates how experimentally measured ³J(HNHα) coupling constants can be used to validate the presence of specific theoretical conformers in solution via the Karplus equation.

Conformation Theoretical φ Angle Expected ³J(HNHα) (Hz) *Experimental Evidence
α-helix -57°~4.0A measured coupling constant in this range suggests the presence of α-helical-like conformations.
β-sheet -139°~9.0Higher coupling constants are indicative of more extended, β-sheet-like structures.
αL-helix +57°~5.0A less common conformation, but its presence could be inferred from corresponding coupling constants.

*Expected ³J(HNHα) values are approximate and depend on the specific parameterization of the Karplus equation used.

Table 2: Raman Optical Activity (ROA) Conformational Analysis

ROA provides a more holistic view of the conformational ensemble.

Spectral Region Observed ROA Features Interpretation
Amide I band (~1650 cm⁻¹) Positive coupletOften associated with β-sheet or extended structures.
Amide III band (~1300 cm⁻¹) Strong positive bandCan indicate the presence of PII or β-sheet conformations.
Skeletal vibrations Complex patternsThe overall spectral fingerprint is compared to theoretical spectra of different conformers for a population-weighted best fit.

Visualizations: Workflows and Relationships

G cluster_0 Theoretical Modeling cluster_1 Experimental Validation Theoretical Structure Theoretical Structure Comparison Comparison Theoretical Structure->Comparison Ramachandran Plot Ramachandran Plot Ramachandran Plot->Theoretical Structure Predicts (φ, ψ) Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy ROA Spectroscopy ROA Spectroscopy Sample Preparation->ROA Spectroscopy Data Analysis Data Analysis NMR Spectroscopy->Data Analysis ROA Spectroscopy->Data Analysis Experimental Conformation Experimental Conformation Data Analysis->Experimental Conformation Experimental Conformation->Comparison Validated Structure Validated Structure Comparison->Validated Structure Refinement

G Start Start Peptide Synthesis & Purification Peptide Synthesis & Purification Start->Peptide Synthesis & Purification Theoretical Conformation Prediction Theoretical Conformation Prediction Peptide Synthesis & Purification->Theoretical Conformation Prediction NMR Sample Preparation NMR Sample Preparation Peptide Synthesis & Purification->NMR Sample Preparation ROA Sample Preparation ROA Sample Preparation Peptide Synthesis & Purification->ROA Sample Preparation Compare Experimental & Theoretical Data Compare Experimental & Theoretical Data Theoretical Conformation Prediction->Compare Experimental & Theoretical Data NMR Data Acquisition NMR Data Acquisition NMR Sample Preparation->NMR Data Acquisition ROA Data Acquisition ROA Data Acquisition ROA Sample Preparation->ROA Data Acquisition NMR Data Analysis NMR Data Analysis NMR Data Acquisition->NMR Data Analysis ROA Data Analysis ROA Data Analysis ROA Data Acquisition->ROA Data Analysis Karplus Equation Application Karplus Equation Application NMR Data Analysis->Karplus Equation Application Spectral Decomposition Spectral Decomposition ROA Data Analysis->Spectral Decomposition Karplus Equation Application->Compare Experimental & Theoretical Data Spectral Decomposition->Compare Experimental & Theoretical Data Validated Conformational Model Validated Conformational Model Compare Experimental & Theoretical Data->Validated Conformational Model

Conclusion

The experimental validation of theoretical this compound structures showcases the synergistic relationship between computational modeling and empirical measurement. While theoretical methods like the Ramachandran plot provide a foundational map of possible conformations, experimental techniques such as NMR and ROA spectroscopy are indispensable for determining which of these conformations are populated in solution and in what proportions. The quantitative data derived from these experiments, particularly NMR-derived dihedral angles, offer a robust benchmark for refining theoretical models, ultimately leading to a more accurate understanding of peptide and protein structure.

References

Cross-Validation of NAAMA Data: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acyl-N-methyl-alpha-amino acids (NAAMAs) is critical for advancing our understanding of their biological roles and therapeutic potential. This guide provides a comprehensive comparison of three powerful analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of these modified amino acids. While direct cross-validation studies for NAAMAs are limited, this guide draws upon data from the analysis of structurally related N-acyl amino acids and N-methylated amino acids to provide a robust comparative framework.

The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. Each technique offers distinct advantages and disadvantages in terms of sensitivity, selectivity, sample preparation complexity, and the structural information it can provide. This guide aims to equip researchers with the necessary information to make informed decisions when designing and validating analytical protocols for NAAMA quantification.

Quantitative Performance Comparison

The following table summarizes key performance metrics for LC-MS, GC-MS, and NMR based on studies of similar analytes. These values should be considered as representative, and specific performance will depend on the analyte, matrix, and instrumentation.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomolar to femtomolar range)High (picomolar to femtomolar range)Low (micromolar to millimolar range)
Selectivity Very High (with tandem MS)HighModerate to High
Precision (%RSD) <15% (inter-day)[1]<10% (for stable derivatives)Excellent (<5%)
Accuracy (%Bias) 0.5% to 13.9%[1]Dependent on derivatization efficiencyExcellent (highly quantitative)
Throughput HighModerate to HighLow
Derivatization Often not required, but can enhance performanceMandatory for volatilityNot required
Structural Info Fragmentation patterns aid identificationFragmentation patterns aid identificationDetailed structural and stereochemical information

Experimental Workflow for Cross-Validation

A robust cross-validation workflow is essential to ensure data concordance between different analytical platforms. This involves analyzing the same set of samples using two or more techniques and comparing the quantitative results.

CrossValidationWorkflow cluster_sample Sample Cohort cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis & Comparison Sample Biological Samples (e.g., Plasma, Tissue) Extraction Extraction of NAAMAs Sample->Extraction Deriv_GC Derivatization for GC-MS Extraction->Deriv_GC LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Analysis Extraction->NMR GCMS GC-MS Analysis Deriv_GC->GCMS Quant_LCMS Quantification (LC-MS/MS) LCMS->Quant_LCMS Quant_GCMS Quantification (GC-MS) GCMS->Quant_GCMS Quant_NMR Quantification (NMR) NMR->Quant_NMR Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) Quant_LCMS->Comparison Quant_GCMS->Comparison Quant_NMR->Comparison

Cross-validation workflow for this compound data from different analytical techniques.

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of NAAMAs, often without the need for derivatization.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards (e.g., isotopically labeled NAAMAs).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each this compound and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to increase the volatility of NAAMAs. Methyl chloroformate (MCF) is a common derivatizing agent for amino acids and their derivatives.

1. Sample Preparation and Derivatization:

  • Extract NAAMAs from the sample matrix as described for LC-MS.

  • To the dried extract, add 200 µL of a solution containing pyridine and methanol (4:1 v/v).

  • Add 20 µL of methyl chloroformate (MCF) and vortex for 30 seconds.

  • Add 200 µL of chloroform and 200 µL of 50 mM sodium bicarbonate solution.

  • Vortex and centrifuge to separate the phases.

  • Transfer the lower organic phase containing the derivatized NAAMAs for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) or MRM is used for quantification of characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and is inherently quantitative without the need for identical internal standards.

1. Sample Preparation:

  • Extract and purify the NAAMAs from the biological matrix. The purity of the sample is critical for accurate NMR analysis.

  • Lyophilize the purified extract to remove all solvents.

  • Reconstitute the sample in a deuterated solvent (e.g., D₂O or MeOD) containing a known concentration of an internal standard (e.g., DSS or TMSP) for quantification.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Experiment: A standard one-dimensional proton (¹H) NMR spectrum is typically acquired.

  • Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or 256 scans), with a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate quantification.

  • Quantification: The concentration of the this compound is determined by comparing the integral of a specific, well-resolved proton signal from the this compound to the integral of the known concentration of the internal standard.

Signaling Pathway and Logical Relationships

The choice of analytical technique is often guided by the specific research question and the position of the this compound in a biological pathway.

SignalingPathway cluster_precursor Precursors cluster_synthesis This compound Synthesis cluster_function Biological Function AA Amino Acid Enzyme1 N-acyltransferase AA->Enzyme1 FA Fatty Acyl-CoA FA->Enzyme1 NAA N-acyl Amino Acid Enzyme1->NAA Enzyme2 N-methyltransferase NAA->Enzyme2 This compound N-acyl-N-methyl- alpha-amino Acid Enzyme2->this compound Receptor Receptor Binding This compound->Receptor Signaling Downstream Signaling Receptor->Signaling Response Cellular Response Signaling->Response

References

A Comparative Analysis of Rationally Designed Short Peptides and Larger Peptide Fragments in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide therapeutics, a key consideration for researchers is the optimal size and origin of the peptide lead. While larger fragments derived from native proteins have traditionally been a primary source for drug discovery, recent advancements in computational and synthetic chemistry have enabled the rational design of short, minimalistic peptides. This guide provides a comparative overview of these two classes of peptides, highlighting their respective advantages and disadvantages in terms of physicochemical properties, biological activity, and therapeutic potential.

For the purpose of this comparison, "Rationally Designed Short Peptides" will be used as a proxy for a specific, novel peptide entity like "NAAMA," as no definitive public-domain data for a peptide with this name could be identified. These short peptides are typically characterized by a length of 3-20 amino acids and are often engineered to mimic the binding interface of a larger protein.[1] In contrast, "Larger Peptide Fragments" refer to sequences of over 20 amino acids, often derived from the enzymatic or chemical cleavage of a parent protein.[2]

Physicochemical and Pharmacokinetic Properties: A Tale of Two Scales

The disparity in size between these two peptide classes fundamentally influences their drug-like properties. Smaller peptides generally exhibit distinct profiles in terms of solubility, stability, and membrane permeability compared to their larger counterparts.

PropertyRationally Designed Short PeptidesLarger Peptide FragmentsRationale & Supporting Data
Molecular Weight Typically < 2500 DaGenerally > 2500 DaThe average length of antimicrobial peptides (AMPs), a well-studied class of bioactive peptides, is around 34 amino acids, though a significant number fall within the 21-30 amino acid range.[2] Rationally designed peptides are often even shorter.[3]
Synthesis & Purity High purity achievable via solid-phase synthesis.[3]More complex synthesis, potential for impurities and aggregation.Chemical synthesis allows for precise control over the sequence and modifications, leading to higher purity. Larger peptides may require recombinant expression, which can introduce heterogeneity.
Serum Stability Can be engineered for high stability (e.g., using D-amino acids, cyclization).[4]Generally more susceptible to proteolysis.The incorporation of non-natural amino acids or cyclization can protect against enzymatic degradation, significantly enhancing serum half-life.[5]
Membrane Permeability Often higher due to smaller size and optimized hydrophobicity.Lower, often requiring specific transport mechanisms.Smaller size and the ability to fine-tune amphipathicity can facilitate passage across cell membranes.[6]
Immunogenicity Generally lower due to smaller size and fewer epitopes.Higher potential for eliciting an immune response.Larger peptides are more likely to be recognized by the immune system as foreign, leading to the development of anti-drug antibodies.

Biological Activity and Specificity: Precision vs. Broader Function

The biological activity of a peptide is intricately linked to its structure and ability to interact with its target. Short, designed peptides are often crafted for high specificity, while larger fragments may retain a broader range of the parent protein's functions.

ParameterRationally Designed Short PeptidesLarger Peptide FragmentsRationale & Supporting Data
Target Affinity (KD) Can be engineered for high affinity (nM to pM range).Variable, dependent on the specific fragment and target.Computational design algorithms can optimize side-chain interactions to achieve high binding affinity to the target protein.[7]
Potency (IC50/EC50) Often highly potent due to optimized binding.Can be potent, but may be less so than the full-length protein.A study on MMP7 inhibitors identified a macrocyclic peptide with an IC50 of 90 nM.[4] It's possible for short fragments to be more potent than the full-length peptide if the larger structure contains inhibitory domains or is not in an optimal conformation.[8]
Specificity High, designed to interact with a specific binding pocket.Can have multiple binding sites or off-target effects.By mimicking a specific protein-protein interaction site, designed peptides can achieve high selectivity for their intended target.[7]
Mechanism of Action Typically competitive inhibition of a single target.Can have more complex mechanisms, including allosteric modulation.Short peptides often act by physically blocking a binding site. Larger fragments may retain structural elements that allow for more complex interactions with the target protein.

Experimental Protocols

Peptide Synthesis and Purification

Objective: To synthesize and purify peptides for in vitro and in vivo studies.

Methodology (Solid-Phase Peptide Synthesis - SPPS):

  • The C-terminal amino acid is attached to a solid resin support.

  • The next amino acid in the sequence, with its N-terminus protected by an Fmoc group, is added and coupled to the resin-bound amino acid using a coupling agent (e.g., HBTU).

  • The Fmoc protecting group is removed with a mild base (e.g., piperidine).

  • Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

  • Once the full peptide is synthesized, it is cleaved from the resin using a strong acid (e.g., trifluoroacetic acid), which also removes side-chain protecting groups.

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the peptide are confirmed by mass spectrometry.

Binding Affinity Determination using Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity (KD) of a peptide to its target protein.

Methodology:

  • The target protein is immobilized on a sensor chip.

  • A solution containing the peptide at various concentrations is flowed over the sensor chip.

  • The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument and measured in response units (RU).

  • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic binding model.

  • The equilibrium dissociation constant (KD) is calculated as koff/kon.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the toxicity of a peptide against mammalian cells.

Methodology:

  • Human cells (e.g., HaCaT keratinocytes) are seeded in a 96-well plate and allowed to adhere overnight.[10]

  • The cells are treated with various concentrations of the peptide for a specified period (e.g., 24 hours).

  • An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control.

Visualizing Molecular Interactions and Experimental Design

The following diagrams illustrate a conceptual signaling pathway and a typical workflow for the development of a rationally designed peptide inhibitor.

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Recruits Ligand Growth Factor Ligand->Receptor Binds Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes Designed_Peptide Designed Peptide (e.g., this compound) Designed_Peptide->Grb2 Inhibits Interaction

Caption: Inhibition of a growth factor signaling pathway by a designed peptide.

Experimental_Workflow A Target Identification (e.g., Protein-Protein Interface) B In Silico Peptide Design (e.g., PepWhisperer) A->B C Peptide Synthesis (SPPS) B->C D In Vitro Validation C->D E Binding Assay (SPR) D->E F Functional Assay (e.g., Enzyme Inhibition) D->F G Lead Optimization D->G G->C Iterative Refinement H In Vivo Studies G->H

Caption: A typical workflow for the rational design and validation of a therapeutic peptide.

References

Unraveling the Conformational Landscape of N-acetylalanine methylamide: A Comparative Guide to Historical Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of peptide backbones is fundamental. N-acetylalanine methylamide (Ac-Ala-NHMe) has long served as a cornerstone model system for these investigations. This guide provides a comparative overview of the historical experimental and computational approaches used to elucidate its conformational preferences, presenting key data and detailed methodologies to facilitate the replication and extension of these seminal studies.

Comparative Analysis of Conformational Energies

The conformational landscape of N-acetylalanine methylamide is typically described by the Ramachandran plot, which maps the relative energies of conformers based on their backbone dihedral angles, phi (φ) and psi (ψ). Historical studies have employed a combination of theoretical calculations and experimental validation to map this landscape. Below is a summary of the relative energies and dihedral angles for the key conformers of Ac-Ala-NHMe in the gas phase, as determined by computational methods and corroborated by experimental data.

ConformerDihedral Angle (φ, ψ)Relative Energy (kcal/mol) - DFTStabilizing Interactions
C7eq(-82°, 72°)0.00Intramolecular N-H···O=C hydrogen bond
C5(-158°, 154°)0.75Intramolecular N-H···O=C hydrogen bond
C7ax(76°, -65°)1.50Intramolecular N-H···O=C hydrogen bond
β2(-135°, 25°)2.20Weaker C-H···O interactions
α'(55°, 45°)2.50Weaker C-H···O interactions

Experimental and Computational Protocols

The determination of the conformational preferences of N-acetylalanine methylamide relies on a synergistic approach combining synthesis, NMR spectroscopy, and computational modeling.

Synthesis of N-acetyl-L-alanine-N'-methylamide

A standard method for the synthesis of N-acetyl-L-alanine-N'-methylamide involves the coupling of N-acetyl-L-alanine with methylamine.

Materials:

  • N-acetyl-L-alanine

  • Methylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-acetyl-L-alanine (1 equivalent), methylamine hydrochloride (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add TEA (1.1 equivalents) to the mixture to neutralize the hydrochloride.

  • Add DCC (1.1 equivalents) to the reaction mixture and stir at 0°C for 2 hours, then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield N-acetyl-L-alanine-N'-methylamide as a white solid.

Conformational Analysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides by measuring scalar couplings (J-couplings), which are sensitive to dihedral angles.[1]

Sample Preparation:

  • Dissolve approximately 1 mg of N-acetyl-L-alanine-N'-methylamide in 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[2]

  • Add tetramethylsilane (TMS) as an internal reference.[2]

Data Acquisition:

  • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Use a spectral width of approximately 10 ppm.

  • Acquire a sufficient number of transients to achieve a good signal-to-noise ratio.[2]

  • Perform resolution enhancement by zero-filling the FID to 128k points.[2]

Data Analysis:

  • Measure the three-bond J-coupling constant between the amide proton and the alpha-proton (³J(HNHα)).

  • Use the Karplus equation to relate the measured ³J(HNHα) to the dihedral angle φ: ³J(HNHα) = A cos²(θ) + B cos(θ) + C where θ = |φ - 60°| for L-amino acids, and A, B, and C are empirically determined parameters.

  • The population of different conformers in solution can be estimated by comparing the experimentally measured J-couplings with the values predicted for the computationally determined low-energy conformers.[1]

Computational Conformational Analysis

Density Functional Theory (DFT) calculations are widely used to explore the potential energy surface of small molecules and identify stable conformers.[1]

Methodology:

  • Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF) or a semi-empirical method to identify a broad range of possible conformers.

  • Geometry Optimization: Optimize the geometries of the identified low-energy conformers using DFT at a suitable level of theory (e.g., B3LYP) with a basis set such as 6-311+G**.[2]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Solvent Effects: To model the behavior in solution, implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules can be included in the calculations.[3]

  • Ramachandran Plot Generation: Plot the relative energies of the optimized conformers as a function of their φ and ψ dihedral angles to generate a Ramachandran plot.[3]

Visualizing the Workflow

The interplay between experimental and computational approaches is crucial for a comprehensive understanding of N-acetylalanine methylamide's conformational landscape. The following diagrams illustrate the typical workflows.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Conformational Interpretation synthesis Synthesis of Ac-Ala-NHMe purification Purification (Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acq ¹H NMR Data Acquisition sample_prep->nmr_acq j_coupling Measure ³J(HNHα) Coupling Constants nmr_acq->j_coupling karplus Karplus Equation Application j_coupling->karplus conformer_pop Determine Conformer Populations in Solution karplus->conformer_pop

Experimental workflow for conformational analysis.

computational_workflow cluster_modeling Computational Modeling cluster_analysis Data Analysis cluster_validation Comparison with Experiment conf_search Conformational Search (MMFF) dft_opt Geometry Optimization (DFT) conf_search->dft_opt freq_calc Frequency Calculations dft_opt->freq_calc energy_min Identify Energy Minima freq_calc->energy_min thermo Calculate Thermodynamic Properties freq_calc->thermo ramachandran Generate Ramachandran Plot energy_min->ramachandran compare Compare Calculated Parameters with NMR Data energy_min->compare

Computational workflow for conformational analysis.

References

A Comparative Analysis of MDMA and its Bioisosteric Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between a parent compound and its analogues is critical for advancing therapeutic design. This guide provides a comparative analysis of 3,4-Methylenedioxymethamphetamine (MDMA) and its promising bioisosteric analogues, focusing on their pharmacological profiles, mechanisms of action, and metabolic stability. The data presented is compiled from recent studies to facilitate an objective comparison.

Pharmacological Profile: A Quantitative Comparison

The primary pharmacological action of MDMA and its analogues involves the inhibition of monoamine transporters, specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The following table summarizes the inhibitory potency (IC₅₀ in µM) of MDMA and its bioisosteric analogues—ODMA, TDMA, and SeDMA—at these human transporters (hSERT, hDAT, and hNET). A lower IC₅₀ value indicates a higher potency.

CompoundhSERT (IC₅₀, µM)hDAT (IC₅₀, µM)hNET (IC₅₀, µM)
MDMA2.38.13.9
ODMA1.86.54.2
TDMA1.55.93.5
SeDMA1.24.83.1

Data sourced from in vitro radiotracer assays.[1][2]

In addition to their primary targets, the activity of these compounds at serotonin 5-HT₂ receptors is a key differentiator. While MDMA exhibits agonist activity at 5-HT₂A/₂B/₂C receptors, its bioisosteric analogues show significantly decreased activity at these sites, potentially indicating a reduced risk of certain off-target effects.[1][2]

Mechanism of Action: Monoamine Transporter Interaction

MDMA and its analogues act as substrate-type releasers at monoamine transporters. This means they are transported into the presynaptic neuron by the transporters and subsequently trigger the reverse transport (efflux) of monoamines like serotonin, dopamine, and norepinephrine from the neuron into the synaptic cleft. This process is central to their psychoactive effects.

The interaction with these transporters can be visualized through the following signaling pathway diagram:

Monoamine Transporter Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicular Monoamines Vesicular Monoamines Cytosolic Monoamines Cytosolic Monoamines Vesicular Monoamines->Cytosolic Monoamines VMAT2 Monoamine Transporter Monoamine Transporter Cytosolic Monoamines->Monoamine Transporter Uptake Released Monoamines Released Monoamines Monoamine Transporter->Released Monoamines Reverse Transport (Efflux) MDMA / Analogue MDMA / Analogue MDMA / Analogue->Monoamine Transporter Binding & Transport Postsynaptic Receptors Postsynaptic Receptors Released Monoamines->Postsynaptic Receptors Binding & Signal Transduction

Mechanism of MDMA and its analogues at the monoamine transporter.

Experimental Protocols

The data presented in this guide is based on established in vitro and in silico experimental methodologies.

Radiotracer Assays

This method is employed to determine the binding affinity and inhibitory potency of compounds at specific transporters. The general workflow is as follows:

Radiotracer Assay Workflow A HEK293 cells expressing hSERT, hDAT, or hNET B Incubate with radiolabeled substrate (e.g., [³H]5-HT) A->B C Add varying concentrations of test compound (MDMA or analogue) B->C D Measure the inhibition of radiolabeled substrate uptake C->D E Calculate IC₅₀ values D->E

General workflow for radiotracer uptake inhibition assays.

Protocol Details: Human Embryonic Kidney (HEK293) cells are cultured to express the human serotonin, dopamine, or norepinephrine transporters. These cells are then incubated with a radiolabeled substrate (e.g., [³H]serotonin for hSERT). The test compounds (MDMA or its analogues) are added at various concentrations to compete with the radiolabeled substrate for transporter binding and uptake. The amount of radioactivity inside the cells is then measured to determine the extent of uptake inhibition. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the substrate uptake, is then calculated.[1]

In Silico Molecular Docking

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand (e.g., MDMA) to its target protein (e.g., a monoamine transporter). This provides insights into the molecular interactions driving the binding process.[1][2]

Metabolic Stability and Hepatic Metabolism

The metabolic fate of a drug candidate is a crucial factor in its development. Studies using pooled human liver microsomes have shown that the metabolic pathways of MDMA's bioisosteric analogues differ significantly from the parent compound. While N-demethylation is a shared metabolic route, the analogues do not appear to form phase II metabolites, unlike MDMA.[1][2] Furthermore, TDMA has been observed to have an enhanced intrinsic clearance compared to MDMA and its other analogues.[1][2]

Concluding Remarks

The bioisosteric analogues of MDMA, particularly ODMA, TDMA, and SeDMA, present intriguing profiles for further investigation. They exhibit comparable or even slightly higher potency at monoamine transporters while demonstrating reduced activity at 5-HT₂ receptors.[1][2] Their distinct metabolic profiles also suggest potentially different pharmacokinetic properties. These findings underscore the value of bioisosteric replacement in drug design to refine pharmacological activity and improve the safety profile of therapeutic candidates. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these MDMA analogues.

References

Safety Operating Guide

In order to provide accurate and safe disposal procedures, clarification on the substance "Naama" is required.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a chemical or laboratory substance named "Naama" have not yielded any relevant results. Proper disposal procedures are highly specific to the chemical properties and associated hazards of a substance. Providing incorrect or generic advice without accurate identification could lead to dangerous situations, including chemical reactions, environmental contamination, and health hazards.

To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to have the correct name of the substance . Please provide the full chemical name, brand name, CAS number, or any other identifier for "this compound".

Once the substance is correctly identified, a comprehensive guide on its proper disposal procedures can be provided, including the specific quantitative data, experimental protocols, and visualizations you have requested.

In the interim, the following information provides a general overview of standard laboratory chemical waste disposal procedures. This framework can be adapted once the specific details of "this compound" are known.

General Laboratory Chemical Waste Disposal Workflow

A systematic approach is crucial for the safe and compliant disposal of laboratory waste. The following workflow outlines the typical decision-making process for categorizing and disposing of chemical waste.

Waste_Disposal_Workflow cluster_0 Waste Generation & Identification cluster_1 Waste Characterization cluster_2 Disposal Pathways cluster_3 Hazardous Waste Handling cluster_4 Non-Hazardous Waste Handling start Waste Generated identify Identify Chemical Composition & Hazards (Consult SDS) start->identify is_hazardous Is the waste hazardous? (Ignitable, Corrosive, Reactive, Toxic) identify->is_hazardous hazardous_waste Segregate into Hazardous Waste Stream is_hazardous->hazardous_waste Yes non_hazardous_waste Segregate into Non-Hazardous Waste Stream is_hazardous->non_hazardous_waste No label_container Label Container with Contents & Hazards hazardous_waste->label_container check_local_reg Check Local Regulations for Drain Disposal Eligibility non_hazardous_waste->check_local_reg store_safely Store in a Designated Satellite Accumulation Area label_container->store_safely request_pickup Request Pickup by EHS store_safely->request_pickup check_local_reg->non_hazardous_waste Not Eligible drain_disposal Dispose Down the Drain with Copious Amounts of Water check_local_reg->drain_disposal Eligible Liquid solid_waste_disposal Dispose in Regular Solid Waste check_local_reg->solid_waste_disposal Eligible Solid

Information regarding "Naama" cannot be provided as it is not a recognized chemical substance.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a chemical or substance named "Naama" have not yielded any relevant results. It is possible that "this compound" is a typographical error, a proprietary name not widely known, or an internal laboratory code.

Without the correct identification of the substance, it is impossible to provide accurate and reliable information regarding the necessary personal protective equipment (PPE), handling procedures, and disposal plans. Providing generic safety information could be dangerously misleading and is therefore avoided.

For the safety of all personnel, it is critical to have the precise name and preferably the CAS (Chemical Abstracts Service) number of the substance . Once the correct chemical identity is known, a comprehensive safety and handling guide can be developed.

Researchers, scientists, and drug development professionals are strongly advised to verify the name of the chemical and consult the manufacturer's Safety Data Sheet (SDS) for specific and detailed safety protocols.

If you can provide the correct chemical name, a detailed response including the required data presentation, experimental protocols, and visualizations can be generated.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.